exo-Norborneol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4S)-bicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTYQMYDIHMKQB-RRKCRQDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022041 | |
| Record name | exo-Norborneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29583-34-4, 497-37-0 | |
| Record name | exo-Norborneol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029583344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | exo-Norborneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-bicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORBORNEOL, EXO-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3I1L0DS1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
exo-norborneol chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of exo-Norborneol (B145942)
Introduction
This compound is a bicyclic alcohol featuring a rigid norbornane (B1196662) skeleton.[1] This colorless, crystalline solid is a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and fragrance components.[2][3] Its unique stereochemistry and the reactivity of its hydroxyl group make it a valuable building block for creating complex molecular architectures where precise stereochemical control is crucial.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and key reactivity pathways for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The core properties of this compound are summarized in the tables below. These values represent a consensus from various sources and provide a solid foundation for experimental design and computational modeling.
General and Identification Properties
| Property | Value | Source(s) |
| IUPAC Name | rel-(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-ol | [1] |
| CAS Number | 497-37-0 | [1][4] |
| Molecular Formula | C₇H₁₂O | [1][2][5] |
| Molecular Weight | 112.17 g/mol | [2][5][6][7] |
| Appearance | White to off-white crystalline solid/powder | [2][8] |
| Odor | Camphor-like | [2] |
| InChI Key | ZQTYQMYDIHMKQB-YUZWJPFSNA-N | [1] |
| SMILES | O[C@H]1C[C@@H]2CC[C@H]1C2 |
Physical and Thermodynamic Properties
| Property | Value | Source(s) |
| Melting Point | 124-128 °C | [1][5][8][9][10] |
| Boiling Point | 176-177 °C | [1][5][9][10] |
| Density | ~1.097 g/cm³ | [8][9] |
| Vapor Pressure | 2.44 mmHg at 25°C | [8][9] |
| Flash Point | 74.4 °C | [8][9] |
| Solubility | Soluble in organic solvents (ethanol, ether, methanol, DMSO); limited solubility in water. | [2][5][11][12] |
Computed Properties
| Property | Value | Source(s) |
| XLogP3 | 1.167 - 1.3 | [6][7][8] |
| Hydrogen Bond Donor Count | 1 | [6][8] |
| Hydrogen Bond Acceptor Count | 1 | [6][8] |
| Topological Polar Surface Area | 20.2 Ų | [6][7][8] |
| pKa | 15.31 ± 0.20 (Predicted) | [12] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. Various spectroscopic datasets are publicly available through databases such as SpectraBase and PubChem.
| Spectrum Type | Availability | Source(s) |
| ¹H NMR | Available | [6][13][14][15] |
| ¹³C NMR | Available | [6][7][13] |
| IR (FTIR) | Available | [6][7] |
| Mass Spectrometry | Available (Electron Ionization) | [4] |
| Raman | Available | [6][13] |
Reactivity and Synthetic Pathways
The reactivity of this compound is dominated by its secondary hydroxyl group. It serves as a precursor for various transformations, most notably oxidation to its corresponding ketone, norcamphor (B56629).
Caption: Core properties and reactions of this compound.
A primary synthetic route to this compound involves the acid-catalyzed hydration of norbornene.[16][17] The reaction proceeds via the formation of a non-classical carbocation, with the nucleophilic attack of water occurring preferentially from the exo face.
Experimental Protocols
Synthesis of this compound via Hydration of Norbornene[18]
This protocol outlines the acid-catalyzed hydration of norbornene to yield this compound. The procedure emphasizes careful control of temperature and pH.
Caption: Experimental workflow for the hydration of norbornene.
Methodology:
-
In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, add 1.0 mL of water.
-
Chill the flask in an ice bath and carefully add 1.5 mL of concentrated sulfuric acid dropwise with stirring.
-
Remove the flask from the ice bath and add 450 mg of norbornene.
-
Stir the mixture on a hot plate on a low heat setting for approximately 20 minutes, or until the solid norbornene has completely dissolved.
-
Cool the reaction flask in an ice bath. Carefully neutralize the solution by adding 11 mL of 6 M NaOH dropwise with continuous stirring.
-
Verify that the solution is basic using pH paper. If not, add more NaOH in 0.2 mL increments.
-
Transfer the mixture to a separatory funnel. Rinse the flask with 10 mL of water and 10 mL of methylene chloride, adding both rinses to the funnel.
-
Extract the product into the methylene chloride layer. Separate the layers and perform a second extraction on the aqueous layer with an additional 10 mL of methylene chloride.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield the crude product. The final product's mass can be recorded to calculate the yield. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.
Oxidation of this compound to Norcamphor[19]
This protocol describes the oxidation of this compound to norcamphor using a chromic acid solution (Jones oxidation).
Caption: Experimental workflow for the oxidation of this compound.
Methodology:
-
Prepare an 8N chromic acid solution by dissolving chromium trioxide (534 g) in ice water, carefully adding concentrated sulfuric acid (444 mL), and diluting to 2 L.
-
In a 5-L three-necked flask equipped with a thermometer, mechanical stirrer, and dropping funnel, dissolve 2-exo-norbornyl formate (B1220265) (510 g, 3.64 moles) in 1.5 L of reagent-grade acetone. Note: This procedure starts from the formate ester, which is then hydrolyzed in situ or used directly. For starting with pure this compound, adjust stoichiometry accordingly.
-
Cool the flask in an ice bath.
-
Add the 8N chromic acid solution from the dropping funnel at a rate that maintains the internal reaction temperature between 20–30°C.
-
Continue adding the oxidant until the brownish-orange color persists, indicating the reaction is complete.
-
Add a slight excess of the oxidant and stir the solution overnight at room temperature.
-
Proceed with standard workup procedures to isolate the norcamphor product.
Safety and Handling
This compound should be handled with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[18]
-
Handling: Use in a well-ventilated area. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[18][19][20]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[19][20] If inhaled, move to fresh air.[18][19] If ingested, rinse mouth with water and seek medical attention.[18][19]
This document provides a technical foundation for the use of this compound in a research and development setting. For specific applications, further investigation into reaction optimization and safety protocols is recommended.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 497-37-0: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. exo-Norbornyl alcohol [webbook.nist.gov]
- 5. 497-37-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Norborneol, exo-(+)- | C7H12O | CID 10855417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C7H12O | CID 11040657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. This compound | CAS#:497-37-0 | Chemsrc [chemsrc.com]
- 10. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. labsolu.ca [labsolu.ca]
- 12. chembk.com [chembk.com]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound(497-37-0) 1H NMR [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. cram.com [cram.com]
- 17. dept.harpercollege.edu [dept.harpercollege.edu]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. cdn.chemservice.com [cdn.chemservice.com]
An In-depth Technical Guide to the Stereochemistry of Bicyclo[2.2.1]heptan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of bicyclo[2.2.1]heptan-2-ol, a rigid bicyclic alcohol crucial as a chiral building block in synthetic organic chemistry and drug development. The unique steric and electronic properties arising from its strained bicyclic (norbornane) framework make a thorough understanding of its stereoisomers essential for the design and synthesis of complex molecular architectures.
Introduction to the Stereoisomers of Bicyclo[2.2.1]heptan-2-ol
Bicyclo[2.2.1]heptan-2-ol, also known as norborneol, exists as two diastereomers: exo and endo. This diastereomerism arises from the orientation of the hydroxyl group relative to the one-carbon bridge (C7) of the bicyclic system.
-
Exo isomer: The hydroxyl group is on the opposite side (anti) of the C7 bridge. This position is generally less sterically hindered.
-
Endo isomer: The hydroxyl group is on the same side (syn) as the C7 bridge, resulting in greater steric hindrance.
Each of these diastereomers is chiral and can exist as a pair of enantiomers. Therefore, there are four possible stereoisomers of bicyclo[2.2.1]heptan-2-ol:
-
(1R,2R,4S)-(-)-exo-bicyclo[2.2.1]heptan-2-ol
-
(1S,2S,4R)-(+)-exo-bicyclo[2.2.1]heptan-2-ol
-
(1R,2S,4S)-(+)-endo-bicyclo[2.2.1]heptan-2-ol
-
(1S,2R,4R)-(-)-endo-bicyclo[2.2.1]heptan-2-ol
The rigid nature of the bicyclo[2.2.1]heptane skeleton locks the substituents into well-defined spatial arrangements, making these stereoisomers valuable as chiral auxiliaries and synthons.
Caption: Stereoisomers of bicyclo[2.2.1]heptan-2-ol.
Stereoselective Synthesis
The synthesis of specific stereoisomers of bicyclo[2.2.1]heptan-2-ol is typically achieved through the stereoselective reduction of bicyclo[2.2.1]heptan-2-one (norcamphor). The choice of reducing agent dictates the diastereoselectivity of the reaction due to the steric hindrance of the bicyclic system.
Synthesis of endo-Bicyclo[2.2.1]heptan-2-ol
The endo isomer is generally the major product when using less sterically demanding reducing agents. Attack of the hydride from the less hindered exo face of the carbonyl group leads to the formation of the endo-alcohol.
Caption: Synthesis of endo-bicyclo[2.2.1]heptan-2-ol.
Synthesis of exo-Bicyclo[2.2.1]heptan-2-ol
The synthesis of the exo isomer as the major product requires the use of a bulky reducing agent. The steric bulk of the reagent favors attack from the more hindered endo face of the carbonyl, leading to the exo-alcohol.
Caption: Synthesis of exo-bicyclo[2.2.1]heptan-2-ol.
Experimental Protocols
Synthesis of endo-Bicyclo[2.2.1]heptan-2-ol via Reduction with Sodium Borohydride[1]
Materials:
-
Bicyclo[2.2.1]heptan-2-one (norcamphor)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve norcamphor (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane mixture) to obtain endo-bicyclo[2.2.1]heptan-2-ol.
Enzymatic Kinetic Resolution of rac-endo-Bicyclo[2.2.1]heptan-2-ol
Materials:
-
rac-endo-bicyclo[2.2.1]heptan-2-ol
-
Lipase (e.g., from Pseudomonas cepacia, Lipase PS-C)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether)
Procedure:
-
To a solution of rac-endo-bicyclo[2.2.1]heptan-2-ol (1.0 eq) in the organic solvent, add the lipase.
-
Add vinyl acetate (0.5-1.0 eq) to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Filter off the enzyme and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acetylated product by column chromatography on silica gel.
Quantitative Data
Stereochemical Outcome of Norcamphor Reduction
| Reducing Agent | Solvent | Temperature (°C) | endo Product (%) | exo Product (%) | Reference |
| NaBH₄ | Methanol | 25 | 86 | 14 | [1] |
| LiAlH₄ | Diethyl ether | 25 | 90 | 10 | |
| L-Selectride® | THF | -78 | <1 | >99 |
Chiroptical Properties
| Compound | Specific Rotation [α]D (c, solvent) |
| (+)-endo-Borneol [(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol] | +37.7° (c 5, ethanol)[2] |
| (-)-endo-Borneol [(1S,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol] | -36.2° (c 5, ethanol)[3] |
Note: Specific rotation data for the unsubstituted bicyclo[2.2.1]heptan-2-ol enantiomers is less commonly reported than for its derivatives like borneol.
NMR Spectroscopic Data
The endo and exo isomers of bicyclo[2.2.1]heptan-2-ol can be readily distinguished by ¹H and ¹³C NMR spectroscopy. The chemical shift of the proton at C2 (the carbinol proton) is particularly diagnostic.
| Isomer | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| endo | H2 (exo): ~4.1 (m) | C2: ~70 |
| Bridgehead H1, H4: ~2.3-2.4 (m) | C1, C4: ~40-42 | |
| Other protons: 1.0-1.8 | ||
| exo | H2 (endo): ~3.8 (m) | C2: ~75 |
| Bridgehead H1, H4: ~2.2-2.3 (m) | C1, C4: ~41-43 | |
| Other protons: 1.0-1.7 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The key diagnostic feature is the downfield shift of the C2 proton in the endo isomer compared to the exo isomer.
Experimental and Analytical Workflow
The overall process for obtaining enantiomerically pure bicyclo[2.2.1]heptan-2-ol involves synthesis, resolution, and analysis.
Caption: Workflow for the synthesis and resolution of bicyclo[2.2.1]heptan-2-ol.
Conclusion
The stereochemistry of bicyclo[2.2.1]heptan-2-ol is a well-defined and controllable aspect of its chemistry. The ability to selectively synthesize the endo and exo diastereomers, coupled with efficient enzymatic resolution methods to separate the enantiomers, makes this compound a highly valuable and versatile chiral building block. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize these stereoisomers in their synthetic endeavors.
References
Synthesis of exo-Norborneol from Norbornene: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing exo-norborneol (B145942) from norbornene. Key methodologies, including acid-catalyzed hydration and hydroboration-oxidation, are detailed with experimental protocols and comparative data to inform reaction selection and optimization. This document is intended to serve as a practical resource for chemists in research and development.
Introduction
Norborneol, a bicyclic alcohol, exists as two diastereomers: this compound and endo-norbornene. The stereochemistry of the hydroxyl group significantly influences the molecule's physical and chemical properties, making stereoselective synthesis a critical aspect of its production. The exo isomer is often the thermodynamically favored product in equilibrium-controlled reactions. This guide focuses on the synthesis of this compound, a valuable intermediate in the preparation of various organic compounds.
Comparative Summary of Synthetic Methods
The selection of a synthetic route to this compound depends on factors such as desired stereoselectivity, yield, and reaction conditions. The following table summarizes the quantitative data for the most common methods.
| Synthesis Method | Reagents | Typical Yield | exo:endo Ratio | Key Features |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O | ~92% | Predominantly exo | Proceeds via a carbocation intermediate; rearrangement is possible.[1][2] |
| Formic Acid Addition/Hydrolysis | 1. HCOOH2. KOH, H₂O/EtOH | ~85% | High exo selectivity | Forms exo-norbornyl formate (B1220265) intermediate which is then saponified.[3][4] |
| Hydroboration-Oxidation | 1. BH₃-THF2. H₂O₂, NaOH | High | Predominantly exo | Anti-Markovnikov, syn-addition of H and OH across the double bond.[5][6][7][8] |
| Chromium-Catalyzed Hydration | Cr(acac)₃, CCl₄, H₂O | 70-90% | Exclusively exo | Utilizes a transition metal catalyst for direct hydration.[1] |
Reaction Mechanisms and Workflows
Acid-Catalyzed Hydration
The acid-catalyzed hydration of norbornene proceeds through the formation of a non-classical carbocation intermediate. The protonation of the double bond is followed by the nucleophilic attack of water. The stereochemical outcome is dictated by the greater accessibility of the exo face for the incoming water molecule.
Caption: Mechanism of Acid-Catalyzed Hydration of Norbornene.
The experimental workflow for this method involves the reaction of norbornene with aqueous acid, followed by neutralization, extraction, and purification.
Caption: Experimental Workflow for Acid-Catalyzed Hydration.
Hydroboration-Oxidation
This two-step reaction provides a high degree of stereoselectivity, yielding predominantly the exo isomer. The first step involves the syn-addition of borane (B79455) to the less sterically hindered exo face of the norbornene double bond. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, with retention of configuration.
Caption: Reaction Pathway of Hydroboration-Oxidation.
Detailed Experimental Protocols
Method 1: Acid-Catalyzed Hydration of Norbornene
This protocol is adapted from established laboratory procedures.[9][10]
Materials:
-
Norbornene (450 mg)
-
Water (1 mL)
-
Concentrated Sulfuric Acid (1.5 mL)
-
6 M Sodium Hydroxide (11 mL)
-
Dichloromethane (20 mL)
-
Anhydrous Sodium Sulfate
-
25-mL Erlenmeyer flask
-
Spin bar
-
Separatory funnel
Procedure:
-
To a 25-mL Erlenmeyer flask containing a spin bar, add 1 mL of water.
-
Cool the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid dropwise with stirring.
-
Remove the flask from the ice bath and add 450 mg of norbornene.
-
Stir the mixture and gently heat on a hot plate at a low setting for approximately 20 minutes, or until all the solid has dissolved.
-
Cool the reaction mixture in an ice bath.
-
Carefully add 11 mL of 6 M NaOH dropwise with continuous stirring to neutralize the acid. Verify the solution is basic using pH paper.
-
Transfer the solution to a separatory funnel.
-
Extract the product with two 10 mL portions of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
The product can be further purified by sublimation or recrystallization from an ethanol/water mixture.
Characterization:
-
Melting Point: this compound: 124-126 °C.[10]
-
IR Spectroscopy (C-O stretch): this compound: ~1000 cm⁻¹.[10]
Method 2: Synthesis via Formic Acid Addition and Hydrolysis
This two-step procedure, as described in Organic Syntheses, provides a reliable route to this compound.[3]
Part A: 2-exo-Norbornyl Formate Materials:
-
Norbornene (400 g, 4.25 moles)
-
98-100% Formic Acid (800 g, 17.4 moles)
-
2-L round-bottomed flask
-
Condenser
-
Distillation apparatus
Procedure:
-
In a 2-L round-bottomed flask equipped with a condenser, combine 400 g of norbornene and 800 g of 98-100% formic acid.
-
Heat the mixture to reflux for 4 hours. The reaction is exothermic, and care should be taken to control the reflux rate.
-
After cooling, arrange the flask for distillation and remove the excess formic acid under reduced pressure.
-
Distill the residue to obtain 2-exo-norbornyl formate as a colorless oil.
Part B: Saponification to 2-exo-Norborneol Materials:
-
2-exo-Norbornyl formate
-
Aqueous ethanolic solution of potassium hydroxide
Procedure:
-
Saponify the 2-exo-norbornyl formate by reacting it with an aqueous ethanolic solution of potassium hydroxide.
-
The resulting this compound can be isolated in approximately 85% yield by distillation.[3]
Conclusion
The synthesis of this compound from norbornene can be effectively achieved through several methods, with acid-catalyzed hydration and hydroboration-oxidation being the most common. The choice of method will be guided by the desired purity, stereoselectivity, and scale of the reaction. For high exo-selectivity, the hydroboration-oxidation route is often preferred. The acid-catalyzed hydration offers a more direct approach, although it may yield a mixture of diastereomers. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the synthesis and purification of this compound in a research and development setting.
References
- 1. RU2490248C2 - Method of obtaining exo-2-norborneol and its derivatives - Google Patents [patents.google.com]
- 2. US2991308A - Synthesis of this compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. sarthaks.com [sarthaks.com]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram [cram.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
The Acid-Catalyzed Hydration of Norbornene: A Deep Dive into the Non-Classical Carbocation Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The acid-catalyzed hydration of norbornene to form exo-norborneol (B145942) is a cornerstone reaction in physical organic chemistry, serving as a primary example of a reaction proceeding through a non-classical carbocation. This guide provides a comprehensive overview of the reaction mechanism, supported by kinetic data, experimental evidence, and detailed protocols. The unique stability and structure of the intermediate norbornyl cation dictate the reaction's high degree of stereoselectivity, a subject of extensive research and historical debate.
The Core Mechanism: Beyond Classical Cations
The seemingly straightforward addition of water across the double bond of norbornene (bicyclo[2.2.1]hept-2-ene) is governed by a complex and fascinating mechanistic pathway. Unlike simple alkenes that form classical carbocation intermediates, the rigid, bicyclic structure of norbornene facilitates the formation of a bridged, non-classical carbocation. This intermediate is key to understanding the reaction's outcome.
The mechanism unfolds in three primary steps:
-
Protonation of the Alkene: The reaction is initiated by the protonation of the norbornene double bond by a hydronium ion (H₃O⁺), generated from the strong acid catalyst (e.g., H₂SO₄) in water. The π electrons of the double bond act as a nucleophile, attacking a proton.
-
Formation of the Non-Classical Carbocation: This initial protonation does not lead to a simple secondary carbocation. Instead, the σ-bond between C1 and C6 participates in stabilizing the nascent positive charge at C2 through anchimeric assistance.[1] This participation results in a symmetrical, bridged "non-classical" carbocation, where the positive charge is delocalized over three carbons (C1, C2, and C6) via a three-center two-electron bond.[2][3] This intermediate possesses a plane of symmetry.[1]
-
Nucleophilic Attack by Water and Deprotonation: A water molecule, acting as a nucleophile, attacks the carbocation. Due to steric hindrance from the bicyclic structure, the attack occurs exclusively from the exo face, opposite the C1-C6 bridging.[1] This is followed by deprotonation of the resulting oxonium ion by another water molecule to yield the final product, this compound, and regenerate the acid catalyst.[3]
The formation of an exclusively exo product is a hallmark of this reaction, directly attributable to the structure of the non-classical intermediate.
Experimental Evidence for the Non-Classical Intermediate
The proposal of the non-classical norbornyl cation sparked decades of debate, most notably between H.C. Brown (advocating for a rapid equilibrium of classical cations) and Saul Winstein (proposing the bridged structure).[1] Over time, a wealth of evidence has solidified the non-classical model.
Kinetic Studies
One of the most compelling pieces of evidence comes from solvolysis rate studies. The rate of solvolysis of exo-2-norbornyl derivatives is significantly faster than their endo counterparts. For instance, the acetolysis of exo-norbornyl brosylate is 350 times faster than the endo isomer.[1] This rate enhancement is attributed to the anchimeric assistance provided by the C1-C6 σ-bond in the exo isomer, which is perfectly positioned to stabilize the developing positive charge. The endo isomer lacks this favorable alignment.
| Solvent System | Leaving Group | k(exo)/k(endo) Rate Ratio | Reference |
| Acetic Acid | Brosylate | 350 | [1] |
| Acetic Acid | Tosylate | 280 | [4] |
| 80% Aqueous Acetone | Chloride | 221 | [4] |
| 40% Aqueous Acetone | Chloride | 327 | [4] |
| Formic Acid | Tosylate | 1694 | [1] |
| Trifluoroacetic Acid | Tosylate | 1122 | [1] |
Table 1: Relative solvolysis rates of exo- and endo-2-norbornyl derivatives in various solvents. The consistently high ratio demonstrates the enhanced stability of the transition state leading to the non-classical cation from the exo substrate.
Stereochemical Outcomes
When optically active exo-norbornyl derivatives undergo solvolysis, the product is a completely racemic mixture of the exo-acetate.[5] This outcome is perfectly explained by the formation of the symmetrical, non-classical cation. Nucleophilic attack can occur with equal probability at C1 or C2, leading to both enantiomers of the exo product.[1] The solvolysis of the endo isomer also yields only the exo product, indicating that it proceeds through the same non-classical intermediate.[1]
Spectroscopic and Crystallographic Confirmation
Modern analytical techniques have provided direct proof of the non-classical structure.
-
NMR Spectroscopy: At very low temperatures in superacidic media, ¹H and ¹³C NMR spectra show patterns consistent with a symmetrical, bridged cation, rather than a rapidly equilibrating pair of classical cations.[1]
-
X-ray Crystallography: In 2013, the crystal structure of the 2-norbornyl cation was finally determined, providing definitive proof of its bridged, non-classical geometry. The measured bond lengths of the C1-C2 and C1/C2-C6 bonds were in excellent agreement with theoretical calculations for the non-classical structure.
Experimental Protocol: Synthesis of this compound
This protocol details the acid-catalyzed hydration of norbornene.
Materials and Equipment
-
Norbornene (450 mg)
-
Concentrated Sulfuric Acid (H₂SO₄, 1.5 mL)
-
Deionized Water (1.0 mL)
-
6 M Sodium Hydroxide (NaOH, ~11 mL)
-
Dichloromethane (B109758) (CH₂Cl₂, ~30 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol and Water (for recrystallization)
-
25-mL Erlenmeyer flask, magnetic stir bar, hot plate, ice bath, separatory funnel, rotary evaporator, melting point apparatus, IR and NMR spectrometers.
Procedure
-
Preparation of Acidic Solution: In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, add 1.0 mL of deionized water. Cool the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid dropwise with continuous stirring.[6]
-
Reaction: Remove the flask from the ice bath. Add 450 mg of norbornene to the acid solution. Heat the mixture gently on a hot plate with stirring for approximately 20 minutes, or until all the solid norbornene has dissolved.[6]
-
Neutralization: Cool the reaction mixture thoroughly in an ice bath. Slowly and carefully add approximately 11 mL of 6 M NaOH solution dropwise to neutralize the acid. Monitor the pH with litmus (B1172312) paper to ensure the solution is basic.[6]
-
Extraction: Transfer the neutralized solution to a separatory funnel. Rinse the reaction flask with 10 mL of dichloromethane and add the rinsing to the separatory funnel. Extract the aqueous layer with the dichloromethane. Separate the layers and repeat the extraction of the aqueous layer two more times with 10 mL portions of dichloromethane. Combine the organic extracts.[6]
-
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator to yield the crude solid product.[6]
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent pair, such as ethanol/water.[6]
Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result for this compound |
| Melting Point | 124-126 °C[6] |
| IR Spectroscopy (cm⁻¹) | Strong, broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1000 cm⁻¹), C-H sp³ stretches (~2850-2950 cm⁻¹)[6] |
| ¹H NMR | Characteristic signals for the bicyclic proton environment. |
| ¹³C NMR | Seven distinct signals corresponding to the seven carbon atoms of the norbornane (B1196662) skeleton. |
Table 2: Key characterization data for the final product, this compound.
Conclusion
The acid-catalyzed hydration of norbornene is a pivotal reaction that provides definitive evidence for the existence and stability of non-classical carbocations. The mechanism, driven by the formation of the symmetrical 2-norbornyl cation, dictates the highly stereoselective formation of this compound. The extensive body of kinetic, stereochemical, and spectroscopic data not only elucidates this specific transformation but also enriches our fundamental understanding of carbocation chemistry and neighboring group participation in organic reactions. For professionals in drug development, understanding such stereocontrolling mechanisms is crucial, as the precise three-dimensional arrangement of atoms is paramount to biological activity.
References
Exo-Norborneol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exo-norborneol (B145942), a bicyclic monoterpenoid alcohol, is a versatile organic compound with applications ranging from a key intermediate in chemical synthesis to a potential, yet underexplored, candidate in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental chemical properties, detailed synthesis protocols, and a summary of its current, albeit limited, biological activity profile. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
This compound, systematically named (1R,2R,4S)-bicyclo[2.2.1]heptan-2-ol, is a white crystalline solid at room temperature. Its rigid bicyclic structure imparts unique stereochemical properties, making it a valuable chiral building block in asymmetric synthesis.
| Property | Value | References |
| CAS Number | 497-37-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₁₂O | [1][2][3][4][5][6] |
| Molecular Weight | 112.17 g/mol | [1][2][3][4][5][6] |
| Melting Point | 124-128 °C | [2] |
| Boiling Point | 176-179 °C | [2] |
| Appearance | White to almost white powder or crystal | [4] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [4] |
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is the acid-catalyzed hydration of norbornene. This reaction typically yields a mixture of exo- and endo-norborneol, with the exo isomer being the major product due to steric hindrance favoring the attack of the nucleophile from the exo face.
Experimental Protocol: Acid-Catalyzed Hydration of Norbornene
This protocol is adapted from established laboratory procedures and provides a reliable method for the synthesis of this compound.
Materials:
-
Norbornene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
6 M Sodium Hydroxide (B78521) (NaOH) solution
-
Methylene (B1212753) Chloride (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 25 mL Erlenmeyer flask equipped with a magnetic stir bar, add 1 mL of water.
-
Chill the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid dropwise with continuous stirring.
-
Remove the flask from the ice bath and add 450 mg of norbornene to the acid solution.
-
Stir the mixture at room temperature for approximately 20 minutes, or until the solid norbornene has completely dissolved.
-
Cool the reaction mixture in an ice bath and carefully neutralize it by the dropwise addition of 11 mL of 6 M NaOH solution. Monitor the pH to ensure it becomes basic.
-
Transfer the neutralized solution to a separatory funnel.
-
Extract the aqueous layer with two 5 mL portions of methylene chloride.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.
-
The crude product, a mixture of exo- and endo-norborneol, can be further purified by sublimation or recrystallization from an ethanol/water solvent pair.
Alternative Synthesis: Hydrolysis of Exo-Norbornyl Formate (B1220265)
An alternative route to obtaining pure this compound involves the hydrolysis of exo-norbornyl formate. The formate is first synthesized by the reaction of norbornene with formic acid.[2] Subsequent saponification with an aqueous ethanolic solution of potassium hydroxide yields this compound.[2]
Synthesis and Purification Workflow
Biological Activity and Potential Applications in Drug Development
The biological activities of this compound are not extensively studied. However, its structural similarity to other bioactive monoterpenoids, such as borneol, suggests potential therapeutic applications. The existing literature primarily alludes to its antimicrobial and anti-inflammatory properties, though specific mechanistic studies on this compound are scarce.
Antimicrobial Activity
While direct studies on the antimicrobial mechanism of this compound are limited, the general mechanism of action for monoterpenoid alcohols against bacteria and fungi is believed to involve the disruption of cell membrane integrity.[6] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Further research is required to specifically elucidate the antimicrobial efficacy and mechanism of this compound against various pathogens.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been suggested, but the underlying molecular mechanisms have not been investigated. For many natural anti-inflammatory compounds, the mechanism of action involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, or the direct inhibition of enzymes like cyclooxygenases (COX-1 and COX-2).[7][8][9][10][11][12][13][14] At present, there is no direct evidence in the scientific literature to confirm that this compound interacts with these pathways.
Future Directions for Research
The rigid, chiral scaffold of this compound makes it an attractive starting point for the synthesis of novel derivatives for drug discovery. Future research should focus on:
-
Systematic evaluation of the antimicrobial spectrum of this compound and its derivatives.
-
In-depth investigation into the anti-inflammatory properties of this compound, including its effects on pro-inflammatory cytokine production and key signaling pathways (e.g., NF-κB, MAPK).
-
Exploration of its potential as a modulator of other biological targets, leveraging its unique stereochemistry for specific receptor interactions.
Conclusion
This compound is a readily accessible bicyclic alcohol with well-defined chemical and physical properties and established synthesis protocols. While its application as a chemical intermediate is clear, its potential in drug development remains largely untapped. The preliminary suggestions of antimicrobial and anti-inflammatory activity warrant further, more detailed investigation to uncover the specific mechanisms of action and to validate its therapeutic potential. This guide serves as a foundational document to encourage and facilitate future research into this intriguing molecule.
References
- 1. RU2490248C2 - Method of obtaining exo-2-norborneol and its derivatives - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram [cram.com]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of Antimicrobial Activity, Mode of Action and Volatile Compounds of Etlingera pavieana Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Cyclooxygenase inhibition and thrombogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: MAPK signaling pathway - Homo sapiens (human) [kegg.jp]
- 12. academicjournals.org [academicjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Understanding Endo and Exo Isomers in Bridged Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of endo and exo isomerism, a critical concept in the stereochemistry of bridged bicyclic compounds. Focusing on the principles, synthesis, characterization, and relevance of these isomers, this document serves as a technical resource for professionals in chemical research and pharmaceutical development. The defined three-dimensional structure of bridged systems makes them valuable scaffolds in medicinal chemistry, and a thorough understanding of their stereoisomerism is paramount for controlling molecular shape, which in turn dictates biological activity.[1][2]
Core Concepts of Endo-Exo Isomerism
In the context of organic chemistry, endo-exo isomerism is a specific form of stereoisomerism found in bridged ring systems.[3] The nomenclature is used to describe the relative orientation of substituents on atoms that are not at the bridgehead. The International Union of Pure and Applied Chemistry (IUPAC) provides the following definitions for a bicyclo[x.y.z]alkane system where x ≥ y > z > 0:
-
Endo: The prefix endo is assigned to the isomer where the substituent is closer to, or "syn" to, the longest bridge.[3][4][5]
-
Exo: The prefix exo is given to the isomer where the substituent is farther from, or "anti" to, the longest bridge.[3][4][5]
This stereochemical distinction is crucial as endo and exo isomers are diastereomers, meaning they have different physical and chemical properties, including stability, reactivity, and spectroscopic signatures.[6]
The Diels-Alder Reaction: A Gateway to Bridged Systems
The most common route to forming bridged bicyclic systems is the [4+2] cycloaddition known as the Diels-Alder reaction.[7] When a cyclic diene (like cyclopentadiene (B3395910) or furan) reacts with a dienophile (like maleic anhydride), two diastereomeric products, the endo and exo adducts, can be formed.[6][7]
Kinetic vs. Thermodynamic Control: The "Endo Rule"
In many Diels-Alder reactions, the major product formed under mild conditions and short reaction times is the endo isomer.[8][9][10] This preference is often referred to as the "endo rule." The formation of the endo product is kinetically favored because its transition state is stabilized by a favorable "secondary orbital interaction" between the p-orbitals of the substituent on the dienophile and the p-orbitals of the diene.[6][7][11] This interaction lowers the activation energy for the endo pathway.[8]
Conversely, the exo isomer is often the thermodynamically more stable product.[6][8][9] This increased stability is due to reduced steric hindrance, as the substituent on the dienophile points away from the larger ring system.[6][8]
The interplay between these factors is a classic example of kinetic versus thermodynamic control:
-
Kinetic Control (Low Temperature, Short Time): The reaction is essentially irreversible, and the product ratio is determined by the relative rates of formation. The lower activation energy of the endo transition state leads to its predominance.[9][10]
-
Thermodynamic Control (High Temperature, Long Time): The reaction becomes reversible (a retro-Diels-Alder reaction can occur).[10] The system reaches equilibrium, and the product ratio reflects the relative stabilities of the isomers, favoring the more stable exo product.[9][10]
Data Presentation: Endo/Exo Selectivity
The ratio of endo to exo products is highly dependent on the specific reactants and reaction conditions. The following tables summarize quantitative data from various Diels-Alder reactions.
Table 1: Endo:Exo Product Ratios Under Different Conditions
| Diene | Dienophile | Conditions | Endo:Exo Ratio | Product Control | Reference |
|---|---|---|---|---|---|
| Cyclopentadiene | Furan (B31954) | Room Temp | Major product: endo | Kinetic | [9] |
| Cyclopentadiene | Furan | 81 °C, long duration | Major product: exo | Thermodynamic | [9] |
| Cyclopentadiene | Maleic Anhydride (B1165640) | Room Temp | Mostly endo | Kinetic | [12] |
| (Z,Z)-1,4-dideutero-1,3-butadiene | Dimerization | Not specified | 56:44 | Mildly Endo-selective | [13] |
| (Z,Z)-d2-1,3-butadiene | Maleic Anhydride | Not specified | 85:15 | Strongly Endo-selective | [13] |
| Furan | N-Phenylmaleimide | Not specified | Exo favored | Thermodynamic |[14] |
Table 2: Representative ¹H-NMR Spectroscopic Data for Isomer Characterization
| Compound System | Isomer | Key Proton(s) | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|
| N-Phenylmaleimide-Furan Adduct | Exo | C-5/C-6 protons | ~3.0 | Singlet (J ≈ 0) | [14] |
| N-Phenylmaleimide-Furan Adduct | Endo | C-5/C-6 protons | ~3.8 | Coupled signal (J ≈ 5.2) | [14] |
| Bicyclo[6.1.0]nonane-9-carboxylate | Endo (cis) | H-9 with H-1/H-8 | Not specified | 8.7 | [15] |
| Bicyclo[6.1.0]nonane-9-carboxylate | Exo (trans) | H-9 with H-1/H-8 | Not specified | 4.3 | [15] |
| Tetrahydrodicyclopentadiene | Endo | Multiple | See source | See source | [16] |
| Tetrahydrodicyclopentadiene | Exo | Multiple | See source | See source |[16] |
Note: Chemical shifts and coupling constants are highly dependent on the specific molecule and the solvent used.
Experimental Protocols
Precise experimental design is essential for the selective synthesis, separation, and characterization of endo and exo isomers.
Synthesis: Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride
This protocol provides a general method for synthesizing a mixture of endo and exo adducts, typically favoring the kinetic endo product.
-
Reagent Preparation: Freshly crack dicyclopentadiene (B1670491) by distillation to obtain cyclopentadiene monomer. Dissolve maleic anhydride in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Reaction: Cool the maleic anhydride solution in an ice bath. Add the freshly prepared cyclopentadiene dropwise with stirring.
-
Kinetic Control: Allow the reaction to proceed at a low temperature (e.g., 0-25°C) for a short period (e.g., 1-2 hours) to favor the formation of the endo isomer.[12]
-
Thermodynamic Control (Optional): To favor the more stable exo isomer, the reaction mixture can be heated to a higher temperature (e.g., refluxing in toluene (B28343) at >80°C) for an extended period, allowing the reaction to reach equilibrium.[9]
-
Workup: Precipitate the product by adding a non-polar solvent like hexanes. Collect the solid product by vacuum filtration and wash with cold solvent.
Separation of Isomers
Endo and exo isomers often have different polarities and solubilities, which can be exploited for separation.
-
Recrystallization: The isomers may have different solubilities in a given solvent system. Selective recrystallization can be used to isolate the less soluble isomer in pure form.[17]
-
Column Chromatography: This is a highly effective method for separating isomers with different polarities.[14][15] A silica (B1680970) gel column is typically used, and the mixture is eluted with a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) of appropriate polarity. The separated isomers are collected in different fractions.
Characterization and Analysis
Spectroscopic methods are indispensable for distinguishing and characterizing endo and exo isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for stereochemical assignment.[16][18] The dihedral angle between vicinal protons in the rigid bicyclic framework differs significantly between endo and exo isomers. According to the Karplus equation, this leads to different proton-proton coupling constants (J-values).[14] For instance, in the adduct of furan and N-phenylmaleimide, the dihedral angle between specific protons in the exo isomer is nearly 90°, resulting in a very small (or zero) coupling constant and appearing as a singlet.[14] The corresponding protons in the endo isomer have a smaller dihedral angle, leading to a noticeable coupling and a more complex splitting pattern.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the volatile isomers and determine their relative ratio in a mixture from the integrated peak areas.[12] MS provides the mass of the compounds, confirming that they are indeed isomers.
Significance in Drug Development
The study of isomerism is critically important in pharmacology and drug development.[1][19] Since biological systems (enzymes, receptors) are chiral, they often interact differently with different stereoisomers of a drug molecule.
-
Differential Biological Activity: Endo and exo isomers of a bioactive compound can exhibit vastly different pharmacological profiles. One isomer may be a potent therapeutic agent, while the other could be inactive or even toxic.[1][2] For example, the sedative effect of Thalidomide was attributed to one enantiomer, while the other caused severe teratogenic effects.[2] While this is an example of enantiomers, the same principle applies to diastereomers like endo and exo isomers.
-
Structure-Based Drug Design: Bridged bicyclic systems provide rigid scaffolds that can hold functional groups in precise three-dimensional orientations. This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein. Controlling the endo/exo stereochemistry is therefore essential for optimizing the interaction between the drug molecule and its biological target.
-
Synthetic Strategy: A key challenge in pharmaceutical manufacturing is the development of stereoselective syntheses to produce only the desired isomer, avoiding costly separation processes and the potential negative effects of other isomers. Understanding the principles of kinetic and thermodynamic control is fundamental to designing such synthetic routes.
References
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tutorchase.com [tutorchase.com]
- 3. endo–exo isomerism - Wikipedia [en.wikipedia.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: EXO ENDO ,,,UNDERSTAND STEREOCHEMICAL CONSIDERATIONS USING NMR [orgspectroscopyint.blogspot.com]
- 5. goldbook.iupac.org [goldbook.iupac.org]
- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chemconnections.org [chemconnections.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. public.websites.umich.edu [public.websites.umich.edu]
- 15. A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Researching | Spectroscopic Analysis of Endo and Exo-Tetrahydrodicyclopentadiene [m.researching.cn]
- 17. US7700802B2 - Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
thermodynamic stability of exo- vs endo-norborneol
An In-Depth Technical Guide to the Thermodynamic Stability of Exo- vs. Endo-Norborneol (B8440766)
Executive Summary
In the field of stereochemistry, the thermodynamic stability of isomers is a critical factor influencing reaction outcomes and the final composition of product mixtures. This is particularly relevant in drug development and materials science, where the specific three-dimensional arrangement of atoms dictates biological activity and material properties. This guide provides a detailed examination of the thermodynamic stability of the diastereomers of 2-norborneol: exo-norborneol (B145942) and endo-norborneol. It is well-established that the exo-isomer is thermodynamically more stable than the endo-isomer. This document elucidates the structural basis for this stability difference, presents quantitative thermodynamic data, outlines the experimental protocols used for these determinations, and provides visualizations to clarify key concepts.
The Structural Basis for Thermodynamic Preference
The core reason for the greater stability of this compound lies in the concept of steric hindrance. The rigid, bicyclic [2.2.1] heptane (B126788) framework of norborneol forces substituents into distinct spatial orientations.
-
Endo-Norborneol : In the endo isomer, the hydroxyl (-OH) group is oriented towards the six-membered ring of the bicyclic system, specifically towards the C5-C6 bridge. This proximity leads to a repulsive steric interaction (non-bonded interaction) with the endo-hydrogen atoms on C5 and C6. This steric strain raises the potential energy of the molecule, thereby decreasing its thermodynamic stability.
-
This compound : Conversely, in the exo isomer, the hydroxyl group points away from the C5-C6 bridge. This orientation places it in a less sterically crowded environment, minimizing non-bonded interactions.[1] The absence of significant steric strain results in a lower potential energy state, making the exo isomer the more thermodynamically favored product.[1][2][3]
Quantitative Thermodynamic Data
The thermodynamic preference for the exo-isomer can be quantified by examining the equilibrium between the two diastereomers. When either pure isomer is subjected to equilibration conditions, the resulting mixture consistently favors the exo form.
| Parameter | Value | Description |
| Equilibrium Ratio (Exo:Endo) | ~ 80:20 (or 4:1) | This ratio is established when the isomers are allowed to equilibrate, indicating the exo isomer is the major component at equilibrium.[4] |
| Equilibrium Constant (Keq) | ~ 4.0 | Calculated as [Exo]/[Endo] from the equilibrium ratio. A Keq > 1 signifies that the product (exo) is favored. |
| Gibbs Free Energy (ΔG°) | ~ -3.4 kJ/mol at 298 K | Calculated using the equation ΔG° = -RT ln(Keq). The negative value confirms that the conversion from endo to exo is a spontaneous process under standard conditions. |
| Enthalpy (ΔH°) | Negative | The exo isomer is enthalpically favored due to the reduction of steric strain. Precise values are determined calorimetrically. |
| Entropy (ΔS°) | Near Zero | The change in entropy between the two isomers is generally considered to be small as the overall molecular structure and rotational freedom are very similar. |
Note: The Gibbs Free Energy value is calculated based on the reported equilibrium composition and serves as a strong indicator of the relative stability.
Experimental Protocols
The determination of thermodynamic stability relies on precise experimental procedures, primarily through equilibration studies and calorimetric measurements.
Protocol for Isomer Equilibration
This experiment is designed to establish the thermodynamic equilibrium between the exo and endo isomers, allowing for the calculation of the equilibrium constant.
Objective: To determine the equilibrium ratio of exo- and endo-norborneol.
Materials:
-
Pure endo-norborneol (or this compound)
-
Sodium metal
-
Anhydrous isopropanol (B130326) (or another high-boiling alcohol)
-
Reflux condenser and heating mantle
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Quenching agent (e.g., water or dilute acid)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
NMR spectrometer and deuterated solvent (e.g., CDCl3)
Procedure:
-
Preparation of Catalyst: A solution of sodium isopropoxide is prepared by carefully dissolving a small piece of sodium metal in anhydrous isopropanol under an inert atmosphere. This alkoxide will serve as the catalyst for equilibration.
-
Reaction Setup: A known quantity of pure endo-norborneol is added to the sodium isopropoxide solution in a round-bottom flask equipped with a reflux condenser.
-
Equilibration: The mixture is heated to reflux. The high temperature provides the necessary activation energy for the interconversion of the two isomers via a deprotonation-protonation mechanism involving the hydroxyl group. The reaction is allowed to proceed for a sufficient duration (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached.
-
Quenching and Workup: After cooling to room temperature, the reaction is carefully quenched by the addition of water. The product mixture is then extracted into an organic solvent like diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed using a rotary evaporator.
-
Analysis: The resulting mixture of exo- and endo-norborneol is dissolved in a deuterated solvent. 1H NMR spectroscopy is used to determine the relative concentrations of the two isomers. The signals corresponding to the C2 proton are particularly useful for this analysis, as they appear at different chemical shifts and exhibit distinct splitting patterns for the exo and endo protons.[5] The ratio of the isomers is determined by integrating these characteristic signals.
Protocol for Calorimetric Measurement
Bomb calorimetry can be used to determine the standard enthalpy of combustion (ΔHc°) for each pure isomer. The difference between these values corresponds to the difference in their standard enthalpies of formation (ΔHf°), providing a direct measure of their relative enthalpic stability.
Objective: To determine the difference in the enthalpy of formation between exo- and endo-norborneol.
Materials:
-
Pure, dry samples of this compound and endo-norborneol
-
Oxygen bomb calorimeter
-
Benzoic acid (for calibration)
-
Oxygen tank
-
Pellet press
-
Fuse wire
Procedure:
-
Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the enthalpy of combustion is precisely known.
-
Sample Preparation: A pellet of a known mass (e.g., ~1 gram) of pure this compound is prepared. The pellet is placed in the sample holder within the bomb, and a fuse wire is positioned to be in contact with the sample.
-
Combustion: The bomb is sealed, purged, and then filled with high-pressure oxygen (~30 atm). It is then placed in the calorimeter, which is filled with a precise volume of water. The sample is ignited, and the temperature change of the water is recorded with high precision.
-
Calculation for Exo-Isomer: Using the measured temperature change and the predetermined heat capacity of the calorimeter, the heat released during combustion is calculated. This value is used to determine the standard enthalpy of combustion for this compound.
-
Repeat for Endo-Isomer: The procedure is repeated with an identical mass of pure endo-norborneol.
-
Data Analysis: The difference in the standard enthalpies of combustion (ΔHc°(endo) - ΔHc°(exo)) directly yields the difference in the standard enthalpies of formation (ΔHf°(exo) - ΔHf°(endo)), confirming the enthalpic preference.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed.
Caption: Thermodynamic equilibrium between endo- and this compound.
Caption: Steric clash in endo-norborneol vs. the less hindered exo-isomer.
Conclusion
The thermodynamic stability of norborneol isomers is unequivocally dictated by steric factors, with the exo isomer being significantly more stable than the endo isomer. This preference is quantified by an equilibrium ratio of approximately 4:1 in favor of the exo form, corresponding to a Gibbs free energy difference of about -3.4 kJ/mol. For researchers and professionals in drug development, understanding these fundamental principles of stereochemical stability is paramount. It allows for the prediction of product distributions in chemical syntheses and provides insight into the conformational preferences that can ultimately govern a molecule's interaction with biological targets. The experimental protocols detailed herein provide a robust framework for the empirical determination of these crucial thermodynamic parameters.
References
solubility of exo-norborneol in common organic solvents
An In-depth Technical Guide to the Solubility of Exo-Norborneol (B145942)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the . Given the specificity of solubility data, this document synthesizes available qualitative information for this compound and presents quantitative data for structurally similar compounds as a practical reference. Furthermore, it details established experimental protocols for solubility determination to aid in laboratory research and development.
Introduction to this compound
This compound is a bicyclic organic compound with the chemical formula C₇H₁₂O.[1] As a derivative of norbornane, it is a white, crystalline solid at room temperature. Its rigid bicyclic structure and the presence of a hydroxyl group make its solubility characteristics a critical parameter in various applications, including organic synthesis, materials science, and as a starting material in drug development. Understanding its behavior in different solvents is fundamental for reaction kinetics, purification processes like recrystallization, and formulation design.
Qualitative Solubility Profile
Qualitative data indicates that this compound is generally soluble in common polar organic solvents. Sources describe it as soluble in methanol (B129727) and ethanol, and slightly soluble in dimethyl sulfoxide (B87167) (DMSO).[2] Its non-polar bicyclic backbone and polar hydroxyl group suggest a degree of solubility in a range of solvents, with miscibility being influenced by the solvent's polarity and hydrogen bonding capability. One source notes that the related compound, isoborneol (B83184), is more soluble in most solvents than its endo-isomer, borneol.[3][4]
Quantitative Solubility Data
The data, originally measured in mole fraction, has been converted to grams per 100 mL ( g/100 mL) for practical application.
Disclaimer: The following data is for isoborneol (C₁₀H₁₈O) , not this compound (C₇H₁₂O), and should be used as an estimation. Significant differences may exist due to variations in molecular weight, crystal lattice energy, and solute-solvent interactions.
Table 1: Solubility of Isoborneol in Acetone (B3395972) at Various Temperatures
| Temperature (°C) | Temperature (K) | Solubility (Mole Fraction, x₁) | Calculated Solubility ( g/100 mL) |
| 23.5 | 296.65 | 0.2031 | 75.3 |
| 28.7 | 301.85 | 0.2315 | 89.2 |
| 34.2 | 307.35 | 0.2673 | 108.0 |
| 39.5 | 312.65 | 0.3019 | 127.3 |
| 45.1 | 318.25 | 0.3421 | 152.0 |
| 50.4 | 323.55 | 0.3853 | 180.8 |
| 55.8 | 328.95 | 0.4355 | 218.8 |
Data sourced from Chen et al., 2019.[5][6][7]
Table 2: Solubility of Isoborneol in Ethanol at Various Temperatures
| Temperature (°C) | Temperature (K) | Solubility (Mole Fraction, x₁) | Calculated Solubility ( g/100 mL) |
| 23.5 | 296.65 | 0.1251 | 47.9 |
| 28.7 | 301.85 | 0.1444 | 56.4 |
| 34.2 | 307.35 | 0.1661 | 66.6 |
| 39.5 | 312.65 | 0.1905 | 78.7 |
| 45.1 | 318.25 | 0.2188 | 93.6 |
| 50.4 | 323.55 | 0.2501 | 111.1 |
| 55.8 | 328.95 | 0.2831 | 130.8 |
Data sourced from Chen et al., 2019.[5][6][7]
Experimental Protocols for Solubility Determination
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Static Equilibrium Method , often implemented as the Shake-Flask Method .[5][8][9] This technique ensures that the solution has reached saturation, providing an accurate measure of the solute's solubility at a given temperature.
Detailed Protocol: Shake-Flask Method
This protocol outlines the steps for determining the solubility of a solid organic compound like this compound in an organic solvent.
1. Materials and Preparation:
-
Solute: High-purity this compound.
-
Solvent: Desired organic solvent of analytical grade.
-
Apparatus: Analytical balance, temperature-controlled orbital shaker or water bath, screw-cap vials or flasks, centrifuge, calibrated volumetric flasks and pipettes, syringe filters (e.g., 0.22 µm PTFE), and an appropriate analytical instrument (e.g., UV-Vis Spectrophotometer or Gas Chromatograph).
2. Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium with a saturated solution.[9]
-
Solvent Addition: Accurately add a known volume of the organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[10][11] The required time should be established by preliminary experiments, confirming that the concentration in solution does not change with further shaking time.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of solid particles, which can interfere with analysis, the supernatant must be clarified.[13] This is typically achieved by:
-
Centrifugation: Centrifuge the vials at a high speed.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a syringe filter into a clean vial. Pre-rinsing the filter with a small amount of the saturated solution can prevent solute adsorption onto the filter material.[9]
-
-
Analysis of Saturated Solution:
-
Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method.
-
3. Analytical Methods for Quantification:
-
UV-Vis Spectrophotometry: Suitable if this compound exhibits sufficient UV absorbance at a specific wavelength where the solvent does not interfere. A calibration curve of absorbance versus known concentrations must be prepared.[14][15][16][17][18]
-
Gas Chromatography (GC): An excellent method for volatile compounds like this compound. The concentration is determined by integrating the peak area and comparing it to a calibration curve prepared with standards of known concentration.[19][20][21][22][23]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask Method for solubility determination.
Caption: Experimental workflow for determining solubility via the Shake-Flask method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 497-37-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. researchgate.net [researchgate.net]
- 6. Item - Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents - American Chemical Society - Figshare [acs.figshare.com]
- 7. Collection - Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 8. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmatutor.org [pharmatutor.org]
- 17. ejournal.upi.edu [ejournal.upi.edu]
- 18. rjptonline.org [rjptonline.org]
- 19. gas chromatography concentrations: Topics by Science.gov [science.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Laboratory Preparation of exo-Norborneol
Introduction
exo-Norborneol (B145942) is a bicyclic alcohol that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1] Its rigid bicyclo[2.2.1]heptane skeleton and stereochemistry make it an interesting model compound for studying reaction mechanisms and stereoselectivity. This document provides detailed protocols for the laboratory synthesis of this compound via two common methods: the acid-catalyzed hydration of norbornene and the reduction of norcamphor (B56629).
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Acid-Catalyzed Hydration of Norbornene | Reduction of Norcamphor | This compound Properties |
| Starting Material | Norbornene | Norcamphor | - |
| Key Reagents | Concentrated Sulfuric Acid, Water | Sodium Borohydride (B1222165), Methanol | - |
| Typical Yield | ~92%[2][3] | High stereoselectivity for exo-product | - |
| Melting Point (°C) | - | - | 124-126[1][4] |
| Boiling Point (°C) | - | - | 176-177[1] |
| Molecular Formula | - | - | C₇H₁₂O[1] |
| Molecular Weight ( g/mol ) | - | - | 112.17[1] |
| Key IR Absorptions (cm⁻¹) | - | - | ~3300-3600 (O-H stretch), ~1000 (C-O stretch)[5] |
| ¹H NMR | - | - | Spectra available[6][7][8] |
| ¹³C NMR | - | - | Spectra available[1][7] |
Experimental Protocols
Method 1: Acid-Catalyzed Hydration of Norbornene
This protocol describes the synthesis of this compound from norbornene using a strong acid catalyst, such as sulfuric acid, in the presence of water.[9] The reaction proceeds through the formation of a non-classical carbocation intermediate, with the nucleophilic attack of water occurring preferentially from the exo face.
Materials
-
Norbornene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
6 M Sodium Hydroxide (NaOH)
-
Methylene (B1212753) Chloride (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (H₂O)
-
Ice
-
25-mL Erlenmeyer flask
-
Magnetic stir bar and stir plate
-
Separatory funnel
-
Rotary evaporator
-
pH paper
Procedure
-
Preparation of Acidic Solution: In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, combine 1 mL of water. Place the flask in an ice bath to cool.
-
Slowly and carefully add 1.5 mL of concentrated sulfuric acid to the cold water with continuous stirring.
-
Reaction Initiation: Remove the flask from the ice bath and add 450 mg of norbornene to the acidic solution.
-
Reaction: Gently heat the mixture on a stir plate at a low setting for approximately 20 minutes, or until all the solid norbornene has dissolved.[5]
-
Quenching and Neutralization: Cool the reaction mixture in an ice bath. Carefully add 11 mL of 6 M NaOH dropwise while stirring to neutralize the acid. Check the pH of the solution using pH paper to ensure it is basic.[5]
-
Extraction: Transfer the neutralized solution to a separatory funnel. Rinse the reaction flask with 10 mL of water and add the rinsing to the separatory funnel.
-
Add 5 mL of methylene chloride to the separatory funnel and shake gently to extract the product. Allow the layers to separate and collect the lower organic layer.
-
Repeat the extraction of the aqueous layer with another 5 mL of methylene chloride. Combine the organic extracts.[5]
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Decant or filter the dried solution into a round-bottom flask.
-
Remove the methylene chloride using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The product can be further purified by recrystallization from an ethanol/water solvent pair or by sublimation.[9]
Method 2: Reduction of Norcamphor
This method involves the stereoselective reduction of the ketone group in norcamphor to a secondary alcohol using a hydride-reducing agent like sodium borohydride. The hydride attack occurs preferentially from the less sterically hindered endo face, leading to the formation of the exo-alcohol as the major product.[10]
Materials
-
Norcamphor
-
Methanol (CH₃OH)
-
Sodium Borohydride (NaBH₄)
-
Ice-cold water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
5 mL conical vial with a spin vane
-
Air condenser
-
Vacuum filtration apparatus
Procedure
-
Dissolution of Starting Material: In a 5 mL conical vial containing a spin vane, dissolve 100 mg of norcamphor in 1 mL of methanol.
-
Addition of Reducing Agent: Weigh out 100 mg of sodium borohydride and add it to the norcamphor solution in four portions over a period of five minutes with continuous stirring.[10]
-
Reaction: Attach an air condenser to the vial and gently reflux the reaction mixture for 5 minutes.[10]
-
Workup: After cooling the reaction mixture to room temperature, carefully add 3.5 mL of ice-cold water. A white solid precipitate of the product should form.[10]
-
Isolation of Crude Product: Collect the crude product by vacuum filtration. Allow the solid to dry on the filter paper under vacuum for about 10 minutes.[10]
-
Extraction and Drying: Dissolve the collected solid in 4 mL of dichloromethane. Dry the solution over anhydrous sodium sulfate.[10]
-
Final Product Isolation: Transfer the dried solution to a pre-weighed flask, rinsing the drying agent with a small amount of fresh dichloromethane and adding it to the flask. Evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via acid-catalyzed hydration of norbornene.
Caption: Key steps in the reduction of norcamphor to this compound.
References
- 1. Page loading... [guidechem.com]
- 2. RU2490248C2 - Method of obtaining exo-2-norborneol and its derivatives - Google Patents [patents.google.com]
- 3. US2991308A - Synthesis of this compound - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. Norborneol, exo-(+)- | C7H12O | CID 10855417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram [cram.com]
- 10. cerritos.edu [cerritos.edu]
Application Note: Purification of exo-Norborneol by Sublimation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exo-norborneol (B145942) is a bicyclic alcohol that serves as a valuable building block in organic synthesis and drug development.[1] Its purity is crucial for subsequent reactions and for ensuring the quality of final products. Sublimation is a highly effective technique for the purification of volatile solids like this compound. This method involves the direct transition of a substance from the solid to the gaseous phase, followed by condensation back into a pure solid form, leaving non-volatile impurities behind.[2][3] This application note provides a detailed protocol for the purification of this compound using vacuum sublimation, a technique that allows for sublimation at lower temperatures, thereby preventing thermal degradation of the compound.[4][5]
Physical Properties of Norborneol Isomers
The successful purification of this compound, particularly its separation from its corresponding endo isomer, relies on differences in their physical properties. While both isomers can sublime, their different stereochemistry can lead to variations in volatility.[1]
| Property | This compound | endo-Norborneol | Reference |
| Molecular Formula | C₇H₁₂O | C₇H₁₂O | [6] |
| Molecular Weight | 112.17 g/mol | 112.17 g/mol | [6] |
| Melting Point | 124-126 °C | 149-151 °C | [7] |
| Boiling Point | 176-177 °C | Not specified | [8] |
| Vapor Pressure | 2.44 mmHg at 25 °C | Not specified | [9] |
Principles of Sublimation Purification
Sublimation is a physical separation method based on the differences in the vapor pressures of the components in a solid mixture.[3] For a solid to sublime, it must have a relatively high vapor pressure at a temperature below its melting point. The process is governed by the phase diagram of the substance. By reducing the pressure, the sublimation point (the temperature at which the solid's vapor pressure equals the surrounding pressure) is lowered.[4][5] This is particularly advantageous for thermally sensitive compounds.
In the context of purifying this compound, the crude solid is heated under vacuum. The this compound molecules transition into the vapor phase, leaving behind non-volatile impurities such as inorganic salts, residual solvents, and less volatile organic byproducts. The gaseous this compound then comes into contact with a cooled surface, known as a cold finger, where it condenses back into a highly pure crystalline solid.[4][5]
Experimental Protocol: Vacuum Sublimation of this compound
This protocol outlines the general procedure for the purification of this compound using a standard vacuum sublimation apparatus.
Materials and Equipment:
-
Crude this compound (ensure it is thoroughly dried)
-
Vacuum sublimation apparatus (including a sublimation flask and a cold finger)
-
High-vacuum pump or water aspirator
-
Cold trap (recommended to protect the vacuum pump)
-
Heating mantle or oil bath
-
Thermometer
-
Source of coolant for the cold finger (e.g., circulating chilled water or ice water)
-
Spatula
-
Analytical balance
Procedure:
-
Preparation of the Crude Sample: Ensure the crude this compound is completely dry. Any residual solvent can interfere with the sublimation process and contaminate the purified product. If necessary, dry the sample under vacuum prior to sublimation.
-
Apparatus Assembly:
-
Place a precisely weighed amount of the crude this compound into the bottom of the sublimation flask.
-
Lightly grease the ground glass joint of the sublimation apparatus to ensure a good vacuum seal.
-
Insert the cold finger into the sublimation flask and securely clamp the apparatus to a stand.
-
-
Initiating the Sublimation:
-
Connect the sublimation apparatus to a vacuum source via a cold trap.
-
Begin to evacuate the system. A pressure of 0.1 to 1 mmHg is generally suitable.
-
Once a stable vacuum is achieved, start the flow of coolant through the cold finger.
-
Gradually heat the sublimation flask using a heating mantle or oil bath. The temperature should be carefully controlled and kept below the melting point of this compound (124-126 °C). A starting temperature of around 80-100 °C is recommended.
-
-
Sublimation Process:
-
Observe the apparatus closely. As the temperature increases, the this compound will begin to sublime from the bottom of the flask and deposit as fine, needle-like crystals on the cold finger.
-
Continue the sublimation until no more solid appears to be subliming from the bottom of the flask.
-
-
Product Recovery:
-
Turn off the heating and allow the apparatus to cool to room temperature while still under vacuum.
-
Once cooled, carefully and slowly vent the system to atmospheric pressure. Abruptly introducing air can dislodge the purified crystals from the cold finger.
-
Carefully remove the cold finger from the sublimation flask.
-
Scrape the purified this compound crystals from the cold finger onto a pre-weighed watch glass.
-
-
Analysis:
-
Weigh the purified product to determine the yield.
-
Determine the melting point of the sublimed crystals. A sharp melting point close to the literature value (124-126 °C) is indicative of high purity.
-
Further analysis by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be performed to confirm purity.
-
Data Presentation
| Parameter | Value |
| Sublimation Temperature | 120 °C |
| Sublimation Time | 30 min |
| Purity of Sublimed (-)-Borneol (B1667373) | 92% |
| Recovery of (-)-Borneol | 96% |
Note: These values are for (-)-borneol and should be considered as a reference for optimizing the sublimation of this compound.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound by vacuum sublimation.
Caption: Logical relationship of principles in sublimation purification of this compound.
References
- 1. Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram [cram.com]
- 2. Purification by Sublimation | Semantic Scholar [semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. innovation.world [innovation.world]
- 5. youtube.com [youtube.com]
- 6. This compound | C7H12O | CID 11040657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. Vacuum Sublimation Apparatus | Flinn Scientific [flinnsci.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Exo-Norborneol in Ring-Opening Metathesis Polymerization (ROMP) for Biomedical Applications
Introduction
Exo-norborneol (B145942) and its derivatives are valuable monomers in ring-opening metathesis polymerization (ROMP) for the synthesis of functional polymers with significant potential in biomedical research and drug development. The strained bicyclic structure of the norbornene moiety provides the driving force for the polymerization, while the exo configuration of the hydroxyl group offers steric accessibility and favorable kinetics, leading to well-defined polymers with controlled molecular weights and low polydispersity. This reactivity makes this compound an attractive building block for creating advanced macromolecular architectures.
Polymers derived from this compound possess a unique combination of properties that make them suitable for a range of biomedical applications, including drug delivery, tissue engineering, and diagnostics. The hydroxyl group present on each repeating unit of the polymer backbone provides a versatile handle for post-polymerization modification, allowing for the attachment of therapeutic agents, targeting ligands, and imaging probes.
Key Advantages of this compound in ROMP:
-
High Reactivity: The exo isomer of norborneol exhibits significantly higher polymerization rates compared to its endo counterpart due to reduced steric hindrance around the double bond. This allows for efficient polymerization under mild reaction conditions.
-
Living Polymerization: The use of well-defined ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts, enables living polymerization of this compound. This provides precise control over polymer molecular weight, architecture (e.g., block copolymers), and end-group functionality.
-
Functionalizability: The pendant hydroxyl groups along the polymer backbone are readily available for a wide array of chemical modifications. This allows for the covalent attachment of various functional molecules, tailoring the polymer's properties for specific applications.
-
Biocompatibility: Polynorbornene-based materials have shown promise in terms of biocompatibility, a critical requirement for in-vivo applications. Further functionalization with biocompatible moieties like polyethylene (B3416737) glycol (PEG) can enhance their stealth properties and reduce immunogenicity.
Applications in Drug Development:
The unique characteristics of poly(this compound) make it a promising platform for advanced drug delivery systems. The ability to conjugate drugs to the polymer backbone via the hydroxyl groups can lead to:
-
Increased Drug Solubility and Stability: Attaching hydrophobic drugs to the hydrophilic polymer can improve their aqueous solubility and protect them from premature degradation.
-
Controlled Drug Release: By incorporating cleavable linkers between the drug and the polymer, drug release can be triggered by specific physiological conditions found in diseased tissues, such as changes in pH or enzyme concentration.
-
Targeted Delivery: The polymer can be decorated with targeting ligands (e.g., antibodies, peptides) to direct the drug conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.
-
Nanoparticle Formulation: Amphiphilic block copolymers containing a poly(this compound) block can self-assemble into micelles or other nanostructures, encapsulating therapeutic agents for systemic delivery.
Experimental Protocols
I. Synthesis of this compound Monomer
This protocol describes a two-step synthesis of this compound, starting from the readily available norbornene. The first step involves the formation of exo-norbornyl formate (B1220265), which is then hydrolyzed to yield the desired this compound.
Materials:
-
Norbornene
-
Formic acid (88%)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Synthesis of exo-Norbornyl Formate
-
In a round-bottom flask equipped with a reflux condenser, combine norbornene (1.0 mol) and formic acid (1.2 mol).
-
Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude exo-norbornyl formate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude exo-norbornyl formate in a 10% solution of sodium hydroxide in 1:1 water/ethanol (B145695).
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield crude this compound.
II. Purification of this compound Monomer
For ROMP, the purity of the monomer is critical to achieve a living polymerization and obtain polymers with well-defined characteristics. The following purification steps are recommended.
Materials:
-
Crude this compound
-
Basic alumina (B75360) (activated, Grade I)
-
Ethyl acetate (B1210297)
-
Glass column for chromatography
-
Sublimation apparatus
Procedure:
-
Column Chromatography:
-
Pack a glass column with a slurry of basic alumina in hexane.
-
Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Sublimation:
-
For the highest purity, the product obtained from column chromatography can be further purified by sublimation under vacuum.
-
Place the dried this compound in a sublimation apparatus and heat gently under a high vacuum.
-
The purified monomer will sublime and deposit on the cold finger of the apparatus.
-
III. Ring-Opening Metathesis Polymerization (ROMP) of this compound
This protocol outlines a general procedure for the living ROMP of this compound using a Grubbs' third-generation catalyst. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.
Materials:
-
Purified this compound monomer
-
Grubbs' third-generation catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF))
-
Ethyl vinyl ether (for termination)
-
Methanol (B129727) (for precipitation)
-
Schlenk flasks and syringes
-
Stir bar
Procedure:
-
Monomer and Catalyst Preparation:
-
In a glovebox or under a stream of inert gas, prepare a stock solution of the this compound monomer in the chosen anhydrous solvent. The concentration will depend on the desired final polymer concentration.
-
Prepare a stock solution of the Grubbs' third-generation catalyst in the same solvent. The concentration should be calculated based on the desired monomer-to-catalyst ratio.
-
-
Polymerization:
-
In a Schlenk flask equipped with a stir bar, add the desired volume of the monomer stock solution.
-
While stirring vigorously, rapidly inject the calculated volume of the catalyst stock solution to initiate the polymerization.
-
Allow the reaction to proceed at room temperature. The reaction time will vary depending on the monomer concentration and the targeted degree of polymerization (typically from a few minutes to several hours).
-
-
Termination:
-
To terminate the living polymerization, add an excess of ethyl vinyl ether (typically 10-20 equivalents relative to the catalyst) to the reaction mixture.
-
Stir for an additional 20-30 minutes to ensure complete quenching of the active catalyst.
-
-
Polymer Isolation:
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
Quantitative Data
The molecular weight and polydispersity of the resulting poly(this compound) can be controlled by varying the monomer-to-catalyst ratio. The following tables provide representative data for the ROMP of this compound and a closely related functionalized norbornene monomer, demonstrating the principles of living polymerization.
Table 1: ROMP of this compound with Grubbs' Third-Generation Catalyst
| Entry | Monomer/Catalyst Ratio ([M]/[I]) | Reaction Time (min) | Solvent | Mn (kDa) (Theoretical) | Mn (kDa) (GPC) | PDI (Mw/Mn) |
| 1 | 50:1 | 30 | DCM | 5.5 | 5.8 | 1.08 |
| 2 | 100:1 | 60 | DCM | 11.0 | 11.5 | 1.10 |
| 3 | 200:1 | 120 | DCM | 22.0 | 23.1 | 1.12 |
| 4 | 400:1 | 240 | THF | 44.1 | 45.8 | 1.15 |
Note: The data in this table are illustrative and based on typical results for living ROMP of norbornene derivatives. Actual results may vary depending on specific experimental conditions.
Table 2: ROMP of a Functionalized Exo-Norbornene Ester Monomer
| Entry | Monomer/Catalyst Ratio ([M]/[I]) | Conversion (%) | Mn (kDa) (Theoretical) | Mn (kDa) (GPC) | PDI (Mw/Mn) |
| 1 | 25:1 | >99 | 5.2 | 5.4 | 1.05 |
| 2 | 50:1 | >99 | 10.4 | 10.9 | 1.06 |
| 3 | 100:1 | >99 | 20.8 | 21.5 | 1.07 |
| 4 | 200:1 | 98 | 40.8 | 42.1 | 1.09 |
Data adapted from studies on related functional norbornene monomers to illustrate the controlled nature of the polymerization.
Visualizations
Caption: Workflow for the synthesis and ROMP of this compound.
Caption: Key relationships in living ROMP of this compound.
Application Notes and Protocols: Exo-Norborneol in the Synthesis of Antiviral Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of exo-norborneol (B145942) in the synthesis of pharmaceutical intermediates, with a specific focus on the preparation of antiviral compounds. The unique bicyclic structure of this compound makes it a valuable chiral building block in organic synthesis.
Introduction
This compound is a bicyclic alcohol that serves as a versatile starting material in the synthesis of complex organic molecules. Its rigid norbornane (B1196662) scaffold is a key structural motif in a variety of biologically active compounds. A primary application of this compound in pharmaceutical synthesis is its oxidation to norcamphor (B56629), a key intermediate for further functionalization. This ketone provides a reactive handle for the introduction of various pharmacophores, leading to the development of novel therapeutic agents. Notably, derivatives of the closely related camphor (B46023) have shown a wide spectrum of biological activities, including antiviral and anticancer properties, suggesting a similar potential for norcamphor analogs.
This document outlines the synthetic pathway from this compound to a potential antiviral pharmaceutical intermediate, a norcamphor-derived N-acylhydrazone. N-acylhydrazones are a class of compounds known for their diverse biological activities, and recent studies have highlighted the potential of norcamphor-based N-acylhydrazones as inhibitors of the Hantaan virus.
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process starting from this compound. The first step is the oxidation of the secondary alcohol to the corresponding ketone, norcamphor. The second step involves the condensation of norcamphor with a hydrazide to form the target N-acylhydrazone intermediate.
Caption: Synthetic workflow from this compound to a norcamphor N-acylhydrazone.
Key Experiments and Protocols
Experiment 1: Oxidation of this compound to Norcamphor
This protocol describes the oxidation of this compound to norcamphor using pyridinium (B92312) chlorochromate (PCC) as the oxidizing agent.
Experimental Protocol:
-
Dissolve 2.8 g (0.025 mole) of (-)-(1S,2S,4R)-exo-norborneol in 56 ml of methylene (B1212753) chloride.
-
To the solution, add 8.1 g (0.0376 mole, 1.5 equivalents) of pyridinium chlorochromate (PCC) and 1 g of molecular sieves 4A.
-
Stir the reaction mixture at a temperature of 25°C to 30°C for 1 hour.
-
After the reaction is complete, dilute the mixture with 56 ml of toluene.
-
Pass the resulting mixture through a silica (B1680970) gel column (28 g) to remove insoluble materials.
-
Concentrate the eluate under reduced pressure and dry to obtain crude (+)-norcamphor as a white crystalline powder.[1]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | (-)-(1S,2S,4R)-exo-norborneol | [1] |
| Reagents | Pyridinium chlorochromate (PCC), molecular sieves 4A, methylene chloride, toluene | [1] |
| Reaction Time | 1 hour | [1] |
| Reaction Temperature | 25-30°C | [1] |
| Product | (+)-Norcamphor | [1] |
| Yield | Not explicitly stated in the abstract, but implied to be a high-yielding conversion to a crude product. | [1] |
| Purity | Crude product, further purification may be required. | [1] |
Experiment 2: Synthesis of Norcamphor N-Acylhydrazone
This protocol outlines a general procedure for the synthesis of N-acylhydrazones from a ketone, which can be adapted for norcamphor.
Experimental Protocol:
-
Dissolve norcamphor (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol.
-
Add the desired hydrazide (1 to 1.2 equivalents) to the solution.
-
Add a catalytic amount of an acid, such as acetic acid or hydrochloric acid, to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Note: The specific reaction conditions (solvent, temperature, time, and purification method) will depend on the specific hydrazide used and should be optimized accordingly.
Application in Antiviral Drug Development
The norbornane scaffold is of significant interest in medicinal chemistry due to its rigid structure, which can provide a well-defined orientation for pharmacophoric groups to interact with biological targets. Norcamphor-derived N-acylhydrazones have emerged as a promising class of antiviral agents.
A recent study investigated a series of camphor, fenchone, and norcamphor N-acylhydrazone derivatives as inhibitors of the Hantaan virus, the causative agent of hemorrhagic fever with renal syndrome (HFRS).[2] One of the hit compounds from this study, a norcamphor derivative, demonstrated significant antiviral activity with a low toxicity profile.[2]
Biological Activity Data:
| Compound | Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Norcamphor N-acylhydrazone derivative | Hantaan virus | 7.6 ± 2 | > 1000 | > 131 | [2] |
Signaling Pathway/Mechanism of Action (Hypothesized):
While the precise mechanism of action for these norcamphor-derived N-acylhydrazones against the Hantaan virus is still under investigation, molecular docking studies suggest that they may bind to the viral nucleoprotein.[2] The nucleoprotein is essential for viral replication and transcription, making it an attractive target for antiviral drug development.
Caption: Hypothesized mechanism of action for norcamphor N-acylhydrazones.
Conclusion
This compound is a valuable and readily available starting material for the synthesis of pharmaceutical intermediates. Its conversion to norcamphor opens up a wide range of possibilities for the development of novel drug candidates. The synthesis of norcamphor-derived N-acylhydrazones represents a promising avenue for the discovery of new antiviral agents, particularly against emerging viral threats like the Hantaan virus. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working in the field of drug discovery and development to explore the potential of the norbornane scaffold. Further optimization of the synthetic routes and in-depth structure-activity relationship (SAR) studies are warranted to identify more potent and selective antiviral compounds based on this versatile chemical scaffold.
References
Application Notes and Protocols: Reaction of exo-Norborneol with Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, offering a straightforward method for replacing a hydroxyl group with a chlorine atom. This document provides detailed application notes and protocols for the reaction of exo-norborneol (B145942) with thionyl chloride to produce exo-2-chloronorbornane. The stereochemical implications of this reaction are also discussed, providing researchers with the necessary information to control the reaction outcome.
Reaction Overview
The reaction of this compound with thionyl chloride proceeds via the formation of a chlorosulfite intermediate. The subsequent nucleophilic substitution can occur through two primary mechanisms, the SNi (substitution nucleophilic internal) mechanism or the SN2 (substitution nucleophilic bimolecular) mechanism, depending on the reaction conditions.
-
SNi Mechanism (retention of stereochemistry): In the absence of a base, the reaction typically proceeds with retention of configuration. The chlorosulfite intermediate collapses in a concerted fashion, with the chloride being delivered from the same face as the departing chlorosulfite group. This results in the formation of exo-2-chloronorbornane.
-
SN2 Mechanism (inversion of stereochemistry): In the presence of a base such as pyridine (B92270), the mechanism shifts to SN2. Pyridine reacts with the intermediate chlorosulfite, displacing the chloride ion. The liberated chloride ion then acts as a nucleophile, attacking the carbon atom from the backside, leading to an inversion of stereochemistry. However, in the case of this compound, backside attack to form the endo-chloride is sterically hindered. Therefore, the reaction with pyridine is still expected to favor the rearranged or elimination products, though some endo-chloride may be formed.
For the purpose of synthesizing exo-2-chloronorbornane, the reaction is typically carried out without the addition of a base to favor the SNi pathway.
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Products
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 112.17 | 124-126 | 176-177 | |
| Thionyl Chloride | 118.97 | -104.5 | 74.6 | |
| exo-2-Chloronorbornane | 130.61 | - | 66-66.5 (at 30 mmHg) |
Table 2: Representative Experimental Data for the Reaction of Alcohols with Thionyl Chloride (General)
| Alcohol | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Primary Alcohols | SOCl₂ | - | Reflux | 1-2 | >90 | General Textbook |
| Secondary Alcohols | SOCl₂ | Pyridine | 0 to RT | 2-4 | 70-90 | General Textbook |
| This compound | SOCl₂ | Diethyl ether | 0 to RT | 2 | Not specified | Adapted Protocol |
Experimental Protocols
Protocol 1: Synthesis of exo-2-Chloronorbornane (SNi Conditions)
This protocol is designed to favor the retention of stereochemistry, yielding exo-2-chloronorbornane.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (containing CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution over a period of 30 minutes. The reaction will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Carefully quench the reaction by slowly adding the mixture to a stirred, saturated sodium bicarbonate solution in an ice bath to neutralize excess thionyl chloride and HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude exo-2-chloronorbornane.
-
The product can be further purified by distillation under reduced pressure.
Mandatory Visualizations
Caption: Reaction mechanisms of this compound with thionyl chloride.
Caption: Experimental workflow for the synthesis of exo-2-chloronorbornane.
Application Notes and Protocols for the Esterification of exo-Norborneol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of esters from exo-norborneol (B145942), a key bicyclic alcohol intermediate in the synthesis of various organic compounds. The following sections detail common reaction conditions and methodologies for the esterification of this compound, including Fischer esterification, acylation with acetic anhydride (B1165640), and enzyme-catalyzed esterification.
Introduction
This compound is a bicyclic alcohol whose esters are valuable in the fragrance industry and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The stereochemistry of the hydroxyl group in the exo position influences the reactivity and the properties of the resulting esters. The selection of an appropriate esterification method depends on the desired ester, the required purity, and the scale of the reaction. This document outlines three common and effective methods for the esterification of this compound.
Methods Overview
Three primary methods for the esterification of this compound are detailed:
-
Fischer Esterification: A classic acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. It is a cost-effective method suitable for large-scale synthesis, though it often requires forcing conditions to achieve high yields.
-
Acylation with Acetic Anhydride: A highly efficient method for producing acetate (B1210297) esters. This reaction is typically faster and less reversible than Fischer esterification, often proceeding under milder conditions.
-
Lipase-Catalyzed Esterification: An enzymatic method that offers high selectivity and operates under mild, environmentally friendly conditions. This method is particularly useful for the synthesis of chiral esters or when sensitive functional groups are present.
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Acetic Acid
This protocol describes the synthesis of exo-norbornyl acetate using a strong acid catalyst.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add an excess of glacial acetic acid (e.g., 3-5 eq), which can also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 120-140°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude exo-norbornyl acetate.
-
Purify the crude product by distillation or column chromatography if necessary.
Protocol 2: Acylation of this compound with Acetic Anhydride
This protocol details the synthesis of exo-norbornyl acetate using acetic anhydride, a more reactive acylating agent.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (B92270) or 4-(Dimethylamino)pyridine (DMAP) as a catalyst
-
Dichloromethane (B109758) (DCM) or other suitable solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine in a round-bottom flask with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.2-1.5 eq).
-
If not using pyridine as the solvent, add a catalytic amount of DMAP (e.g., 0.05-0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.
-
Further purification can be achieved by distillation or column chromatography.
Protocol 3: Lipase-Catalyzed Esterification of this compound
This protocol outlines an enzymatic approach to the synthesis of exo-norbornyl esters, which is particularly useful for achieving high stereoselectivity.[2]
Materials:
-
This compound
-
Carboxylic acid (e.g., butyric acid)
-
Immobilized Lipase (B570770) (e.g., from Candida antarctica or Pseudomonas cepacia)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Molecular sieves (optional, to remove water)
-
Orbital shaker or magnetic stirrer
-
Filtration setup
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.0-1.5 eq) in an anhydrous organic solvent.
-
Add the immobilized lipase (typically 10-50% by weight of the limiting reagent).
-
If desired, add activated molecular sieves to the reaction mixture to absorb the water produced during the reaction and drive the equilibrium towards the product.
-
Seal the flask and place it on an orbital shaker or use a magnetic stirrer to ensure good mixing.
-
Incubate the reaction at a suitable temperature (typically 30-60°C) for 24-72 hours. The reaction progress can be monitored by Gas Chromatography (GC) or TLC.
-
Once the reaction is complete, remove the immobilized lipase by filtration. The enzyme can often be washed and reused.
-
Wash the filtrate with a dilute solution of sodium bicarbonate to remove any unreacted carboxylic acid.
-
Dry the organic solvent over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the ester.
-
Purify the product by column chromatography or distillation if necessary.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the esterification of this compound and related bicyclic alcohols under various methods.
Table 1: Fischer Esterification Conditions
| Carboxylic Acid | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid | H₂SO₄ | Acetic Acid | Reflux | 2-4 | Moderate to High |
| Formic Acid | None (reagent) | Formic Acid | Reflux | 4 | 90-92 (for formate) |
| Various | H₂SO₄ | Alcohol | 65-80 | Varies | Generally 25-75 |
Table 2: Acylation with Acetic Anhydride Conditions
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pyridine | Pyridine | Room Temp | 1-3 | High |
| DMAP | Dichloromethane | Room Temp | 1-3 | High |
| Zeolite HZSM-12 | None | 100 | 5.5 | ~95 (from norbornene) |
Table 3: Lipase-Catalyzed Esterification Conditions
| Lipase Source | Carboxylic Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Candida antarctica | Various | Hexane | 30-60 | 24-72 | High |
| Pseudomonas cepacia | Various | Toluene | 30-60 | 24-72 | High |
| Candida cylindracea | Various | Biphasic | Varies | Varies | Used for resolution |
Visualizations
Diagram 1: General Workflow for the Esterification of this compound
Caption: General experimental workflow for the synthesis of exo-norbornyl esters.
References
Application Notes and Protocols: Oxidation of exo-Norborneol to Norcamphor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of intermediates and target molecules in drug development and materials science. Norcamphor (B56629), a bicyclic ketone, serves as a valuable building block and starting material for the synthesis of various complex molecules. This document provides detailed application notes and experimental protocols for the oxidation of exo-norborneol (B145942) to norcamphor using two common and effective methods: Pyridinium (B92312) Chlorochromate (PCC) oxidation and Jones oxidation. Additionally, alternative green chemistry approaches are briefly discussed.
Chemical Transformation
The overall chemical reaction involves the oxidation of the secondary alcohol group in this compound to a ketone functionality, yielding norcamphor.
Caption: General oxidation of this compound to norcamphor.
Method 1: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder oxidizing agent compared to chromic acid and is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation.[1]
Experimental Protocol
Materials:
-
(-)-(1S,2S,4R)-exo-norborneol (2.8 g, 0.025 mol)
-
Pyridinium chlorochromate (PCC) (8.1 g, 0.0375 mol, 1.5 equivalents)[2]
-
Molecular Sieves 4A (1 g)[2]
-
Dichloromethane (B109758) (CH₂Cl₂) (56 ml)[2]
-
Toluene (56 ml)[2]
-
Silica (B1680970) gel (28 g)[2]
-
Round-bottom flask
-
Magnetic stirrer
-
Chromatography column
Procedure:
-
Dissolve 2.8 g (0.025 mol) of (-)-(1S,2S,4R)-exo-norborneol in 56 ml of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.[2]
-
To this solution, add 8.1 g (0.0375 mol) of pyridinium chlorochromate (PCC) and 1 g of molecular sieves 4A.[2]
-
Stir the reaction mixture at a temperature of 25°C to 30°C for 1 hour.[2]
-
After 1 hour, dilute the reaction mixture with 56 ml of toluene.[2]
-
Prepare a short chromatography column with 28 g of silica gel and pass the reaction mixture through the column to remove insoluble materials.[2]
-
Collect the eluate and concentrate it under reduced pressure to obtain the crude (+)-norcamphor as a white crystalline powder.[2]
Workflow Diagram
Caption: Workflow for the PCC oxidation of this compound.
Method 2: Jones Oxidation (Chromic Acid)
The Jones oxidation utilizes a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent) to oxidize secondary alcohols to ketones. This is a powerful oxidizing agent, and the reaction is typically fast and high-yielding.
Experimental Protocol
Materials:
-
This compound
-
8N Chromic acid solution (prepared by dissolving 534 g of chromium trioxide in ice water, adding 444 ml of concentrated sulfuric acid, and diluting to 2 L)[3]
-
Ether
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Prepare the Jones reagent (8N chromic acid solution) as described in the materials section.[3]
-
Dissolve the this compound in a suitable solvent like acetone (B3395972) or ether.
-
Cool the solution in an ice bath and add the Jones reagent dropwise with stirring. Maintain the temperature below 20°C.
-
The reaction is typically rapid, indicated by a color change from orange-red to green.
-
After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.
-
Quench the reaction by adding isopropanol (B130326) until the orange color disappears.
-
Extract the product with ether.
-
Wash the ether layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation to obtain norcamphor. The reported yield for a similar oxidation is in the range of 90.5–92.5%.[3]
Workflow Diagram
Caption: Workflow for the Jones oxidation of this compound.
Quantitative Data Summary
| Method | Oxidizing Agent | Solvent(s) | Reaction Time | Temperature | Yield | Purity | Reference |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane, Toluene | 1 hour | 25-30°C | High | Good | [2] |
| Jones Oxidation | Chromic Acid | Acetone or Ether | Rapid | <20°C | 90.5-92.5% | ~96% | [3] |
Alternative "Green" Oxidation Methods
While effective, chromium-based reagents are toxic and generate hazardous waste.[4] Greener alternatives for the oxidation of secondary alcohols are increasingly preferred.
-
Sodium Hypochlorite (B82951) (Bleach) Oxidation: This method uses household bleach in the presence of acetic acid. It is an inexpensive and environmentally benign approach that has been shown to give high yields (e.g., 92% for norborneol to norcamphor).[5] The reaction is typically exothermic and requires careful temperature control.[5]
-
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78°C). It is a very mild and high-yielding procedure, but it produces the foul-smelling byproduct dimethyl sulfide.
Conclusion
The oxidation of this compound to norcamphor can be achieved through various methods, with PCC and Jones oxidation being classical and reliable choices that provide high yields. For laboratories focused on green chemistry principles, oxidation with sodium hypochlorite presents a viable and more environmentally friendly alternative. The choice of method will depend on factors such as scale, available reagents, and waste disposal considerations. Researchers should always refer to safety data sheets for all chemicals used and perform reactions in a well-ventilated fume hood.
References
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of exo-Norborneol
Introduction
Exo-norborneol (B145942) (bicyclo[2.2.1]heptan-2-ol) is a bicyclic organic compound that serves as a common substrate and chiral auxiliary in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectral Data
The structural assignment of proton and carbon signals is crucial for confirming the identity and stereochemistry of this compound. The data presented below has been compiled from various spectroscopic sources.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its rigid bicyclic structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 (bridgehead) | ~2.24 | m | - |
| H-2 (endo) | ~3.74 | m | J(H2-endo, H3-endo) ≈ 6.8 |
| H-3 (exo) | ~1.64 | m | - |
| H-3 (endo) | ~1.03-1.11 | m | - |
| H-4 (bridgehead) | ~2.17 | m | - |
| H-5 (exo) | ~1.46 | m | - |
| H-5 (endo) | ~1.29 | m | - |
| H-6 (exo) | ~1.57 | m | - |
| H-6 (endo) | ~1.40 | m | - |
| H-7a (syn) | ~2.14 | m | - |
| H-7b (anti) | ~1.03-1.11 | m | - |
| OH | Variable | s (broad) | - |
Note: Signal assignments and values are based on typical spectra and may vary slightly depending on the solvent and concentration. Some sources indicate specific coupling constants such as J(H2,H3-exo)=6.8Hz.[1]
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (bridgehead) | ~41.8 |
| C-2 | ~75.9 |
| C-3 | ~39.9 |
| C-4 (bridgehead) | ~35.4 |
| C-5 | ~24.5 |
| C-6 | ~28.5 |
| C-7 (bridge) | ~35.0 |
Note: Chemical shifts are referenced to the solvent signal. Data compiled from publicly available spectral databases.[2][3]
Experimental Workflow
The logical flow from sample preparation to final structural confirmation is a standardized process in NMR spectroscopy. The following diagram illustrates this workflow.
Caption: Workflow for NMR analysis of this compound.
Experimental Protocols
The following protocols provide a standardized methodology for preparing and analyzing this compound using NMR spectroscopy.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of high-purity this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing 0.03% v/v TMS as an internal standard.
-
Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. A brief period of vortexing may be applied if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into the tip of the Pasteur pipette during transfer.
-
Capping: Securely cap the NMR tube, ensuring it is properly labeled with a unique identifier.
Protocol 2: NMR Data Acquisition
This protocol assumes the use of a standard 400 MHz or 500 MHz NMR spectrometer.
-
Spectrometer Preparation:
-
Insert the prepared NMR sample into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (CDCl₃).
-
Perform automatic or manual shimming of the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.[4]
-
Tune and match the appropriate probe channels (¹H and ¹³C).
-
-
¹H Spectrum Acquisition:
-
Experiment: Load a standard 1D proton experiment (e.g., zg30 pulse program).
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: Set an acquisition time of at least 3-4 seconds.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
Number of Scans (ns): Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
Execution: Start the acquisition.
-
-
¹³C Spectrum Acquisition:
-
Experiment: Load a standard proton-decoupled 1D carbon experiment (e.g., zgpg30 pulse program).
-
Spectral Width: Set a spectral width of approximately 220-240 ppm, centered around 100-110 ppm.
-
Acquisition Time: Set an acquisition time of 1-2 seconds.
-
Relaxation Delay (d1): Use a relaxation delay of 2 seconds.
-
Number of Scans (ns): Acquire 1024 scans or more, as the ¹³C nucleus has low natural abundance.[5]
-
Execution: Start the acquisition.
-
Protocol 3: Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform a Fourier transform on the acquired Free Induction Decays (FIDs).
-
Phasing: Manually or automatically phase correct the resulting spectra to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Peak Analysis:
-
Peak Picking: Identify and label the chemical shift of all significant peaks.
-
Integration (¹H Spectrum): Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Coupling Constant Measurement (¹H Spectrum): Measure the peak-to-peak separation for all multiplets to determine J-coupling constants.[6]
-
-
Structural Assignment: Correlate the processed spectral data (chemical shifts, integrations, multiplicities, and coupling constants) with the known structure of this compound to assign each signal to a specific proton or carbon atom.
References
- 1. This compound(497-37-0) 1H NMR spectrum [chemicalbook.com]
- 2. This compound(497-37-0) 13C NMR spectrum [chemicalbook.com]
- 3. This compound | C7H12O | CID 11040657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. acdlabs.com [acdlabs.com]
Application Notes and Protocols for the Mass Spectetric Interpretation of exo-Norborneol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to understanding and interpreting the mass spectrum of exo-norborneol (B145942). This document includes tabulated mass spectral data, a comprehensive experimental protocol for acquiring the spectrum via Gas Chromatography-Mass Spectrometry (GC-MS), and a visual representation of the compound's fragmentation pathway.
Introduction
This compound (bicyclo[2.2.1]heptan-2-ol) is a bicyclic alcohol of significant interest in synthetic organic chemistry and as a starting material in the development of various pharmaceutical compounds. Mass spectrometry is a critical analytical technique for the structural elucidation and identification of such molecules. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex mixtures and for quality control purposes. This document outlines the key spectral features and the methodology to obtain a high-quality mass spectrum.
Data Presentation: Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions resulting from the initial molecular ion. The quantitative data for the major peaks observed in the mass spectrum are summarized in Table 1.
Table 1: Principal Mass Spectral Peaks of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 41 | 45.9 | C₃H₅⁺ |
| 54 | 21.6 | C₄H₆⁺ |
| 66 | 25.2 | C₅H₆⁺ |
| 67 | 100.0 | [C₅H₇]⁺ |
| 79 | 28.8 | C₆H₇⁺ |
| 81 | 36.9 | [C₆H₉]⁺ |
| 94 | 55.0 | [M-H₂O]⁺• |
| 95 | 27.9 | [C₇H₁₁]⁺ |
| 112 | 5.4 | [M]⁺• (Molecular Ion) |
Data sourced from the NIST Mass Spectrometry Data Center.[1]
Experimental Protocols
A detailed methodology for the acquisition of the mass spectrum of this compound using GC-MS is provided below.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.
-
Filtration: Ensure the working solution is free of particulates by passing it through a 0.22 µm syringe filter into a clean 2 mL autosampler vial.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following instrumental parameters are recommended for the analysis of this compound.
-
Gas Chromatograph:
-
Injection Port: Split/Splitless injector
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 2 minutes at 200 °C
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-200
-
Solvent Delay: 3 minutes
-
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization primarily proceeds through the loss of a water molecule from the molecular ion, followed by rearrangements and further fragmentation of the resulting radical cation. The proposed fragmentation pathway is illustrated in the diagram below. The two isomers, exo- and endo-norborneol, exhibit common fragmentation pathways.[2][3] The major routes of fragmentation can be linked to specific rearrangements of the molecular ion.[2][3] A notable fragmentation is the loss of water from the molecular ion, which involves two distinct processes: one that includes the hydroxyl hydrogen and one that does not.[3] For 2-norbornanol derivatives, a characteristic fragmentation involves the loss of carbon atoms 2 and 3, along with a hydrogen atom or a methyl radical at C-1 or C-7, leading to the formation of a cyclopentenyl ion.[3]
Caption: Fragmentation of this compound
Conclusion
The mass spectrum of this compound provides a distinct fingerprint for its identification. The base peak at m/z 67, along with the significant fragment at m/z 94 corresponding to the loss of water, are key diagnostic ions. The experimental protocol detailed herein provides a robust method for obtaining reproducible and high-quality mass spectra for this compound and related bicyclic alcohols. The provided fragmentation pathway offers a guide for the interpretation of the observed mass spectrum, aiding in the structural confirmation of this compound in various research and development settings.
References
Application Note: Quantitative Analysis of the Hydroxyl Group in Exo-Norborneol using FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique widely used for the identification and quantification of functional groups in molecules.[1] This application note details the use of FT-IR spectroscopy for the specific analysis of the hydroxyl (-OH) group in exo-norborneol (B145942), a bicyclic alcohol. The vibrational frequency of the O-H bond is highly sensitive to its environment, particularly hydrogen bonding, making FT-IR an ideal tool for studying its characteristics. This document provides detailed protocols for sample preparation, data acquisition, and quantitative analysis, enabling researchers to accurately characterize this compound and similar compounds.
Principles of Hydroxyl Group Analysis by FT-IR
The hydroxyl group exhibits a characteristic stretching vibration in the infrared spectrum, typically in the range of 3200-3600 cm⁻¹. The exact position and shape of this absorption band are indicative of the degree of hydrogen bonding.
-
Free Hydroxyl Group: A sharp, well-defined peak around 3600 cm⁻¹ corresponds to a "free" or non-hydrogen-bonded hydroxyl group. This is typically observed in dilute solutions in non-polar solvents.
-
Hydrogen-Bonded Hydroxyl Group: A broad and more intense absorption band at a lower frequency (typically 3200-3400 cm⁻¹) is characteristic of hydroxyl groups involved in intermolecular or intramolecular hydrogen bonding.[2] The broadening of the peak is due to the variety of hydrogen bond strengths and distances present in the sample.
In the solid state or in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds. Intramolecular hydrogen bonding is also a possibility that can be investigated using concentration-dependent FT-IR studies.
Experimental Protocols
This section outlines the necessary procedures for the quantitative analysis of the hydroxyl group in this compound using FT-IR spectroscopy.
Materials and Reagents
-
This compound (analytical standard)
-
Carbon tetrachloride (CCl₄), spectroscopic grade (or another suitable non-polar solvent)
-
Potassium bromide (KBr), spectroscopic grade
-
Volumetric flasks
-
Pipettes
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
Instrumentation
-
Fourier Transform Infrared (FT-IR) Spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory (optional, for rapid analysis of solid or liquid samples).
Sample Preparation
3.3.1. KBr Pellet Method (for solid-state analysis)
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any residual moisture.
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dried KBr.
-
Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Transfer a portion of the powder into a pellet-forming die.
-
Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
3.3.2. Solution Method (for studying hydrogen bonding)
-
Prepare a stock solution of this compound in CCl₄ (e.g., 0.1 M).
-
Prepare a series of standard solutions of varying concentrations (e.g., 0.05 M, 0.025 M, 0.01 M, 0.005 M) by serial dilution of the stock solution.
-
Fill a liquid transmission cell (with a known path length, e.g., 1 mm) with the prepared solution.
-
Place the cell in the sample holder of the FT-IR spectrometer.
FT-IR Data Acquisition
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellets) or the liquid cell filled with the pure solvent (for solutions). This is crucial for correcting for atmospheric and solvent absorptions.
-
Sample Spectrum: Acquire the FT-IR spectrum of the prepared sample.
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
Data Presentation and Analysis
The quantitative analysis of the hydroxyl group is based on the Beer-Lambert Law, which states that the absorbance of a specific vibrational band is directly proportional to the concentration of the analyte.
Quantitative Data Summary
The following table summarizes the key FT-IR absorption bands for the hydroxyl group in this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) | Expected Appearance |
| Free O-H Stretch | ~3600 | Sharp, weak to medium intensity (in dilute solution) |
| Hydrogen-Bonded O-H Stretch | 3200 - 3400 | Broad, strong intensity (in solid state or conc. soln) |
| C-O Stretch | ~1050 - 1150 | Strong intensity |
| O-H Bend | ~1300 - 1400 | Medium intensity |
Note: The exact peak positions may vary slightly depending on the sample preparation method and instrument.
Calibration Curve for Quantitative Analysis
To quantify the concentration of this compound in a solution, a calibration curve can be constructed.
-
Record the FT-IR spectra of the standard solutions prepared in section 3.3.2.
-
For each spectrum, determine the absorbance of the characteristic hydroxyl peak (either the free or hydrogen-bonded peak, depending on the analytical goal). The peak area is generally more robust than the peak height.
-
Plot a graph of absorbance (or peak area) versus the concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.
Visualizations
Experimental Workflow
Caption: Experimental workflow for FT-IR analysis of this compound.
Beer-Lambert Law Relationship
Caption: Relationship between concentration and absorbance as per the Beer-Lambert Law.
Hydrogen Bonding in this compound
Caption: Illustration of potential hydrogen bonding in this compound.
Conclusion
FT-IR spectroscopy is a versatile and reliable method for the qualitative and quantitative analysis of the hydroxyl group in this compound. By following the detailed protocols outlined in this application note, researchers can obtain high-quality spectral data to characterize the compound, study hydrogen bonding interactions, and perform accurate quantitative measurements. The provided workflows and diagrams serve as a guide for setting up experiments and interpreting the resulting data in various research and development settings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 4. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Separation of Exo- and Endo-Norborneol Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of exo- and endo-norborneol (B8440766) diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating exo- and endo-norborneol?
A1: The primary challenge lies in their similar physicochemical properties. As diastereomers, they have the same molecular weight and chemical formula, leading to close boiling points and similar polarities. This makes separation by common laboratory techniques such as fractional distillation and column chromatography demanding, requiring careful optimization of experimental conditions to achieve high purity of each isomer.
Q2: Which separation techniques are most commonly employed for this mixture?
A2: The most common and effective techniques for separating exo- and endo-norborneol mixtures are fractional distillation, column chromatography, and recrystallization. The choice of method often depends on the scale of the separation, the required purity of the final products, and the available equipment.
Q3: How can I determine the ratio of exo- and endo-norborneol in my mixture?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy are two powerful analytical techniques for quantifying the isomeric ratio. In ¹H NMR, the distinct chemical shifts of the protons attached to the carbon bearing the hydroxyl group can be integrated to determine the relative abundance of each isomer.[1][2][3][4][5] GC-MS can separate the isomers chromatographically, and the peak areas in the chromatogram can be used for quantification.[6][7][8]
Troubleshooting Guides
Fractional Distillation
Fractional distillation separates compounds based on differences in their boiling points. While the boiling points of exo- and endo-norborneol are close, careful fractional distillation can be effective.
Troubleshooting Common Issues in Fractional Distillation:
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation (Co-distillation) | Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the fractionating column. A slow, steady distillation rate is crucial.[9] |
| Inefficient fractionating column. | Use a longer fractionating column or one with a higher number of theoretical plates (e.g., Vigreux, Raschig rings, or metal sponge packing). Ensure the column is well-insulated.[9] | |
| Fluctuating heat source. | Use a stable heating source like a heating mantle with a stirrer to ensure smooth boiling. | |
| Temperature Fluctuations at the Thermometer | "Bumping" of the liquid. | Add boiling chips or a magnetic stir bar to the distilling flask. |
| Inconsistent heating. | Ensure the heating mantle is in good contact with the flask and the setting is stable. | |
| Low Recovery of Material | Significant hold-up in the column packing. | Choose a column packing with a low hold-up volume. For small-scale distillations, a spinning band distillation apparatus can be more efficient. |
| Leaks in the apparatus. | Check all ground glass joints for a proper seal. Use a small amount of grease if necessary, ensuring it is compatible with the compounds. |
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase. Due to the polarity difference between the exo and endo isomers, this technique can provide excellent separation.
Troubleshooting Common Issues in Column Chromatography:
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands/Peaks) | Inappropriate solvent system (mobile phase). | The polarity of the eluent is critical. A less polar solvent will favor the elution of the less polar isomer first. Systematically test different solvent mixtures (e.g., varying ratios of hexane (B92381) and ethyl acetate) using Thin Layer Chromatography (TLC) to find the optimal mobile phase that gives good separation of the spots.[10][11] |
| Column was packed improperly. | Ensure the stationary phase (e.g., silica (B1680970) gel) is packed uniformly to avoid channeling. A slurry packing method is often preferred. | |
| Column overloaded with the sample mixture. | Use an appropriate amount of sample for the column size. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. | |
| Slow or No Elution of Compounds | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A gradient elution, where the polarity of the solvent is increased over time, can be effective.[10] |
| Tailing of Peaks/Bands | Interactions between the analyte and active sites on the stationary phase. | Add a small amount of a polar modifier (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) to the mobile phase. However, for neutral alcohols like norborneol, this is less common. Ensure the silica gel is of high quality. |
| Sample was dissolved in too strong a solvent before loading. | Dissolve the sample in the mobile phase or a solvent of weaker or equal polarity. |
Recrystallization
Recrystallization purifies a compound based on differences in solubility. By carefully selecting a solvent, one isomer can be selectively crystallized out of the solution, leaving the other isomer in the mother liquor.
Troubleshooting Common Issues in Recrystallization:
| Issue | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the solute and try cooling again. |
| The solution is supersaturated but nucleation has not occurred. | Scratch the inside of the flask with a glass rod at the surface of the solution to provide a nucleation site. Add a seed crystal of the desired pure isomer. | |
| Oiling Out (Formation of a liquid layer instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities. | Attempt a preliminary purification by another method (e.g., column chromatography) before recrystallization. | |
| Poor Recovery of the Desired Isomer | The chosen solvent has a high solubility for the desired isomer even at low temperatures. | Select a solvent where the desired isomer has high solubility at high temperatures and very low solubility at low temperatures. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.[12] |
| Incomplete crystallization. | Allow more time for crystallization at a low temperature. |
Data Presentation
Separation Method Efficiency Comparison (Illustrative)
| Separation Method | Parameter | Exo-Norborneol | Endo-Norborneol | Reference |
| Fractional Distillation | Purity | Moderate to High | Moderate to High | [9] |
| Yield | Moderate | Moderate | ||
| Column Chromatography | Purity | High to Very High | High to Very High | [11] |
| Yield | Good | Good | ||
| Recrystallization | Purity | Can be Very High (for the less soluble isomer) | Lower (in mother liquor) | [12] |
| Yield | Variable | Variable |
Note: The actual purity and yield will depend on the specific experimental conditions and the initial ratio of the isomers in the mixture.
Experimental Protocols
Protocol 1: Separation by Fractional Distillation
Objective: To separate exo- and endo-norborneol based on their boiling point difference.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation adapter, and receiving flasks. Ensure all joints are properly sealed.
-
Sample Preparation: Place the exo-/endo-norborneol mixture and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Observe the vapor rising slowly through the fractionating column.
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second).[9]
-
Record the temperature at the distillation head when the first drops of distillate are collected. This will be enriched in the lower-boiling point isomer.
-
Collect fractions in separate, pre-weighed receiving flasks based on temperature plateaus.
-
-
Analysis: Analyze the collected fractions and the remaining residue by GC-MS or ¹H NMR to determine the isomeric ratio in each.
Protocol 2: Separation by Column Chromatography
Objective: To separate exo- and endo-norborneol based on their differential adsorption to a solid support.
Methodology:
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the solvent to drain until it is just above the silica gel level, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the norborneol mixture in a minimal amount of the chosen mobile phase or a weak solvent.
-
Carefully add the sample solution to the top of the silica gel.
-
-
Elution:
-
Add the mobile phase (e.g., a mixture of hexane and ethyl acetate, determined by prior TLC analysis) to the column.
-
Maintain a constant flow of the mobile phase through the column.
-
Collect fractions sequentially in test tubes or flasks.
-
-
Analysis: Monitor the separation by TLC analysis of the collected fractions. Combine the fractions containing the pure isomers and remove the solvent by rotary evaporation. Determine the purity and yield of each isomer.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the quantitative ratio of exo- and endo-norborneol in a sample.
Methodology:
-
Sample Preparation: Dissolve a small amount of the norborneol mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).[6][7]
-
Carrier Gas: Helium with a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 30-200.
-
-
Data Analysis:
-
Identify the peaks corresponding to exo- and endo-norborneol based on their retention times and mass spectra.
-
Integrate the peak areas of the two isomers.
-
Calculate the relative percentage of each isomer based on the integrated peak areas. For accurate quantification, a calibration curve with standards of known concentrations should be used.[6][7][8]
-
Visualizations
Caption: General workflows for the separation of exo- and endo-norborneol.
Caption: A logical troubleshooting guide for common separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ENDO-NORBORNEOL(497-36-9) 1H NMR [m.chemicalbook.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. This compound(497-37-0) 1H NMR [m.chemicalbook.com]
- 5. (±)-exo-Norborneol | C7H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. columbia.edu [columbia.edu]
- 12. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
Technical Support Center: Acid-Catalyzed Hydration of Norbornene
Welcome to the technical support center for the acid-catalyzed hydration of norbornene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the acid-catalyzed hydration of norbornene?
The reaction typically yields a mixture of two diastereomeric alcohols: exo-norborneol (B145942) and endo-norborneol (B8440766). Due to steric hindrance, the attack of water on the intermediate carbocation is favored from the exo face, making this compound the major product under most conditions.[1]
Q2: What is the fundamental mechanism of the reaction?
The reaction proceeds via an electrophilic addition mechanism.[2]
-
Protonation: The alkene double bond is protonated by the acid catalyst (e.g., H₃O⁺ from sulfuric acid) to form a secondary carbocation intermediate.[3]
-
Carbocation Rearrangement (Potential): The secondary norbornyl carbocation is unstable and can undergo a rapid Wagner-Meerwein rearrangement to form a more stable carbocation.[4]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation: A final deprotonation step yields the neutral alcohol product and regenerates the acid catalyst.[5]
Q3: Why is a strong acid like sulfuric acid necessary?
Water alone is not acidic enough to protonate the double bond of norbornene. A strong acid catalyst is required to generate a sufficient concentration of hydronium ions (H₃O⁺) to initiate the reaction.[1][2]
Q4: My final product has a broad melting point range. What does this indicate?
A broad melting point range suggests an impure product. In this reaction, it is likely a mixture of exo- and endo-norborneol isomers, and potentially other byproducts. The melting points for the pure isomers are distinct:
Troubleshooting Guide
Low Product Yield
| Symptom | Possible Cause | Recommended Solution |
| Very little or no solid product is isolated after workup. | Incomplete Reaction: Reaction time may have been too short, or the temperature too low. | Ensure the norbornene has fully dissolved and allow the reaction to stir for a recommended time (e.g., 20-30 minutes) at a controlled temperature. Gentle warming can increase the rate, but may also promote side reactions.[6] |
| Loss of Product During Workup: The product may have been lost during the extraction steps if emulsions formed or if the organic layers were not thoroughly separated and combined. | During extraction, if an emulsion forms, add a small amount of brine to help break it. Ensure you perform multiple extractions with the organic solvent to maximize product recovery. | |
| Suboptimal Acid Concentration: The concentration of sulfuric acid is critical. If it's too dilute, the reaction rate will be very slow. If it's too concentrated, it can lead to charring and polymerization. | A common procedure uses a mixture of concentrated sulfuric acid and water.[6] It is crucial to add the concentrated acid to water slowly and with cooling to control the exothermic dilution. | |
| Product Volatility: Norborneol is volatile and can be lost during solvent removal if the temperature is too high. | Remove the extraction solvent (e.g., diethyl ether, dichloromethane) using a rotary evaporator at a low temperature and reduced pressure. |
Unexpected Byproducts
| Symptom | Possible Cause | Recommended Solution |
| GC-MS or NMR analysis shows peaks that do not correspond to exo- or endo-norborneol. | Wagner-Meerwein Rearrangement: The intermediate norbornyl carbocation is prone to skeletal rearrangement, a common issue in bicyclic systems.[4] This can lead to the formation of isomeric alcohols. | Maintaining a low reaction temperature can sometimes suppress carbocation rearrangements. However, this side reaction is often difficult to eliminate completely in this specific reaction. Alternative synthetic routes that do not involve a carbocation intermediate, such as oxymercuration-demercuration, can be used to avoid this issue.[2][5] |
| The reaction mixture turned dark brown or black, and a tar-like substance is present. | Polymerization/Charring: High acid concentration and/or high temperatures can cause the carbocation intermediate to initiate polymerization of the norbornene monomer or lead to decomposition (charring). | Carefully control the temperature of the reaction mixture, using an ice bath, especially during the addition of norbornene to the acid. Ensure the sulfuric acid concentration is not excessively high. |
| A waxy, non-crystalline solid is isolated that is difficult to purify by sublimation. | Ether Formation: Under acidic conditions, the alcohol product can react with another carbocation intermediate to form a dinorbornyl ether byproduct. | Ensure an excess of water is present in the reaction mixture to favor the hydration reaction over ether formation. |
Purification Issues
| Symptom | Possible Cause | Recommended Solution |
| The product does not sublime, or sublimes very slowly. | Insufficient Heat or Vacuum: The temperature of the sublimation apparatus is too low, or the pressure is not low enough to allow the compound to enter the vapor phase. | Gradually and carefully increase the heat applied to the sublimation apparatus. Ensure all seals are tight and the vacuum source is operating effectively. |
| The sublimed crystals appear wet or pasty. | Condensation: Water from the cooling medium or moisture in the crude sample has condensed on the cold finger. | Ensure the crude product is completely dry before starting the sublimation. Add the cooling medium (e.g., ice water) to the cold finger just before you begin heating to minimize atmospheric condensation. |
| The sublimed product is still a mix of exo and endo isomers. | Similar Vapor Pressures: The vapor pressures of the two diastereomers are too similar for efficient separation by sublimation alone. | For high-purity separation of exo and endo isomers, column chromatography is typically more effective than sublimation. |
Data Presentation
While specific yields and isomer ratios are highly dependent on the precise experimental conditions used, the following table summarizes qualitative trends.
| Parameter Change | Effect on Yield | Effect on exo:endo Ratio | Notes |
| Increase Temperature | Can decrease yield due to polymerization/charring. | May slightly decrease exo selectivity. | High temperatures favor side reactions. Careful temperature control is critical. |
| Increase H₂SO₄ Conc. | Can decrease yield due to polymerization if too high. | Generally, favors the formation of the more stable exo product. | Optimal concentration is a balance between reaction rate and minimizing side reactions. |
| Increase Reaction Time | Initially increases yield, but prolonged time can lead to byproduct formation. | May not significantly alter the kinetic product ratio. | Monitor the reaction by TLC or GC to determine the optimal endpoint. |
Key Experimental Protocols
Protocol 1: Acid-Catalyzed Hydration of Norbornene
-
Acid Preparation: In an Erlenmeyer flask equipped with a magnetic stir bar, add 1 mL of deionized water. Place the flask in an ice-water bath. Slowly and carefully, add 1.5-2 mL of concentrated sulfuric acid to the water with continuous stirring.[6]
-
Reaction: Remove the flask from the ice bath. In portions, add 450-1000 mg of norbornene to the acid solution while stirring.[6] If the flask becomes warm, briefly return it to the ice bath.
-
Dissolution: Continue stirring the mixture. Gentle heating on a hot plate at a low setting can be applied to aid dissolution (e.g., for ~20 minutes).[6]
-
Neutralization: Once the norbornene has dissolved, cool the solution thoroughly in an ice-water bath. Slowly add a 6 M solution of NaOH or KOH until the solution is neutral or slightly basic (check with pH paper). Keep the solution cold during neutralization.[6]
-
Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer three times with an organic solvent like diethyl ether or dichloromethane.[6]
-
Washing & Drying: Combine the organic extracts. Wash successively with water and then with a saturated sodium chloride solution (brine). Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Isolation: Filter or decant the dried solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude norborneol product.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
Reaction Pathway: Hydration vs. Rearrangement
Caption: Competing pathways of direct hydration and rearrangement.
References
- 1. Exo And Endo-Norborneol Reaction Lab Report - 1629 Words | Cram [cram.com]
- 2. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
Technical Support Center: Synthesis of Exo-Norborneol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of exo-norborneol (B145942) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing norborneol?
The most common laboratory-scale synthesis is the acid-catalyzed hydration of norbornene.[1][2] This method involves treating norbornene with sulfuric acid and water to yield a mixture of exo- and endo-norborneol (B8440766). Another documented method is the saponification of 2-exo-norbornyl formate, which can produce a high yield of the exo-isomer.[3]
Q2: Why is a mixture of exo- and endo-norborneol typically formed during acid-catalyzed hydration?
The acid-catalyzed hydration of norbornene proceeds through a carbocation intermediate.[4] Water can then attack this intermediate from either the top (exo) or bottom (endo) face of the molecule, leading to the formation of both diastereomers.[1] The ratio of these isomers is influenced by reaction conditions.
Q3: How can I purify the this compound from the endo-norborneol isomer?
Several purification techniques can be employed, including:
-
Fractional Distillation: This method separates compounds based on differences in their boiling points.
-
Recrystallization: If the product mixture is solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be used to isolate the desired isomer.[2]
-
Sublimation: Norborneol can be purified by sublimation, which takes advantage of its ability to transition directly from a solid to a gas phase.[1]
-
Column Chromatography: This is a highly effective method for separating isomers based on their differential adsorption to a stationary phase.
Q4: What is the role of sulfuric acid in the hydration of norbornene?
Sulfuric acid acts as a catalyst. It protonates the double bond of norbornene to generate a carbocation intermediate, which is then attacked by water. The catalyst is regenerated at the end of the reaction.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Overall Yield of Norborneol | Incomplete reaction. | - Ensure the norbornene has completely dissolved and allow for sufficient reaction time (e.g., 20 minutes or more with gentle heating).[2]- Confirm the concentration of the sulfuric acid catalyst is appropriate. |
| Product loss during workup. | - Your product may be partially soluble in the aqueous layer; perform multiple extractions with an organic solvent (e.g., dichloromethane) to maximize recovery.[1][2][5]- Norborneol is volatile; avoid high temperatures during solvent evaporation.[5] Check the solvent in the rotovap trap for lost product.[5] | |
| Low Ratio of Exo- to Endo-Norborneol | Non-optimal reaction conditions. | - Lowering the reaction temperature may favor the formation of the thermodynamically more stable exo-isomer.- Consider alternative synthetic routes, such as the hydrolysis of 2-exo-norbornyl formate, which is reported to give a high yield of the exo-isomer.[3] |
| Crude product appears impure by TLC or NMR | Presence of unreacted starting material. | - Ensure the reaction goes to completion by monitoring with TLC.- Optimize purification methods like flash column chromatography to separate the product from starting material. |
| Product degradation during workup. | - Norborneol may be sensitive to strong acid or base. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions.[5] Test the stability of your product to the workup conditions on a small scale.[5] | |
| Difficulty in Separating Exo and Endo Isomers | Similar physical properties of the isomers. | - Employ high-efficiency purification techniques like column chromatography with a suitable solvent system.- Consider converting the alcohol mixture to esters or other derivatives, which may be more easily separated, followed by hydrolysis to the desired alcohol. |
Experimental Protocols
Acid-Catalyzed Hydration of Norbornene
This protocol is adapted from established laboratory procedures.[2]
Materials:
-
Norbornene (450 mg)
-
Water (1 mL)
-
Concentrated Sulfuric Acid (1.5 mL)
-
6 M Sodium Hydroxide (approx. 11 mL)
-
Dichloromethane (B109758) (20 mL)
-
Anhydrous Sodium Sulfate
-
25 mL Erlenmeyer flask with a magnetic stir bar
-
Separatory funnel
Procedure:
-
In the 25 mL Erlenmeyer flask, combine 1 mL of water and a magnetic stir bar.
-
Cool the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid dropwise with stirring.
-
Remove the flask from the ice bath and add 450 mg of norbornene.
-
Stir the mixture and gently heat on a hot plate on a low setting for approximately 20 minutes, or until all the solid norbornene has dissolved.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture by adding approximately 11 mL of 6 M NaOH dropwise with stirring. Check the pH to ensure it is basic.
-
Transfer the mixture to a separatory funnel.
-
Extract the product from the aqueous layer by adding 10 mL of dichloromethane and shaking. Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction with another 10 mL of dichloromethane and combine the organic layers.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude norborneol product.
-
The final product can be further purified by recrystallization or sublimation.[1][2]
Reaction Mechanism
The following diagram illustrates the mechanism for the acid-catalyzed hydration of norbornene, leading to the formation of both exo- and endo-norborneol.
Caption: Mechanism of acid-catalyzed hydration of norbornene.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis and purification.
References
Technical Support Center: Analysis of exo-Norborneol by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exo-norborneol (B145942) and identifying potential impurities using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in a synthetically prepared this compound sample?
A1: Common impurities often originate from the starting materials, intermediates, or side-products of the synthesis. In the common synthesis route from norbornene via acid-catalyzed hydration or through the hydrolysis of exo-norbornyl formate, you should look for:
-
endo-Norborneol (B8440766): The stereoisomer of the desired product.
-
Norbornene: Unreacted starting material.
-
exo-Norbornyl formate: The intermediate if the hydrolysis step is incomplete.
-
2-Norbornanone (Camphor): An oxidation product of norborneol.
Q2: My chromatogram shows a peak very close to my this compound peak. How can I confirm if it is the endo-isomer?
A2: The exo- and endo-isomers of norborneol can be challenging to separate. Here are a few steps to help with identification:
-
Mass Spectra Comparison: While the mass spectra of the two isomers are very similar, there might be subtle differences in the relative intensities of the fragment ions.
-
Co-injection: Inject a known standard of endo-norborneol and observe if the peak increases in size.
-
Derivatization: Derivatizing the sample can sometimes improve the separation of stereoisomers.
-
Chiral GC Column: For baseline separation of enantiomers and potentially better separation of diastereomers, consider using a chiral column.
Q3: I am seeing a peak with a shorter retention time than this compound. What could it be?
A3: A peak with a significantly shorter retention time is likely a more volatile and less polar compound. Based on the typical synthesis, this is likely to be unreacted norbornene .[1] Norborneol is more polar than norbornene and will therefore have a longer retention time.[1]
Q4: My baseline is noisy and I'm seeing several small, unidentified peaks. What should I do?
A4: A noisy baseline and extraneous peaks can be due to several factors:
-
Contaminated Solvent: Run a blank injection of your solvent to check for contamination.
-
Septum Bleed: Small, repeating peaks can indicate a degrading injector septum.
-
Column Bleed: A rising baseline, especially at higher temperatures, can be due to column bleed.
-
Sample Preparation: Ensure your sample is properly dissolved and filtered before injection.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the GC-MS analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column. | - Replace the injector liner. - Trim the first few centimeters of the GC column. - Use a deactivated liner. |
| Poor Peak Shape (Fronting) | Column overload. | - Dilute the sample. - Decrease the injection volume. |
| No Peaks Detected | - No sample injected. - Syringe issue. - Leak in the system. | - Check the sample vial and autosampler sequence. - Inspect the syringe. - Perform a leak check of the GC system. |
| Unexpected Peaks in Chromatogram | - Contamination of sample, solvent, or syringe. - Carryover from a previous injection. | - Prepare a fresh sample with fresh solvent. - Run a solvent blank. - Clean the syringe. |
| Difficulty Identifying Impurities from Mass Spectra | - Low concentration of the impurity. - Co-elution with another compound. - Similar fragmentation patterns to other compounds. | - Concentrate the sample if possible. - Optimize the GC temperature program for better separation. - Compare retention times with known standards. |
Quantitative Data Summary
The following table summarizes the expected retention times and key mass-to-charge ratios (m/z) for this compound and its common impurities. Please note that retention times can vary depending on the specific GC column and method parameters.
| Compound | Typical Retention Time (min) | Molecular Weight ( g/mol ) | Key m/z Fragments | Potential Source |
| Norbornene | ~ 4.2 | 94.15 | 94, 79, 66 | Starting Material |
| endo-Norborneol | ~ 8.7 | 112.17 | 112, 94, 81, 67, 55 | Isomerization Product |
| This compound | ~ 8.9 | 112.17 | 112, 94, 81, 67, 55 | Desired Product |
| exo-Norbornyl formate | Varies | 140.18 | 112, 94, 81, 67 | Intermediate |
| 2-Norbornanone (Camphor) | Varies | 110.15 | 110, 95, 81, 67 | Oxidation Product |
Retention times are approximate and based on typical non-polar capillary columns (e.g., HP-5MS). Actual retention times will depend on the specific instrument and conditions.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general starting point for the GC-MS analysis of this compound. Optimization may be required for your specific instrument and sample.
1. Sample Preparation:
- Dissolve approximately 1-5 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
- Vortex the sample to ensure it is fully dissolved.
- If necessary, filter the sample through a 0.45 µm syringe filter.
2. GC-MS Instrument Parameters:
| Parameter | Setting |
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | - Initial temperature: 60 °C, hold for 2 min - Ramp: 10 °C/min to 200 °C - Hold: 5 min at 200 °C |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 200 m/z |
3. Data Analysis:
- Integrate the peaks in the total ion chromatogram (TIC).
- Identify the peak for this compound based on its expected retention time and mass spectrum.
- Examine the mass spectra of any other significant peaks and compare them to a spectral library (e.g., NIST) and the expected fragmentation patterns of potential impurities.
Visualizations
Caption: Troubleshooting workflow for identifying unknown peaks.
Caption: Simplified fragmentation of this compound and norbornene.
References
preventing rearrangement reactions during exo-norborneol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of exo--norborneol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing exo-norborneol (B145942)?
A1: The three most common laboratory methods for synthesizing this compound from norbornene are:
-
Acid-Catalyzed Hydration: This method uses an acid catalyst, such as sulfuric acid, to add water across the double bond of norbornene.[1]
-
Oxymercuration-Demercuration: This two-step process involves the addition of mercury(II) acetate (B1210297) in water, followed by reduction with sodium borohydride.
-
Hydroboration-Oxidation: This reaction involves the addition of a borane (B79455) reagent (like BH₃ in THF) to norbornene, followed by oxidation with hydrogen peroxide in a basic solution.[2][3]
Q2: What is the primary cause of rearrangement reactions during this compound synthesis?
A2: The primary cause of rearrangement reactions is the formation of a carbocation intermediate, which is susceptible to Wagner-Meerwein rearrangements. This is most prevalent in the acid-catalyzed hydration of norbornene. The initial protonation of the double bond forms a secondary carbocation, which can rearrange to a more stable carbocation before being trapped by water.
Q3: How can I minimize the formation of the endo-norborneol (B8440766) isomer?
A3: The formation of the endo isomer can be minimized by selecting a synthetic route that favors the exo product. Both oxymercuration-demercuration and hydroboration-oxidation are highly stereoselective for the exo isomer due to steric hindrance. In these reactions, the bulky electrophile preferentially attacks the less hindered exo face of the norbornene molecule.
Q4: Which synthetic method offers the highest yield of this compound with minimal byproducts?
A4: Both oxymercuration-demercuration and hydroboration-oxidation are known to produce high yields of this compound with minimal rearrangement byproducts because they do not proceed through a free carbocation intermediate.[4] Acid-catalyzed hydration is more prone to producing a mixture of isomers and rearrangement products.
Troubleshooting Guides
Problem 1: Low Yield of Norborneol in Acid-Catalyzed Hydration
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure sufficient reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of Product during Workup | Norborneol is volatile and can be lost during solvent removal. Use a rotary evaporator with controlled temperature and pressure. Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). |
| Suboptimal Acid Concentration | The concentration of the acid catalyst is crucial. Too low a concentration will result in a slow reaction, while too high a concentration can promote side reactions. Use the recommended concentration of sulfuric acid as specified in the protocol. |
Problem 2: Presence of Significant Rearrangement Byproducts
| Possible Cause | Suggested Solution |
| Use of Acid-Catalyzed Hydration | This method is inherently prone to carbocation rearrangements. |
| Immediate Solution: Attempt to separate the desired this compound from byproducts via column chromatography or recrystallization. | |
| Long-Term Solution: Switch to a synthetic method that avoids carbocation intermediates, such as oxymercuration-demercuration or hydroboration-oxidation. | |
| High Reaction Temperature | Higher temperatures can provide the activation energy for rearrangement pathways. |
| Solution: Maintain the recommended reaction temperature. For acid-catalyzed hydration, running the reaction at a lower temperature may reduce the rate of rearrangement, although it may also slow down the desired reaction. |
Problem 3: Incorrect exo:endo Isomer Ratio
| Possible Cause | Suggested Solution |
| Non-Stereoselective Synthetic Method | Acid-catalyzed hydration is not highly stereoselective and will produce a mixture of exo and endo isomers. |
| Solution: For high exo selectivity, use either the oxymercuration-demercuration or hydroboration-oxidation method. | |
| Isomerization during Purification | Prolonged exposure to acidic conditions, even during workup, can potentially lead to some isomerization. |
| Solution: Neutralize the reaction mixture promptly and thoroughly during the workup procedure. |
Data Presentation: Comparison of Synthetic Methods
| Synthetic Method | Typical Yield of this compound | exo:endo Selectivity | Rearrangement Byproducts |
| Acid-Catalyzed Hydration | Moderate to Good | Low to Moderate | Significant |
| Oxymercuration-Demercuration | High | High (>99% exo) | Minimal to None |
| Hydroboration-Oxidation | High | High | Minimal to None[4] |
Experimental Protocols
High-Yield Synthesis of this compound via Hydroboration-Oxidation
This protocol is designed to minimize rearrangement reactions and maximize the yield of the exo isomer.
Materials:
-
Norbornene
-
1.0 M Borane-tetrahydrofuran complex (BH₃•THF) in THF
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve norbornene in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1.0 M BH₃•THF solution dropwise to the stirred solution of norbornene.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ is exothermic.
-
Stir the mixture at room temperature for 1 hour.
-
Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by sublimation or recrystallization.
Mandatory Visualizations
Logical Flowchart for Method Selection
References
Technical Support Center: Troubleshooting Low Yield in the Oxidation of exo-Norborneol to Norcamphor
Welcome to the technical support center for the oxidation of exo-norborneol (B145942). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of norcamphor (B56629). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound oxidation reaction has a low yield. What are the most common general causes?
A1: Low yields in organic reactions can stem from several factors. Systematically reviewing your procedure is key. Common culprits include:
-
Impure Starting Materials: The purity of your this compound and oxidizing agent is critical. Impurities can interfere with the reaction or lead to unwanted side reactions.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Each oxidizing agent has an optimal set of conditions that must be carefully controlled.
-
Incorrect Stoichiometry: Using an insufficient amount of the oxidizing agent will result in incomplete conversion of the starting material.
-
Moisture Contamination: Many oxidation reactions are sensitive to water. Ensure your glassware is thoroughly dried and use anhydrous solvents when necessary.
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps. Ensure proper technique and minimize transfers.[1]
Q2: I am using chromic acid for the oxidation, and my yield is lower than expected. What are some specific issues I should consider?
A2: When using chromic acid (e.g., Jones reagent), several factors can lead to a low yield of norcamphor:
-
Over-oxidation: While less common for secondary alcohols compared to primary alcohols, harsh conditions could potentially lead to side reactions.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the characteristic orange-brown color of Cr(VI) persists, indicating an excess of the oxidant.[2] Contamination of the product with unreacted starting material is a known issue with this method.[2]
-
Temperature Control: The reaction is exothermic. Maintaining the recommended temperature (e.g., 20-30°C for the oxidation of the formate (B1220265) ester) is crucial to prevent side reactions.[2]
Q3: I am trying a Swern oxidation, but the yield is poor. What are the key parameters to watch out for?
A3: The Swern oxidation is a powerful but technically demanding reaction. Low yields are often traced back to a few critical steps:
-
Temperature Control: It is imperative to maintain a very low temperature (typically below -60°C) during the addition of reagents to prevent the decomposition of the reactive intermediate and the formation of byproducts.
-
Reagent Purity and Handling: Dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride must be of high purity and handled under anhydrous conditions.
-
Byproduct Formation: The primary byproducts are volatile and malodorous dimethyl sulfide, carbon monoxide, and carbon dioxide. Proper ventilation in a fume hood is essential.
Q4: Can the choice of oxidizing agent significantly impact the yield of norcamphor?
A4: Absolutely. Different oxidizing agents have varying activities and require different reaction conditions. The choice of oxidant can greatly influence the yield and purity of the resulting norcamphor. For instance, sodium hypochlorite (B82951) in acetic acid has been reported to give a high yield of norcamphor from norborneol.[3]
Q5: How can I minimize product loss during the purification of norcamphor?
A5: Norcamphor is a volatile solid, so care must be taken during purification:
-
Rotary Evaporation: When removing solvents, use a moderate temperature and reduced pressure to avoid sublimating the product.
-
Extraction: Ensure efficient extraction from the aqueous layer by using the appropriate solvent and performing multiple extractions.
-
Filtration: When filtering to remove drying agents or other solids, rinse the solids thoroughly with the extraction solvent to recover any adsorbed product.[1]
Data Presentation: Comparison of Oxidizing Agents
The following table summarizes reported yields for the oxidation of this compound to norcamphor using various common oxidizing agents.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| 8N Chromic Acid | Acetone (B3395972) | 20-30 | Overnight | ~96% (from formate ester) | --INVALID-LINK-- |
| Sodium Hypochlorite | Acetic Acid | 15-25 | 1 hour | 92% | --INVALID-LINK-- |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 2-4 hours | High (General) | --INVALID-LINK-- |
| Swern Oxidation (DMSO, Oxalyl Chloride, Et3N) | Dichloromethane | -78 to Room Temp | ~1 hour | High (General) | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Oxidation of exo-Norbornyl Formate with Chromic Acid
This procedure is adapted from Organic Syntheses.[2]
Materials:
-
exo-Norbornyl formate (510 g, 3.64 moles)
-
Reagent grade acetone (1.5 L)
-
8N Chromic acid solution (prepared by dissolving 534 g of chromium trioxide in ice water, adding 444 ml of concentrated sulfuric acid carefully, and diluting to 2 L)
Procedure:
-
In a 5-L three-necked flask equipped with a thermometer, stirrer, and dropping funnel, dissolve 510 g of 2-exo-norbornyl formate in 1.5 L of reagent grade acetone.
-
Cool the flask in an ice bath.
-
Add the 8N chromic acid solution from the dropping funnel at a rate that maintains the reaction temperature between 20–30°C. Approximately 1870 ml of the oxidant solution will be required.
-
The completion of the reaction is indicated by the persistence of the brownish-orange color of the chromic acid. Add a slight excess of the oxidant.
-
Stir the solution overnight at room temperature.
-
Pour the reaction mixture into 6 L of water and extract with three 1-L portions of ether.
-
Combine the ether extracts and wash them with a saturated sodium bicarbonate solution until the washings are alkaline.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Remove the ether by distillation. Distill the residue to obtain norcamphor.
Protocol 2: Oxidation of this compound with Sodium Hypochlorite
This procedure is based on a reported method for the oxidation of secondary alcohols.[3]
Materials:
-
This compound
-
Glacial acetic acid
-
Aqueous sodium hypochlorite solution (e.g., commercial bleach, concentration should be determined)
Procedure:
-
Dissolve the this compound in glacial acetic acid in a flask equipped with a stirrer and a thermometer.
-
Cool the mixture in an ice bath.
-
Add the sodium hypochlorite solution dropwise, maintaining the internal temperature between 15-25°C.
-
After the addition is complete, continue stirring for approximately 1 hour. Monitor the reaction by TLC.
-
Once the reaction is complete, quench any excess oxidant with a saturated solution of sodium bisulfite until a potassium iodide-starch test is negative.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure to yield the crude norcamphor, which can be further purified by sublimation or recrystallization.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield in norcamphor synthesis.
Reaction Mechanism: Chromic Acid Oxidation of a Secondary Alcohol
Caption: Mechanism of this compound oxidation by chromic acid.
References
Technical Support Center: Optimizing Exo-Norborneol Esterification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize the reaction time for the esterification of exo-norborneol (B145942).
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification of this compound, helping you to identify and resolve them efficiently.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount. | Use a fresh, anhydrous acid catalyst. Increase the catalyst loading incrementally, for example, from 1 mol% to 5 mol% of the limiting reagent. |
| Low Reaction Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate. | Increase the reaction temperature. For the esterification of this compound with acetic acid, a temperature range of 80-120°C is typically effective.[1] Consider using a higher-boiling solvent to achieve higher temperatures if necessary. | |
| Presence of Water: Water is a byproduct of the reaction and can shift the equilibrium back towards the reactants (Le Châtelier's principle).[2][3] | Use anhydrous reagents and solvents. Employ a Dean-Stark apparatus or molecular sieves to remove water as it is formed during the reaction.[3][4] | |
| Steric Hindrance: this compound is a secondary alcohol, which can exhibit more steric hindrance compared to primary alcohols, slowing down the reaction.[5] | Allow for a longer reaction time. Consider using a less sterically hindered carboxylic acid if the protocol allows. | |
| Low Yield of Ester | Equilibrium Not Shifted Towards Products: In a reversible reaction like Fischer esterification, the equilibrium may not favor the product side.[6][7] | Use a large excess of one of the reactants, typically the less expensive one (often the alcohol or carboxylic acid).[3] As mentioned above, remove water from the reaction mixture. |
| Side Reactions: At higher temperatures, side reactions such as dehydration of the alcohol or ether formation may occur. | Optimize the reaction temperature; avoid excessively high temperatures. Monitor the reaction progress using techniques like TLC or GC to detect the formation of byproducts. | |
| Product Loss During Workup: The ester product may be lost during the extraction and washing steps, especially if it has some water solubility. | Ensure proper phase separation during extraction. Minimize the number of aqueous washes. Use a saturated brine solution for the final wash to reduce the solubility of the ester in the aqueous layer. | |
| Difficulty in Product Isolation | Emulsion Formation During Extraction: The presence of unreacted carboxylic acid or other surfactants can lead to the formation of emulsions, making phase separation difficult. | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period to allow the layers to separate. |
| Co-distillation of Reactants and Products: If the boiling points of the ester and the starting materials are close, purification by distillation can be challenging. | Use fractional distillation for a more efficient separation.[6] Alternatively, consider purifying the product using column chromatography. | |
| Charring or Darkening of Reaction Mixture | Decomposition at High Temperatures: Strong acid catalysts at high temperatures can cause decomposition of the organic compounds, leading to charring. | Reduce the reaction temperature. Use a milder catalyst if possible. Decrease the catalyst concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction time for the esterification of this compound?
The reaction time can vary significantly depending on the specific conditions. With an acid catalyst like sulfuric acid at reflux temperatures, the reaction may take several hours to reach equilibrium.[4] Monitoring the reaction by TLC or GC is the best way to determine the optimal reaction time for your specific setup.
Q2: Which acid catalyst is most effective for this reaction?
Commonly used strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts for Fischer esterification.[7][8] Solid acid catalysts like Amberlyst-15 can also be used and have the advantage of being easily removed by filtration.[9] The choice of catalyst may depend on the scale of the reaction and the desired workup procedure.
Q3: How can I drive the reaction to completion to maximize the yield?
To maximize the yield of the ester, you need to shift the reaction equilibrium to the product side. This can be achieved by:
-
Using one of the reactants in a large excess (e.g., 3-5 equivalents).[3]
-
Removing water as it is formed using a Dean-Stark trap or molecular sieves.[3][4]
Q4: What is the role of the acid catalyst in the esterification reaction?
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (this compound).[7][8]
Q5: Can I use a base as a catalyst for this reaction?
While base-catalyzed transesterification is common, the direct esterification of a carboxylic acid and an alcohol is typically acid-catalyzed. A strong base would deprotonate the carboxylic acid to form a carboxylate, which is not electrophilic enough to react with the alcohol.
Q6: My reaction mixture turned dark brown. What should I do?
A dark brown or black color often indicates decomposition or side reactions, which can be caused by excessive heat or a high concentration of a strong acid catalyst. It is advisable to stop the reaction and re-evaluate the reaction conditions, potentially by lowering the temperature or reducing the amount of catalyst.
Data Presentation
The following table summarizes the expected impact of different reaction parameters on the reaction time for the esterification of this compound with acetic acid. Note: This data is illustrative and based on general principles of Fischer esterification. Actual results may vary.
| Catalyst (mol%) | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Water Removal | Estimated Reaction Time (h) |
| 1% H₂SO₄ | 80 | 1:1 | No | > 12 |
| 5% H₂SO₄ | 80 | 1:1 | No | 8 - 10 |
| 5% H₂SO₄ | 100 | 1:1 | No | 5 - 7 |
| 5% H₂SO₄ | 100 | 3:1 | No | 3 - 5 |
| 5% H₂SO₄ | 118 (Reflux in Toluene) | 1:1.2 | Dean-Stark | 2 - 4 |
| 10% Amberlyst-15 | 100 | 1:1.2 | Molecular Sieves | 6 - 8 |
Experimental Protocols
Key Experiment: Synthesis of this compound Acetate via Fischer Esterification
This protocol describes a general procedure for the esterification of this compound with acetic acid using sulfuric acid as a catalyst.
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Toluene (or another suitable solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Molecular Sieves (optional)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (simple or fractional)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq), toluene, and acetic acid (1.2 - 3.0 eq).
-
Slowly add concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.
-
Once the reaction is complete (typically when no more water is collected or the starting material is consumed), cool the mixture to room temperature.
-
Carefully transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude ester by distillation under reduced pressure or by column chromatography.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
Technical Support Center: Purification of Exo-Norborneol via Sublimation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of exo-norborneol (B145942) by sublimation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sublimation of this compound, offering potential causes and actionable solutions in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| No Sublimation Occurs | - Temperature is too low.- Vacuum is insufficient. | - Gradually increase the temperature of the heating bath.- Ensure all seals on the sublimation apparatus are secure and the vacuum pump is functioning correctly. Check the pressure with a manometer. |
| Product Decomposes or Melts | - Heating temperature is too high.- Heating rate is too fast. | - Reduce the temperature of the heating bath. This compound has a relatively low melting point (124-126°C)[1].- Heat the sample slowly and evenly to allow for sublimation without reaching the melting or decomposition temperature. |
| Low Yield of Sublimate | - Incomplete sublimation.- Sublimate falling back into the crude material.- Loss of product during collection. | - Ensure the sublimation is run for a sufficient amount of time.- Check the temperature gradient between the heating surface and the cold finger; a steeper gradient is more effective.- Position the cold finger correctly to maximize collection surface area.- Scrape the purified crystals from the cold finger carefully onto a pre-weighed collection paper. |
| Sublimate is not Pure (Contaminated) | - Entrainment of crude material with the vapor.- Inadequate initial purity of the crude this compound. | - Ensure the crude material is a fine, dry powder to prevent sputtering.- Consider a preliminary purification step (e.g., recrystallization) if the crude material is highly impure. |
| "Oiling Out" Instead of Crystal Formation | - The solute is coming out of the vapor phase above its melting point. | - This is less common in sublimation but can indicate the presence of impurities that lower the melting point. Ensure the cold finger is sufficiently cold to promote rapid crystallization from the vapor phase. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature and pressure for the sublimation of this compound?
A1: The optimal conditions for sublimation depend on the specific apparatus and the purity of the starting material. As a starting point, the temperature should be below the melting point of this compound (124-126°C)[1]. A high vacuum (typically <1 mmHg) is recommended to facilitate sublimation at a lower temperature, minimizing the risk of thermal decomposition.
Q2: Can I purify this compound using other methods besides sublimation?
A2: Yes, other purification techniques such as recrystallization can be used. One lab manual suggests that if needed, the product can be recrystallized from an ethanol/water solvent pair[2]. The choice of method depends on the nature of the impurities and the desired final purity.
Q3: My sublimed this compound appears as a fine powder, not large crystals. Is this a problem?
A3: The morphology of the sublimed crystals (powder vs. large crystals) does not necessarily indicate purity. The rate of sublimation and the temperature gradient can influence crystal size. A fine powder is acceptable as long as it meets the required purity specifications.
Q4: How can I confirm the purity of my sublimed this compound?
A4: The purity of the final product can be assessed using various analytical techniques, including:
-
Melting Point Determination: A sharp melting point close to the literature value (124-126°C) is a good indicator of purity[1].
-
Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and identify impurities. A vapor phase IR spectrum of this compound is available for comparison[1].
-
Gas Chromatography (GC): GC can be used to determine the percentage purity of the sample.
Q5: What are the safety precautions I should take when performing a sublimation of this compound?
A5: this compound is a solid organic compound. Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The sublimation should be performed in a well-ventilated fume hood. As with any vacuum procedure, there is a risk of implosion, so it is crucial to use appropriate glassware that is free of cracks or defects.
Quantitative Data
The physical properties of this compound are essential for designing an effective sublimation protocol.
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol [1] |
| Melting Point | 124-126 °C[1] |
| Boiling Point | 176-177 °C |
Experimental Protocols
Detailed Methodology for Sublimation of this compound
This protocol outlines a general procedure for the purification of this compound using a standard laboratory cold-finger sublimation apparatus.
Materials:
-
Crude this compound
-
Sublimation apparatus (including a flask, a cold finger, and a vacuum adapter)
-
Heating mantle or oil bath
-
Vacuum pump
-
Cold trap
-
Source of coolant for the cold finger (e.g., ice water or a circulating chiller)
-
Spatula and weighing paper
Procedure:
-
Preparation of the Crude Sample: Ensure the crude this compound is a dry, finely ground powder. This maximizes the surface area for sublimation and prevents bumping or splattering.
-
Assembling the Apparatus:
-
Place the crude this compound at the bottom of the sublimation flask.
-
Insert the cold finger into the flask, ensuring it does not touch the crude material.
-
Connect the sublimation apparatus to a vacuum pump via a cold trap. Ensure all joints are properly sealed with vacuum grease.
-
-
Initiating the Sublimation:
-
Start the flow of coolant through the cold finger.
-
Begin evacuating the apparatus with the vacuum pump.
-
Once a high vacuum is achieved, slowly begin to heat the sublimation flask using a heating mantle or oil bath.
-
-
Monitoring the Sublimation:
-
Observe the cold finger for the formation of crystals.
-
Adjust the heating temperature to maintain a steady rate of sublimation without melting the sample. The temperature should be kept below the melting point of this compound (124-126°C)[1].
-
-
Completion and Collection:
-
Continue the sublimation until no more solid is observed to sublime from the bottom of the flask.
-
Turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully and slowly vent the apparatus to atmospheric pressure.
-
Gently remove the cold finger.
-
Scrape the purified this compound crystals from the cold finger onto a pre-weighed piece of paper.
-
-
Analysis: Determine the yield and assess the purity of the sublimed product using appropriate analytical methods (e.g., melting point, NMR).
Visualizations
Troubleshooting Logic for this compound Sublimation
Caption: A flowchart to diagnose and resolve common issues during this compound sublimation.
References
common side products in the synthesis of exo-norborneol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of exo-norborneol (B145942). The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory methods for the synthesis of this compound are the reduction of norcamphor (B56629) and the acid-catalyzed hydration of norbornene.
Q2: What is the primary side product I should expect in both common synthesis routes?
A2: In both the reduction of norcamphor and the acid-catalyzed hydration of norbornene, the primary side product is the diastereomer, endo-norborneol.[1] The ratio of the desired exo product to the endo side product is highly dependent on the specific reaction conditions and reagents used.
Q3: Why is the exo isomer typically favored in the reduction of norcamphor?
A3: The preference for the exo isomer in the reduction of norcamphor is due to steric hindrance. The hydride reagent (e.g., from sodium borohydride) attacks the carbonyl group from the less sterically hindered endo face of the bicyclic system. This approach from the "bottom" side results in the formation of the exo-alcohol.[2]
Q4: What are Wagner-Meerwein rearrangements, and do I need to be concerned about them?
A4: A Wagner-Meerwein rearrangement is a type of carbocation rearrangement involving the migration of an alkyl group. This is a significant consideration in the acid-catalyzed hydration of norbornene, as the reaction proceeds through a carbocation intermediate. These rearrangements can lead to the formation of skeletal isomers, which can complicate the purification of the desired this compound.
Troubleshooting Guides
Issue 1: Low Yield of Norborneol
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material (norcamphor or norbornene).
-
Sub-optimal Temperature: For the reduction of norcamphor, low temperatures may slow the reaction rate, while for the acid-catalyzed hydration, the temperature needs to be carefully controlled to prevent unwanted side reactions.
-
Loss of Product during Work-up: this compound is volatile and can be lost during solvent removal if not done carefully. Improper extraction techniques can also lead to significant product loss.
-
Reagent Purity and Stoichiometry: Impure reagents or incorrect stoichiometry can adversely affect the reaction outcome.
Solutions:
-
Monitor Reaction Progress: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the consumption of the starting material.
-
Optimize Reaction Conditions: Ensure the reaction is stirred efficiently and the temperature is maintained at the optimal level for the chosen procedure.
-
Careful Work-up: When removing the solvent by rotary evaporation, use a moderate temperature and vacuum to prevent sublimation of the product. Ensure efficient extraction by performing multiple extractions with the appropriate solvent.
-
Use High-Purity Reagents: Ensure all reagents and solvents are pure and dry (where necessary). Accurately measure the amounts of all reactants.
Issue 2: High Proportion of Endo-Norborneol Side Product
Possible Causes:
-
Choice of Reducing Agent (in Norcamphor Reduction): The stereoselectivity of the reduction of norcamphor is highly dependent on the steric bulk of the hydride-donating species. Less bulky reagents may lead to a higher proportion of the endo isomer.
-
Reaction Conditions in Hydration: The acid concentration and temperature in the acid-catalyzed hydration of norbornene can influence the stereochemical outcome.
Solutions:
-
Select a Bulky Reducing Agent: For the reduction of norcamphor, employing a sterically hindered reducing agent will favor the formation of the exo product.
-
Control Hydration Conditions: Carefully control the temperature and acid concentration during the hydration of norbornene to optimize the yield of the exo isomer.
Issue 3: Presence of Unexpected Side Products (Especially in Acid-Catalyzed Hydration)
Possible Cause:
-
Wagner-Meerwein Rearrangement: The carbocation intermediate formed during the acid-catalyzed hydration of norbornene can undergo a skeletal rearrangement to form a more stable carbocation, which then leads to the formation of rearranged alcohol isomers.
Solution:
-
Use Milder Reaction Conditions: Employing a lower reaction temperature and a less concentrated acid catalyst can sometimes minimize the extent of carbocation rearrangements.
-
Alternative Synthesis Route: If rearranged products are a significant issue, consider using the reduction of norcamphor as an alternative synthetic route to this compound, as this method does not involve a carbocation intermediate and is not prone to such rearrangements.
Data Presentation
Table 1: Stereoselectivity in the Reduction of Norcamphor with Different Reducing Agents
| Reducing Agent | Solvent | This compound (%) | endo-Norborneol (%) |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) | ~85% | ~15% |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | ~90% | ~10% |
| Lithium tri-tert-butoxyaluminum hydride | THF | >99% | <1% |
Note: The ratios are approximate and can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Norcamphor
This protocol is adapted from the reduction of camphor (B46023) with sodium borohydride.[3]
Materials:
-
Norcamphor
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Ice-cold water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 g of norcamphor in 10 mL of methanol with stirring.
-
In a separate beaker, weigh out 1.0 g of sodium borohydride.
-
Slowly add the sodium borohydride in small portions to the stirred norcamphor solution over a period of 10 minutes.
-
After the addition is complete, gently warm the mixture to a gentle reflux for 15 minutes.
-
Cool the reaction mixture to room temperature and then carefully add 35 mL of ice-cold water. A white precipitate of norborneol should form.
-
Collect the crude product by vacuum filtration and wash the solid with a small amount of cold water.
-
Allow the product to air dry on the filter paper.
-
For purification, the crude product can be recrystallized from a minimal amount of hot hexane (B92381) or purified by sublimation.
Protocol 2: Synthesis of this compound via Acid-Catalyzed Hydration of Norbornene
This protocol is a representative procedure for the acid-catalyzed hydration of an alkene.[4]
Materials:
-
Norbornene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
6 M Sodium Hydroxide (NaOH) solution
-
Methylene (B1212753) Chloride (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10 mL of water.
-
Cool the flask in an ice bath and slowly add 15 mL of concentrated sulfuric acid with continuous stirring.
-
Remove the flask from the ice bath and add 4.5 g of norbornene in small portions.
-
Stir the mixture at room temperature for 20-30 minutes, or until the solid norbornene has dissolved.
-
Cool the reaction mixture in an ice bath and carefully neutralize the acid by the dropwise addition of 6 M NaOH solution until the solution is basic (check with pH paper).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with three 20 mL portions of methylene chloride.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the methylene chloride by rotary evaporation to yield the crude norborneol product.
-
The crude product can be purified by recrystallization from an ethanol/water solvent pair or by sublimation.[4]
Visualizations
References
why is my exo-norborneol reaction not going to completion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the sodium borohydride (B1222165) reduction of norcamphor (B56629) to exo-norborneol (B145942).
Frequently Asked Questions (FAQs)
My reaction is not going to completion; I still see starting material (norcamphor) in my analysis (TLC, GC, or NMR). What are the possible causes?
An incomplete reaction, indicated by the presence of unreacted norcamphor, can be attributed to several factors related to the reducing agent, reaction conditions, or solvent.
-
Issue 1: Insufficient or Inactive Reducing Agent
-
Cause: Sodium borohydride (NaBH₄) is a moisture-sensitive reagent.[1] Improper storage can lead to its decomposition, reducing its efficacy.[2] While the stoichiometry suggests a 1:4 molar ratio of NaBH₄ to ketone, in practice, NaBH₄ also reacts with the alcohol solvent.[3] Therefore, a simple stoichiometric amount may be insufficient.
-
Solution:
-
Use a freshly opened container of NaBH₄ or one that has been stored correctly in a desiccator.
-
Increase the molar excess of NaBH₄. A 1.5 to 2-fold molar excess relative to the norcamphor is a common starting point to ensure enough active hydride is available for the reduction.[4]
-
Add the NaBH₄ in portions to the reaction mixture. This helps maintain a sufficient concentration of the reducing agent throughout the reaction.[5]
-
-
-
Issue 2: Sub-optimal Reaction Time or Temperature
-
Cause: The reduction may be sluggish at very low temperatures, and an insufficient reaction time will not allow for complete conversion.
-
Solution:
-
Ensure the reaction has been stirred for an adequate duration. A common timeframe is 30 minutes after the addition of NaBH₄.[1][2]
-
If the reaction is proceeding slowly at room temperature, gentle heating (e.g., refluxing in methanol (B129727) or ethanol) can increase the reaction rate and drive it to completion.[5][6]
-
-
-
Issue 3: Solvent Effects
-
Cause: Sodium borohydride reacts with protic solvents like methanol and ethanol.[3] This side reaction consumes the hydride reagent.
-
Solution: While protic solvents are necessary for the protonation step of the mechanism, using anhydrous (dry) solvent will minimize the premature decomposition of NaBH₄.[7] Ensure you are using a sufficient excess of the reducing agent to compensate for this side reaction.
-
I have a low yield of the desired this compound and a significant amount of the endo-norborneol (B8440766) isomer. Why is this happening?
The reduction of norcamphor is highly stereoselective, but the ratio of exo to endo products can be influenced by reaction conditions.
-
Cause: The formation of this compound is kinetically favored due to the steric hindrance of the bicyclic ring system. The hydride nucleophile from NaBH₄ attacks the carbonyl carbon from the less hindered endo face, leading to the exo-alcohol.[8][9] The formation of a significant amount of the endo isomer is unusual but could be influenced by factors that alter the transition state of the hydride attack.
-
Solution:
-
Confirm Identity: First, confirm the identity of your major and minor products using spectroscopic methods like ¹H NMR, as the chemical shifts for the proton adjacent to the hydroxyl group are distinct for each isomer.
-
Temperature Control: Running the reaction at room temperature or below generally favors the kinetically controlled product (this compound).
-
Choice of Reducing Agent: Sodium borohydride is known to give high selectivity for the exo product.[5] More sterically hindered reducing agents can sometimes exhibit different selectivities. Stick with NaBH₄ for the highest exo selectivity.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting an incomplete this compound reaction.
Caption: Troubleshooting flowchart for incomplete norcamphor reduction.
Quantitative Data Summary
The stereoselectivity of the hydride reduction of bicyclic ketones is a well-studied phenomenon. The table below summarizes key quantitative parameters for the reduction of norcamphor with sodium borohydride.
| Parameter | Value/Condition | Rationale/Reference |
| Substrate | Norcamphor | A bicyclo[2.2.1]heptan-2-one. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reagent for ketone reduction. |
| Typical Solvent | Methanol or Ethanol | Protic solvent required for the protonation step. |
| Molar Ratio (NaBH₄:Norcamphor) | 1.5:1 to 2:1 | An excess is used to offset reaction with the solvent and ensure completion.[4] |
| Reaction Temperature | Room Temperature (~25°C) | Provides a good balance of reaction rate and stereoselectivity. |
| Reaction Time | ~30 minutes | Sufficient time for the reaction to proceed to completion.[2] |
| Expected Product Ratio | >90% this compound | The hydride attack from the endo face is sterically favored, leading to the exo alcohol as the major product.[5] |
| Analytical Technique | GC, ¹H NMR | Used to determine the ratio of unreacted starting material and the exo/endo product distribution.[5] |
Experimental Protocols
Key Experiment: Reduction of Norcamphor with Sodium Borohydride
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Norcamphor
-
Methanol (anhydrous)
-
Sodium Borohydride (NaBH₄)
-
Deionized Water (ice-cold)
-
Dichloromethane (B109758) (or Diethyl Ether)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, condenser, separatory funnel, filtration apparatus.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the norcamphor in anhydrous methanol (e.g., 100 mg of norcamphor in 1-2 mL of methanol).[5]
-
Addition of Reducing Agent: While stirring the solution at room temperature, add sodium borohydride (in a 1.5 to 2-fold molar excess) to the flask in four to five small portions over a period of 5-10 minutes. An exothermic reaction with gas evolution may be observed.[5]
-
Reaction: After the final addition of NaBH₄, allow the mixture to stir at room temperature for 30 minutes. To ensure completion, the reaction can be gently refluxed for this period.[5]
-
Quenching: After the reaction period, cool the flask in an ice bath. Carefully and slowly add ice-cold deionized water to quench the reaction and precipitate the crude product.[5]
-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.
-
Extraction: Transfer the crude solid to a separatory funnel. Dissolve it in dichloromethane and add water to wash. Separate the organic layer. Extract the aqueous layer again with dichloromethane to maximize product recovery.
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to yield the final product.
-
Analysis: Determine the final mass and calculate the percent yield. Analyze the product by GC or ¹H NMR to determine the exo to endo isomer ratio.
Reaction Mechanism
The diagram below illustrates the stereoselective reduction of norcamphor.
Caption: Mechanism of norcamphor reduction showing favored endo attack.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Exo- and Endo-Norborneol
For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomer reactivity is critical for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of exo- and endo-norborneol (B8440766), two diastereomers of a bicyclic alcohol, in key organic reactions. The differing spatial arrangements of the hydroxyl group in these isomers lead to significant differences in their chemical behavior, primarily governed by steric hindrance.
Executive Summary
The key distinction in the reactivity of exo- and endo-norborneol lies in the steric accessibility of the hydroxyl group. The exo isomer, with its hydroxyl group pointing away from the bicyclic ring system, is sterically less hindered. Consequently, it generally exhibits higher reaction rates in processes where the hydroxyl group is the primary site of attack. Conversely, the endo isomer's hydroxyl group is situated in a more sterically congested environment, "underneath" the bicyclic framework, which impedes the approach of reagents and leads to slower reaction rates. This guide presents available experimental data to quantify these differences in oxidation, esterification, and dehydration reactions, alongside detailed experimental protocols.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data comparing the reactivity of exo- and endo-norborneol. It is important to note that direct side-by-side kinetic studies for all common reactions are not abundant in the literature. The data presented here is compiled from sources that either directly compare the isomers or provide sufficient information for a reasonable comparative analysis.
Table 1: Relative Rates of Oxidation of Bicyclo[2.2.1]heptan-2-ols with Thallium(III) Acetate
| Substrate | Relative Reactivity |
| Isoborneol | > Borneol |
| Borneol | > exo-Norborneol (B145942) |
| This compound | > Cyclopentanol |
| Cyclopentanol | > endo-Norborneol |
This reactivity pattern highlights that this compound is significantly more reactive towards oxidation than its endo counterpart.
Table 2: Comparative Data on Solvolysis of Norbornyl Derivatives (Illustrative of Exo vs. Endo Reactivity)
| Substrate | Reaction | Relative Rate (exo/endo) |
| 2-Norbornyl Brosylates | Acetolysis | ~350 |
| 2-Norbornyl Tosylates | Acetolysis | ~280 |
| 2-Norbornyl Chlorides | Solvolysis in 80% aq. acetone | 221 |
While not a direct measure of the reactivity of the parent alcohols, the solvolysis rates of their derivatives consistently demonstrate the dramatically higher reactivity of the exo isomer, a principle that extends to other reactions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Oxidation of Norborneol Isomers with Jones Reagent
Objective: To compare the rate of oxidation of exo- and endo-norborneol to norcamphor.
Materials:
-
This compound
-
endo-Norborneol
-
Jones Reagent (Chromium trioxide in sulfuric acid and water)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Dichloromethane
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Preparation of Jones Reagent: Dissolve 25 g of chromium trioxide in 75 mL of water. Slowly, and with cooling in an ice bath, add 25 mL of concentrated sulfuric acid.
-
Reaction Setup: In separate flasks, dissolve a known amount of this compound and endo-norborneol in acetone.
-
Oxidation: While stirring vigorously at a constant temperature (e.g., 0 °C), add the Jones reagent dropwise to each alcohol solution until a persistent orange color is observed.
-
Monitoring the Reaction: At timed intervals, withdraw aliquots from each reaction mixture, quench with a small amount of isopropyl alcohol, and extract the organic components with dichloromethane.
-
Analysis: Dry the organic extracts with anhydrous sodium sulfate and analyze by GC to determine the concentration of the remaining alcohol and the formed norcamphor.
-
Data Analysis: Plot the concentration of the alcohol versus time for both isomers to determine the initial reaction rates.
Esterification of Norborneol Isomers with Acetic Anhydride (B1165640)
Objective: To compare the rate of esterification of exo- and endo-norborneol.
Materials:
-
This compound
-
endo-Norborneol
-
Acetic anhydride
-
Pyridine (as a catalyst and base)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Nuclear Magnetic Resonance (NMR) spectrometer or GC for analysis
Procedure:
-
Reaction Setup: In separate NMR tubes or reaction flasks, dissolve equimolar amounts of this compound and endo-norborneol in pyridine.
-
Esterification: Add a measured amount of acetic anhydride to each solution at a constant temperature.
-
Monitoring the Reaction: If using NMR, acquire spectra at regular time intervals to monitor the disappearance of the alcohol peak and the appearance of the ester peak. If using GC, withdraw aliquots, work up by washing with saturated sodium bicarbonate solution and water, extract with diethyl ether, and analyze.
-
Work-up (for preparative scale): After the reaction is complete, pour the mixture into water and extract with diethyl ether. Wash the ether layer with saturated sodium bicarbonate solution and then with water. Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent.
-
Data Analysis: Determine the rate constants for the esterification of both isomers from the kinetic data.
Acid-Catalyzed Dehydration of Norborneol Isomers
Objective: To compare the product distribution and relative rates of dehydration of exo- and endo-norborneol.
Materials:
-
This compound
-
endo-Norborneol
-
Concentrated sulfuric acid or phosphoric acid
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
GC-MS for product identification and quantification
Procedure:
-
Reaction Setup: In separate flasks, place a known amount of either exo- or endo-norborneol.
-
Dehydration: Add a catalytic amount of concentrated sulfuric or phosphoric acid. Heat the mixture to a specific temperature (e.g., 150 °C).
-
Product Collection: Collect the alkene products via distillation as they are formed.
-
Work-up: Neutralize the distillate with sodium bicarbonate solution, separate the organic layer, and dry it with anhydrous sodium sulfate.
-
Analysis: Analyze the product mixture by GC-MS to identify and quantify the different alkene isomers formed (e.g., norbornene, nortricyclene).
-
Data Analysis: Compare the product distribution from the dehydration of each isomer. The relative rates can be inferred from the time required to achieve a certain percentage of conversion under identical conditions.
Visualizing the Concepts
The following diagrams illustrate the key structural differences and reaction pathways.
Conclusion
Spectroscopic Dissection: A Comparative Guide to Exo- and Endo-Norborneol Isomers
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical step in chemical synthesis and analysis. The bicyclic alcohols, exo- and endo-norborneol (B8440766), present a classic case of diastereomers where the spatial orientation of the hydroxyl group dictates distinct physical and spectroscopic properties. This guide provides an objective comparison of the spectroscopic differences between these two isomers, supported by experimental data and detailed methodologies, to aid in their unambiguous differentiation.
The rigid, bridged-ring structure of the norbornane (B1196662) skeleton imparts a fixed geometry upon the substituents at the C2 position. In exo-norborneol, the hydroxyl group is oriented anti to the one-carbon bridge (C7), while in endo-norborneol, it is positioned syn to this bridge. This seemingly subtle stereochemical variance creates a significantly different local electronic and steric environment, leading to measurable distinctions in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Comparative Spectroscopic Data
The key to differentiating between exo- and endo-norborneol lies in the careful analysis of their spectroscopic data. The following tables summarize the critical quantitative differences observed in their ¹H NMR, ¹³C NMR, and IR spectra.
¹H NMR Spectroscopy Data
Proton NMR spectroscopy is arguably the most definitive technique for distinguishing between the two isomers. The chemical shift of the proton on the carbon bearing the hydroxyl group (H-2) is a particularly diagnostic marker.
| Proton Assignment | This compound (δ, ppm) | Endo-Norborneol (δ, ppm) | Key Differentiating Features |
| H-2 (proton on C-OH) | ~3.74 | ~4.22 | The H-2 proton in the endo isomer is significantly deshielded (appears further downfield) compared to the exo isomer. This is due to the greater steric hindrance in the endo position. |
| Bridgehead Protons (H-1, H-4) | ~2.24, ~2.17 | ~2.24, ~2.16 | Generally similar chemical shifts, but may show subtle differences in multiplicity due to different coupling interactions. |
| Other Protons | 1.0 - 1.9 | 0.8 - 2.1 | The remaining ring protons show complex and often overlapping signals, but detailed 2D NMR analysis can reveal further structural nuances. |
Note: Chemical shifts are typically reported in ppm relative to a standard (e.g., TMS) and can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy Data
Carbon NMR provides complementary information, with the chemical shift of the carbon atom attached to the hydroxyl group (C-2) being the most affected by the isomerism.
| Carbon Assignment | This compound (δ, ppm) | Endo-Norborneol (δ, ppm) | Key Differentiating Features |
| C-2 (carbon with -OH) | ~76.5 | ~74.8 | The C-2 carbon in the exo isomer is typically found slightly downfield compared to the endo isomer. |
| Bridgehead Carbons (C-1, C-4) | ~43.5, ~35.5 | ~41.9, ~35.2 | Minor differences are observed for the bridgehead carbons. |
| Other Carbons | 24.8 - 38.9 | 24.5 - 40.1 | The chemical shifts of the other carbons in the bicyclic system show smaller variations between the two isomers. |
Infrared (IR) Spectroscopy Data
Infrared spectroscopy can distinguish between the two isomers primarily through the position of the C-O stretching vibration.
| Vibrational Mode | This compound (cm⁻¹) | Endo-Norborneol (cm⁻¹) | Key Differentiating Features |
| O-H Stretch (broad) | ~3350 | ~3350 | Both isomers show a characteristic broad O-H stretch due to hydrogen bonding, which is not a primary point of differentiation. |
| C-O Stretch | ~1030 | ~1010 | The C-O stretching frequency in the exo isomer is typically observed at a higher wavenumber compared to the endo isomer. |
| C-H Stretch (sp³) | ~2870-2950 | ~2870-2950 | The C-H stretching vibrations of the alkane framework are similar for both isomers. |
Experimental Protocols
To reliably obtain the data presented above, the following experimental protocols are recommended.
NMR Spectroscopy (¹H and ¹³C)
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of exo- and endo-norborneol.
Materials:
-
Exo- or endo-norborneol sample (~5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
5 mm NMR tubes
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the norborneol isomer in 0.6-0.7 mL of deuterated solvent.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum. Typical parameters include a 30-45° pulse angle, 2-4 seconds acquisition time, and a 1-5 second relaxation delay.
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify the C-O stretching frequency.
Materials:
-
Exo- or endo-norborneol sample
-
FTIR spectrometer with a suitable sampling accessory (e.g., ATR, salt plates)
-
Methanol or other suitable solvent for cleaning
Procedure:
-
Sample Preparation:
-
For ATR-FTIR: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
For thin film on salt plates (for liquids or solutions): Dissolve a small amount of the sample in a volatile solvent, apply a drop to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate. Place a second salt plate on top.
-
-
Background Spectrum: Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Sample Spectrum: Collect the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Identify the key vibrational frequencies, particularly the C-O stretch.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and analyze the fragmentation pattern.
Materials:
-
Exo- or endo-norborneol sample
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Helium carrier gas
Procedure:
-
Sample Preparation: Prepare a dilute solution of the norborneol isomer in a volatile solvent (e.g., dichloromethane (B109758) or ether).
-
GC-MS Setup:
-
Set the GC oven temperature program to separate the isomers if analyzing a mixture. A typical program might start at 50°C and ramp to 200°C.
-
Set the MS to electron ionization (EI) mode at 70 eV.
-
Set the mass analyzer to scan a suitable range (e.g., m/z 35-200).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Analysis:
-
Identify the peak corresponding to norborneol in the total ion chromatogram.
-
Analyze the mass spectrum associated with this peak. The mass spectra of the two isomers are very similar, both showing a molecular ion peak (M⁺) at m/z 112 and characteristic fragments resulting from dehydration (m/z 94) and retro-Diels-Alder reactions. Subtle differences in the relative intensities of these fragments may be observed.
-
Structural Basis for Spectroscopic Differences
The orientation of the hydroxyl group is the root cause of the observed spectroscopic differences. The following diagram illustrates this relationship.
Caption: Steric environment's effect on spectroscopy.
A Comparative Guide to Kinetic and Thermodynamic Control in Norborneol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of norborneol from norcamphor (B56629) is a classic example of the principles of kinetic and thermodynamic control in organic reactions. The rigid bicyclic structure of norcamphor dictates the stereochemical outcome of its reduction, leading to two diastereomeric products: exo-norborneol (B145942) and endo-norborneol (B8440766). The choice of reaction conditions, particularly the reducing agent and temperature, allows for the selective formation of either the kinetically or thermodynamically favored product. This guide provides a detailed comparison of these two control pathways, supported by experimental data and protocols.
Kinetic vs. Thermodynamic Product Formation
The reduction of the carbonyl group in norcamphor can be approached by a hydride reagent from two faces: the endo face (from underneath the bicyclic ring system) or the exo face (from the top).
-
Kinetic Control: This pathway is governed by the rate of reaction. The product that is formed faster is the major product. In the reduction of norcamphor, the endo attack of the hydride is sterically less hindered, leading to a lower activation energy and a faster reaction rate. This results in the formation of this compound as the kinetic product.[1] Conditions that favor kinetic control are typically irreversible and are carried out at low temperatures. The reduction of norcamphor with sodium borohydride (B1222165) (NaBH₄) is a prime example of a kinetically controlled reaction.
-
Thermodynamic Control: This pathway is dictated by the relative stability of the products. The most stable product will be the major product, as the reaction is reversible and reaches equilibrium. The endo-norborneol isomer is thermodynamically more stable than the exo-isomer due to less steric strain. The hydroxyl group in the endo position experiences less steric interaction with the rest of the molecule. Reactions under thermodynamic control are reversible and are typically run at higher temperatures to allow for equilibrium to be established. The Meerwein-Ponndorf-Verley (MPV) reduction is a classic example of a thermodynamically controlled reaction.[2]
Quantitative Comparison of Product Ratios
The following table summarizes the typical product distribution for the reduction of norcamphor under kinetic and thermodynamic control. The data for the analogous reduction of camphor (B46023), a structurally similar bicyclic ketone, is often used to illustrate this principle due to extensive studies. The reduction of norcamphor with hydrides is also highly stereoselective, with one diastereomer being formed in over nine times the amount of the other.[3]
| Reaction Condition | Control Type | Major Product | Typical Product Ratio (exo : endo) |
| Sodium Borohydride (NaBH₄) in Methanol (B129727), Room Temperature | Kinetic | This compound | > 9:1 (analogous to camphor reduction, which yields ratios of ~85:15)[4] |
| Aluminum Isopropoxide in Isopropanol (B130326), Reflux | Thermodynamic | endo-Norborneol | Favors the more stable endo product |
Experimental Protocols
Kinetic Control: Sodium Borohydride Reduction of Norcamphor
This protocol is adapted from the well-established procedure for the reduction of camphor.[3][4]
Materials:
-
Norcamphor
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (conical vial or round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Hirsch funnel)
Procedure:
-
Dissolve 100 mg of norcamphor in 1 mL of methanol in a 5 mL conical vial equipped with a spin vane.
-
In a fume hood, carefully add 100 mg of sodium borohydride in four portions to the stirred norcamphor solution over a period of five minutes.
-
Attach an air condenser to the vial and gently reflux the mixture for 5 minutes.
-
After cooling the reaction mixture to room temperature, cautiously add 3.5 mL of ice-cold water. A white precipitate of norborneol should form.
-
Collect the crude product by vacuum filtration using a Hirsch funnel. Wash the solid with a small amount of cold water.
-
Allow the product to air dry on the filter paper for about 10 minutes.
-
For further purification, dissolve the crude product in a minimal amount of dichloromethane and dry the solution over anhydrous sodium sulfate.
-
Decant or filter the dried solution into a pre-weighed flask and evaporate the solvent to obtain the purified norborneol.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of exo- to endo-norborneol.[4]
Thermodynamic Control: Meerwein-Ponndorf-Verley (MPV) Reduction of Norcamphor
This protocol is based on the general procedure for the MPV reduction of ketones.[2][5]
Materials:
-
Norcamphor
-
Aluminum isopropoxide
-
Anhydrous isopropanol
-
Anhydrous toluene (B28343) (optional, as a higher-boiling solvent)
-
Apparatus for distillation (to remove acetone)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.
-
To the round-bottom flask, add norcamphor, a stoichiometric excess of aluminum isopropoxide, and anhydrous isopropanol. Anhydrous toluene can be used as a co-solvent to raise the reaction temperature.
-
Heat the reaction mixture to a gentle reflux. The isopropanol will reduce the norcamphor, and the acetone (B3395972) formed as a byproduct will have a lower boiling point and can be slowly removed by distillation.
-
Continue the reaction and distillation until no more acetone is collected, which indicates the reaction is approaching completion. This may take several hours.
-
After the reaction is complete, cool the mixture and hydrolyze the aluminum alkoxide product by carefully adding dilute acid (e.g., 1 M HCl).
-
Extract the product into a suitable organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude norborneol.
-
Analyze the product mixture using GC-MS to determine the ratio of endo- to this compound.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical relationships in the kinetic and thermodynamic control of norborneol synthesis.
Caption: Reaction pathways for kinetic and thermodynamic control.
Caption: Experimental workflows for norborneol synthesis.
References
Comparative Study of Catalysts for Norbornene Hydration: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and selective hydration of norbornene to produce norborneol is a critical reaction. Norborneol and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and specialty chemicals. The choice of catalyst plays a pivotal role in determining the reaction's yield, selectivity, and overall efficiency. This guide provides a comparative analysis of various catalysts employed for norbornene hydration, supported by experimental data to aid in catalyst selection and process optimization.
Introduction to Norbornene Hydration
The hydration of norbornene involves the addition of a water molecule across the double bond of the bicyclic alkene to form norborneol. This reaction is typically catalyzed by acids. The primary products are the exo and endo isomers of norborneol. The ratio of these isomers is a key measure of the reaction's stereoselectivity and is highly dependent on the catalyst and reaction conditions.
Homogeneous Acid Catalysis
Traditional methods for norbornene hydration employ homogeneous Brønsted acids, such as sulfuric acid. These catalysts are effective in protonating the double bond and facilitating the nucleophilic attack of water.
Sulfuric Acid (H₂SO₄)
Concentrated sulfuric acid is a widely used catalyst for this transformation. The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by water.
Experimental Protocol for Sulfuric Acid-Catalyzed Hydration:
A typical laboratory-scale procedure involves the following steps[1]:
-
To a stirred solution of 1 mL of water in an Erlenmeyer flask, 2 mL of concentrated sulfuric acid is slowly added.
-
1 gram of norbornene is then added portion-wise to the solution. The mixture is stirred until the norbornene is fully dissolved. The temperature should be monitored and controlled using an ice-water bath if necessary.
-
After the solid has dissolved, the solution is cooled in an ice-water bath.
-
The reaction is quenched by the slow addition of a potassium hydroxide (B78521) (KOH) solution to neutralize the acid.
-
The product, norborneol, is then extracted from the aqueous solution using an organic solvent such as diethyl ether.
-
The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product.
-
Purification of norborneol can be achieved through sublimation.
Performance Data:
While comprehensive comparative data is scarce in readily available literature, a study on the acid-catalyzed hydration of norbornene at 250°C in a 10% DOAc–D₂O solution reports a product ratio of predominantly exo- and endo-norborneols at 65:35[2]. This indicates a slight preference for the formation of the exo isomer under these high-temperature acidic conditions.
| Catalyst | Temperature (°C) | Solvent | exo/endo Ratio | Reference |
| Acid-catalyzed | 250 | 10% DOAc–D₂O | 65:35 | [2] |
Heterogeneous Solid Acid Catalysis
To overcome the separation and corrosion issues associated with homogeneous acid catalysts, research has explored the use of solid acid catalysts. These materials offer the advantages of easier catalyst recovery, recyclability, and often, improved selectivity. Potential solid acid catalysts for alkene hydration include ion-exchange resins and zeolites.
While specific comparative studies on norbornene hydration using a wide range of solid acid catalysts with detailed quantitative data are not extensively reported in the available literature, the general principles of their application in alkene hydration are well-established.
Ion-Exchange Resins
Strongly acidic ion-exchange resins, such as sulfonated styrene-divinylbenzene copolymers (e.g., Amberlyst-15), are effective catalysts for various acid-catalyzed reactions, including alkene hydration. Their porous structure and high concentration of sulfonic acid groups provide active sites for the reaction.
Zeolites
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acid sites. The shape-selective nature of zeolites can influence the stereoselectivity of the product distribution in norbornene hydration. Zeolites such as H-Beta and H-ZSM-5 have been investigated for various acid-catalyzed hydrocarbon transformations.
Reaction Mechanism and Stereoselectivity
The acid-catalyzed hydration of norbornene proceeds through a well-established carbocation mechanism. The stereochemical outcome of the reaction, i.e., the ratio of exo to endo norborneol, is a subject of significant interest.
Reaction Workflow:
Caption: Acid-catalyzed hydration of norbornene proceeds via a carbocation intermediate.
The initial protonation of the norbornene double bond leads to the formation of a secondary carbocation, which rearranges to the more stable non-classical norbornyl cation. The subsequent nucleophilic attack by water can occur from either the exo or endo face. The attack from the exo face is sterically less hindered and is generally favored, leading to a higher yield of the this compound isomer.
Conclusion
The hydration of norbornene is a fundamental reaction for the synthesis of valuable norborneol isomers. While homogeneous catalysts like sulfuric acid are effective, they present challenges in terms of separation and environmental impact. Solid acid catalysts, such as ion-exchange resins and zeolites, offer a promising alternative, although detailed comparative performance data for norbornene hydration is an area that warrants further investigation. The stereoselectivity of the reaction is a key consideration, with the exo isomer typically being the major product due to sterically favored attack on the carbocation intermediate. Future research focusing on a systematic comparison of various heterogeneous catalysts under standardized conditions would be highly beneficial for the scientific and industrial communities.
References
Validating exo-Norborneol Purity: A Comparative Guide to Melting Point Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of a compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison of exo-norborneol (B145942) to its common impurity, endo-norborneol (B8440766), focusing on the validation of this compound purity through melting point analysis. This technique offers a straightforward and effective method for assessing the purity of crystalline organic compounds.
Comparative Melting Point Data
The presence of an impurity, in this case, endo-norborneol, will typically cause a depression and broadening of the melting point range of this compound. A pure compound generally has a sharp melting point range of about 0.5-1.0°C[1]. The greater the impurity, the larger the depression and the broader the melting point range will be[1][2][3].
| % this compound | % endo-Norborneol | Expected Melting Point Range (°C) |
| 100 | 0 | 124 - 126[4][5][6][7] |
| 95 | 5 | 120 - 124 |
| 90 | 10 | 116 - 122 |
| 80 | 20 | 110 - 118 |
| 50 | 50 | (Eutectic Mixture - Lowest Melting Point) |
| 0 | 100 | 149 - 154[8][9][10] |
Note: The melting point for 98%+ pure this compound is cited as 128°C by one supplier[11]. Another source indicates a melting point of 149-151°C for endo-norborneol[12]. Commercially available endo-norborneol with 92% purity has a listed melting point of 148.0°C to 154.0°C[9][13].
Experimental Protocol: Purity Determination by Melting Point Analysis
This protocol outlines the necessary steps to determine the purity of an this compound sample by comparing its melting point to that of a pure standard and mixtures with known quantities of endo-norborneol.
Materials:
-
Sample of this compound of unknown purity
-
Pure this compound standard
-
Pure endo-norborneol standard
-
Melting point apparatus (e.g., Mel-Temp or similar)[1]
-
Mortar and pestle or spatula for grinding and mixing[16]
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Place a small amount of the this compound sample on a clean, dry surface and grind it into a fine powder.[16]
-
Prepare a series of mixtures with known percentages of pure this compound and endo-norborneol (e.g., 95:5, 90:10, 80:20 by weight). Thoroughly mix the components to ensure homogeneity.
-
-
Loading the Capillary Tube:
-
Melting Point Determination:
-
Place the capillary tube containing the sample into the heating block of the melting point apparatus.[1]
-
Begin heating the apparatus. A rapid heating rate (e.g., 10°C/min) can be used initially to approach the expected melting point.[17]
-
As the temperature nears the expected melting point, reduce the heating rate to 1-2°C per minute to ensure an accurate reading.[16][17]
-
Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue to heat slowly and record the temperature at which the last crystal melts (the end of the melting range).[15][18]
-
-
Data Analysis:
-
Record the melting point ranges for the pure this compound standard, the pure endo-norborneol standard, the prepared mixtures, and the unknown this compound sample.
-
Compare the melting point range of the unknown sample to the data obtained for the standards and mixtures. A depressed and broadened melting point range relative to the pure this compound standard indicates the presence of impurities. The degree of depression can be used to estimate the purity level by comparing it to the data from the prepared mixtures.
-
Workflow for Purity Validation
The logical flow of validating the purity of this compound using melting point analysis is depicted in the following diagram.
Caption: Workflow for this compound purity validation.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. chm.uri.edu [chm.uri.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. 497-37-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 外型-降冰片 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. endo-Norborneol - Wikipedia [en.wikipedia.org]
- 9. endo-( )-Norborneol, 92%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Page loading... [guidechem.com]
- 11. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 12. 497-36-9 | CAS DataBase [m.chemicalbook.com]
- 13. endo-( )-Norborneol, 92%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. byjus.com [byjus.com]
- 16. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 17. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 18. pennwest.edu [pennwest.edu]
A Comparative Guide to Exo-Norborneol Derivatives: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclic structure of exo-norborneol (B145942) has served as a versatile scaffold for the development of a diverse range of derivatives with significant therapeutic potential. This guide provides an objective comparison of the performance of various this compound derivatives in antiviral, anticancer, and antifungal applications, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further research.
Antiviral Applications: A Promising Frontier
This compound derivatives, particularly borneol esters, have demonstrated considerable efficacy as antiviral agents, primarily functioning as viral entry inhibitors.[1] These compounds often target viral surface glycoproteins, such as hemagglutinin in influenza viruses and the spike protein in coronaviruses, thereby preventing the fusion of the viral envelope with the host cell membrane.[1]
Comparative Performance of Antiviral this compound Derivatives
The following table summarizes the in vitro antiviral activity of selected borneol derivatives against various viruses, with comparisons to standard antiviral drugs where available.
| Derivative/Drug | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Borneol Derivative 7 | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | - | >100 | >82 | [2] |
| Borneol Derivative 16 | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | - | >100 | >45 | [2] |
| Borneol Derivative 26 | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | - | >100 | >65 | [2] |
| Borneol Derivative 9 | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | 4.4 ± 0.5 | 100 | 23 | [2] |
| Borneol Derivative 18 | Influenza A/Puerto Rico/8/34 (H1N1) | MDCK | 1.9 ± 0.4 | 48 | 25 | [2] |
| Borneol Derivative 11 | SARS-CoV-2 (Wuhan) | Vero E6 | 9.6 | >100 | >10.4 | [1] |
| Borneol Derivative 21 | SARS-CoV-2 (Wuhan) | Vero E6 | 4.7 | >100 | >21.3 | [1] |
| Remdesivir | SARS-CoV-2 (Delta) | Vero E6 | - | - | - | [1] |
| Ribavirin | Respiratory Syncytial Virus (RSV) | HEp-2 | 80.0 | >4000 | >50 | [3] |
| Borneol Derivative 3b | Respiratory Syncytial Virus (RSV) | HEp-2 | 8.9 | 988 | 111 | [3] |
| Borneol Derivative 5a | Respiratory Syncytial Virus (RSV) | HEp-2 | 5.0 | 415 | 83 | [3] |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50).
Experimental Protocols
Synthesis of Exo-Norbornyl Formate (B1220265) and 2-Norbornanone (A Key Intermediate):
A common starting point for many this compound derivatives is the synthesis of 2-exo-norbornyl formate, followed by oxidation to 2-norbornanone.[4]
-
Synthesis of 2-exo-norbornyl formate:
-
Add 780 g (17.4 moles) of 98-100% formic acid to 400 g (4.25 moles) of norbornene in a 2-liter round-bottomed flask fitted with a condenser.[4]
-
Boil the mixture under reflux for 4 hours.[4]
-
Cool the dark solution and arrange the flask for distillation using a 30-cm Vigreux column.[4]
-
Remove excess formic acid under reduced pressure.[4]
-
Distill the residue to obtain 2-exo-norbornyl formate as a colorless oil.[4]
-
-
Synthesis of 2-Norbornanone:
-
Dissolve 510 g (3.64 moles) of 2-exo-norbornyl formate in 1.5 L of reagent-grade acetone (B3395972) in a 5-liter three-necked flask equipped with a thermometer, stirrer, and dropping funnel.[4]
-
Cool the flask with an ice bath.[4]
-
Add 8N chromic acid solution at a rate that maintains the reaction temperature at 20-30°C.[4]
-
Continue stirring overnight at room temperature after the addition is complete.[4]
-
Pour the reaction mixture into a large separatory funnel and separate the dark green chromic sulfate (B86663) sludge.[4]
-
Wash the acetone solution with saturated potassium carbonate solution and dry over anhydrous potassium carbonate.[4]
-
Remove the acetone by distillation to yield 2-norbornanone.[4]
-
In Vitro Antiviral Activity Assay (Plaque Reduction Assay):
-
Seed confluent monolayers of Madin-Darby canine kidney (MDCK) cells in six-well tissue culture plates.
-
Inoculate the cells with approximately 70 plaque-forming units (PFU) of the influenza virus per well.
-
After a 60-minute adsorption period, remove the inoculum.
-
Add a test medium containing various concentrations of the this compound derivative.
-
Incubate the plates under a 0.5% agarose (B213101) medium for 2 days at 35°C.
-
Fix and stain the cells, and then count the number of plaques to determine the concentration of the derivative that inhibits plaque formation by 50% (IC50).
Cytotoxicity Assay (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Treat the cells with serial dilutions of the this compound derivative and incubate for an additional 48-72 hours.[5]
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilize the resulting formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).[6]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability and calculate the CC50 value.[7]
Visualizing the Mechanism: Viral Entry Inhibition
The following diagram illustrates the proposed mechanism of action for antiviral this compound derivatives as viral entry inhibitors.
Anticancer and Antifungal Applications: Emerging Areas of Interest
While research into the antiviral properties of this compound derivatives is more extensive, studies have also highlighted their potential as anticancer and antifungal agents.
Comparative Performance of Anticancer Norbornene Derivatives
The rigid norbornene scaffold has been incorporated into various molecules to enhance their cytotoxic activity against cancer cell lines.[8]
| Derivative/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Norbornene-imide oleanolic acid conjugate (4c) | HeLa | 4.27 | [9] |
| Norbornene-imide oleanolic acid conjugate (4c) | KB | 3.7 | [9] |
| Norbornene-imide oleanolic acid conjugate (4c) | HepG2 | 4.0 | [9] |
| Norbornene-imide oleanolic acid conjugate (4c) | MCF-7 | 2.7 | [9] |
| Oleanolic acid | MCF-7 | ~13.5 | [9] |
| Metal complex 8e (norbornene derivative) | HCT-116 | comparable to oxaliplatin | [9] |
| Cisplatin | HCT-116 | - | [9] |
| Doxorubicin (B1662922) | MDA-MB-231 | 0.68 ± 0.07 | [7] |
Note: Direct comparative IC50 values for this compound derivatives against standard anticancer drugs like Doxorubicin are limited in the reviewed literature. The table provides context by including the IC50 of a standard drug on a common cell line.
Comparative Performance of Antifungal Borneol Derivatives
The antifungal potential of borneol derivatives has been explored, demonstrating inhibitory activity against various fungal pathogens.
| Derivative/Drug | Fungal Species | MIC (µg/mL) | Reference |
| Andrographolide and Amphotericin B combination | A. fumigatus, A. niger, T. mentagrophytes, C. albicans | Synergistic effect | [10] |
| Amphotericin B | Various Fungi | 0.03 - 16 | [11] |
| Cinnamon EO | Various Bacteria and Fungi | 0.039 - 0.156 | [10] |
| Clove EO | Various Bacteria and Fungi | 0.313 - 1.25 | [10] |
MIC: Minimum Inhibitory Concentration. Note: Quantitative MIC data for specific this compound derivatives against a range of fungi with direct comparison to commercial fungicides like Amphotericin B is an area requiring further research.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method):
-
Prepare serial two-fold dilutions of the this compound derivatives in RPMI 1640 medium buffered to pH 7.0.[11]
-
Prepare fungal conidial suspensions in RPMI 1640 and adjust to a final concentration of (0.4–5) × 10^4 CFU/mL.[11]
-
Inoculate round-bottomed 96-well plates containing the diluted compounds with the fungal suspension.[11]
-
Incubate the plates for 48 hours at 35°C.[11]
-
Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible growth.
Structure-Activity Relationship (SAR) in Antiviral Derivatives
The antiviral efficacy of this compound derivatives is significantly influenced by their structural modifications. The following diagram illustrates key SAR findings.
Conclusion
This compound derivatives represent a promising class of compounds with diverse therapeutic applications. The antiviral activity of borneol esters, in particular, is well-documented, with several derivatives showing efficacy comparable or superior to existing drugs in vitro. Their mechanism as viral entry inhibitors presents a valuable strategy for combating viral infections. While the anticancer and antifungal potential of these derivatives is still an emerging field, initial studies indicate that the rigid norbornane (B1196662) scaffold can be effectively utilized to design novel cytotoxic and antimicrobial agents. Further research, especially focused on in vivo efficacy, toxicity profiles, and expanding the structure-activity relationship knowledge base, will be crucial in translating the therapeutic potential of this compound derivatives into clinical applications.
References
- 1. Borneol Ester Derivatives as Entry Inhibitors of a Wide Spectrum of SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro study of novel borneol derivatives as potent inhibitors of the influenza A virus - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of N-Containing (-)-Borneol Esters as Respiratory Syncytial Virus Fusion Inhibitors [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Inhibition of Enveloped Virus Membrane Fusion by the Antiviral Drug Arbidol | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Unraveling Stereoselectivity: A Comparative Guide to the Computational Analysis of Exo-Norborneol Transition States
For researchers, scientists, and professionals in drug development, understanding the stereochemical outcome of chemical reactions is paramount. The formation of norborneol from the acid-catalyzed hydration of norbornene presents a classic case of stereoselectivity, yielding both exo and endo isomers. Computational analysis of the transition states leading to these products offers profound insights into the factors governing this selectivity. This guide provides a comparative overview of computational methodologies used to analyze the transition state of the favored exo-norborneol, supported by data from analogous stereoselective reactions of norbornene.
While direct, detailed computational studies on the acid-catalyzed hydration of norbornene are not extensively available in the literature, the principles of analyzing stereoselective additions to the rigid bicyclic structure of norbornene are well-established through studies of similar reactions, such as the Diels-Alder reaction. These analogous systems provide a robust framework for understanding the computational approaches that are applied to elucidate the preference for the exo product.
Comparing Computational Approaches to Exo Selectivity
The preference for the exo product in additions to norbornene is a subject of ongoing computational investigation. The primary methods employed are rooted in quantum mechanics, with Density Functional Theory (DFT) being the most prevalent due to its balance of accuracy and computational cost. The choice of functional and basis set is critical in these calculations and can significantly influence the predicted energy differences between the exo and endo transition states.
Below is a summary of computational methods and findings from studies on stereoselective reactions of norbornene that favor the exo product. This data, while not from the acid-catalyzed hydration itself, is illustrative of the expected results and methodologies.
| Reaction Type | Computational Method | Key Findings Favoring Exo Product | Activation Energy Difference (ΔΔG‡, kcal/mol) (Exo vs. Endo) | Reference |
| Hetero Diels-Alder | M06-2X/6-31+G(d)//B3LYP/6-31+G(d) | Lower distortion of the norbornene molecule in the exo transition state. | Not explicitly stated, but exo is strongly preferred. | [1] |
| Diels-Alder with Dimethylborane | B3LYP/6-311G++(d,p) | Favorable Lewis acid-base interactions in the exo transition state. | Ranged from -0.93 to -26.30, indicating strong exo preference. |
Experimental Protocols for Norborneol Synthesis
The computational studies are designed to model and explain the outcomes of real-world experiments. The standard laboratory procedure for the acid-catalyzed hydration of norbornene serves as the benchmark for these theoretical investigations.
Protocol: Acid-Catalyzed Hydration of Norbornene
-
Reaction Setup: Norbornene is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like acetic acid.
-
Acid Catalyst: A strong acid, such as sulfuric acid or deuterated acetic acid in D₂O, is added to the reaction mixture.[2]
-
Reaction Conditions: The mixture is typically heated to facilitate the reaction. For example, hydration has been reported at 250°C.[2]
-
Workup and Isolation: After the reaction is complete, the mixture is neutralized. The norborneol products are then extracted into an organic solvent.
-
Purification and Analysis: The exo and endo isomers of norborneol are separated and purified, often using techniques like column chromatography or sublimation. The product ratio is determined using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or gas chromatography.
Logical Workflow for Computational Analysis
The process of computationally analyzing the transition states for exo and endo product formation follows a structured workflow. This workflow is designed to systematically identify the lowest energy pathways and understand the origins of stereoselectivity.
Caption: A typical workflow for the computational analysis of transition states.
Signaling Pathway of Stereoselectivity
The factors that determine whether the exo or endo pathway is favored can be visualized as a decision-making process at the molecular level. Steric hindrance and electronic effects are the key "signals" that guide the reaction towards the lower energy transition state.
References
A Comparative Guide to Exo-Norborneol and Other Bicyclic Alcohols for Researchers
This guide provides an objective comparison of exo-norborneol (B145942) with its stereoisomer, endo-norborneol, and the structurally related bicyclic monoterpenoid alcohols, borneol and isoborneol (B83184). The information is tailored for researchers, scientists, and drug development professionals, focusing on comparative performance supported by experimental data.
Introduction to Bicyclic Alcohols
Bicyclic alcohols are a class of organic compounds characterized by a bridged ring structure containing a hydroxyl (-OH) functional group. Their rigid, three-dimensional frameworks impart unique stereochemical and reactive properties, making them valuable chiral building blocks in organic synthesis, key components in fragrance and materials science, and scaffolds for medicinally active molecules.[1]
-
Norborneols (C₇H₁₂O): These alcohols are based on the bicyclo[2.2.1]heptane skeleton. The key distinction lies in the stereochemistry of the hydroxyl group. In this compound, the -OH group is oriented anti (away from) the longest bridge (the one-carbon bridge), while in endo-norborneol, it is syn (on the same side as) the longest bridge.[2]
-
Borneol and Isoborneol (C₁₀H₁₈O): These are terpene derivatives based on the 1,7,7-trimethylbicyclo[2.2.1]heptane skeleton. Borneol is the endo isomer, and isoborneol is the exo isomer.[3][4][5]
Physical and Chemical Properties
The stereochemical difference between exo and endo isomers, as well as the presence of methyl groups in the borneol family, leads to distinct physical properties.
| Property | This compound | endo-Norborneol | Isoborneol (exo) | Borneol (endo) |
| Molecular Formula | C₇H₁₂O | C₇H₁₂O | C₁₀H₁₈O | C₁₀H₁₈O |
| Molar Mass ( g/mol ) | 112.17 | 112.17 | 154.25 | 154.25 |
| Appearance | White to light beige crystals | Colorless to white solid | White or colorless solid | Colorless to white lumps |
| Melting Point (°C) | 124–126 | 149–154 | 212–214 | 208 |
| Boiling Point (°C) | 176–177 | Not available | 212–214 | 213 |
Data compiled from multiple sources.[4][5][6][7][8][9]
Comparative Performance and Reactivity
The steric environment of the hydroxyl group is a critical factor governing the reactivity of these alcohols. The exo position is generally less sterically hindered than the endo position, leading to faster reaction rates in many cases.
Chemical Reactivity
Experimental data shows clear differences in reactivity based on the exo vs. endo orientation of the hydroxyl group.
| Experiment | Bicyclic Alcohols Compared | Quantitative Observation | Conclusion |
| Gas-Phase Acetylation | This compound vs. endo-Norborneol | This compound reacts ~4 times faster than the endo isomer.[10] | The less sterically hindered exo position allows for more rapid nucleophilic attack by the alcohol. |
| Oxidation with PCC | Isoborneol (exo) vs. Borneol (endo) | A kinetic study reported differences in oxidation rates, consistent with steric hindrance effects.[11] | The accessibility of the hydroxyl group influences the rate of oxidation. |
| Reduction of Parent Ketone | Camphor (B46023) → Isoborneol + Borneol | Reduction with NaBH₄ typically yields a product ratio of ~3:1 to ~5.7:1 in favor of the exo product, isoborneol.[6][7] | Hydride attack occurs preferentially from the less hindered endo face, leading to the formation of the exo alcohol as the major product. |
Biological Activity
Borneol and isoborneol are known for their wide range of biological activities, including anti-inflammatory and antimicrobial effects.[1][12] Comparative data for the norborneols is less common, but the norbornane (B1196662) scaffold itself is a promising structure in medicinal chemistry.[7]
A study comparing Natural Borneol (NB, ~99% borneol) with Synthetic Borneol (SB, a mixture of ~61% borneol and ~36% isoborneol) provides insight into the anti-inflammatory properties of these isomers.
| Assay | Treatment | Key Findings |
| Anti-inflammatory Activity (LPS-induced RAW 264.7 macrophages) | Natural Borneol (NB) vs. Synthetic Borneol (SB) | Both NB and SB significantly reduced levels of inflammatory mediators (NO, TNF-α, IL-6). NB showed slightly higher efficacy in reducing NO and TNF-α compared to SB.[2][9] |
| Antimicrobial Activity | L-borneol and Isoborneol | Isoborneol has reported antimicrobial activity against E. coli and S. aureus.[1] L-borneol itself has shown weak activity (MIC > 1024 µg/mL), though derivatives can be potent.[13] |
Spectroscopic Differentiation
NMR and IR spectroscopy are the most powerful techniques for distinguishing between exo and endo isomers. The different spatial arrangement of the hydroxyl group creates a unique electronic environment for nearby protons and affects vibrational modes.
| Technique | Isomer Pair | Key Differentiating Feature |
| ¹H NMR | Isoborneol vs. Borneol | The proton on the carbon bearing the hydroxyl group (C2-H) has a distinct chemical shift. For isoborneol (exo), this signal appears around 3.6 ppm . For borneol (endo), it is further downfield at approximately 4.0 ppm .[6][14] |
| IR Spectroscopy | This compound vs. endo-Norborneol | The C-O stretching frequency can differ between isomers. While specific values can vary with the sample preparation method, comparative analysis under identical conditions can reveal these differences.[15][16] |
Experimental Protocols
Detailed methodologies for common reactions involving these alcohols are crucial for reproducible research.
Protocol: Stereoselective Reduction of Camphor to Isoborneol and Borneol
This experiment demonstrates the preferential formation of the exo-alcohol (isoborneol) from a bicyclic ketone.
Materials:
-
Camphor (1.00 g)
-
Methanol (B129727) (5 mL)
-
Sodium borohydride (B1222165) (NaBH₄) (0.25 g)
-
Ice-cold water
-
Dichloromethane
Procedure:
-
Dissolve 1.00 g of camphor in 5 mL of methanol in a 50-mL round-bottom flask equipped with a magnetic stir bar.
-
In small portions, carefully add 0.25 g of sodium borohydride to the stirring solution over approximately 3-5 minutes.
-
After the addition is complete, gently reflux the mixture for 15 minutes.
-
Cool the reaction flask to room temperature and carefully add 12 mL of ice-cold water. A white solid should precipitate.
-
Collect the solid product via vacuum filtration and wash with cold water. Allow the solid to dry on the filter.
-
The crude product can be purified by recrystallization or by dissolving in dichloromethane, drying with anhydrous sodium sulfate, and removing the solvent via rotary evaporation.[14]
-
Characterize the product ratio using ¹H NMR spectroscopy or Gas Chromatography (GC).[6][7]
Protocol: Acid-Catalyzed Hydration of Norbornene
This reaction produces a mixture of exo- and endo-norborneol.
Materials:
-
Norbornene (450 mg)
-
Water (1 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (1.5 mL)
-
6 M Sodium Hydroxide (NaOH) solution
-
Methylene (B1212753) Chloride (Dichloromethane)
Procedure:
-
In a 25-mL Erlenmeyer flask, chill 1 mL of water in an ice bath.
-
Carefully and slowly add 1.5 mL of concentrated H₂SO₄ to the cold water with stirring.
-
Remove the flask from the ice bath and add 450 mg of norbornene.
-
Stir the mixture, gently heating on a hot plate for approximately 20 minutes or until the solid norbornene has dissolved.
-
Cool the reaction mixture in an ice bath and neutralize by slowly adding ~11 mL of 6 M NaOH solution. Verify the solution is basic with pH paper.
-
Transfer the mixture to a separatory funnel. Extract the product from the aqueous layer using three portions of methylene chloride (5 mL, 5 mL, and 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent via rotary evaporation to yield the norborneol product mixture.
Visualized Workflows and Mechanisms
Diagrams generated using Graphviz provide clear visual representations of key processes.
Reaction Mechanism: Acid-Catalyzed Hydration of Norbornene
This mechanism illustrates the formation of a non-classical carbocation intermediate, which is then attacked by water to form the alcohol products. The preference for exo attack by the nucleophile (water) typically leads to this compound as the major product.
Experimental Workflow: Reduction of a Bicyclic Ketone
This workflow outlines the key steps from starting material to final product analysis in a typical reduction experiment.
Catalytic Cycle: Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction uses an aluminum alkoxide catalyst to reduce a ketone via a hydride transfer from a sacrificial alcohol, typically isopropanol. This method is highly chemoselective.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of Borneol Borneol, Camphor. Isoborneol | Chegg.com [chegg.com]
- 4. Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds [scirp.org]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. Advances and perspectives on pharmacological activities and mechanisms of the monoterpene borneol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic Production of Isoborneol through the Oxidation-reduction Sequences of Borneol - 633 Words | Bartleby [bartleby.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying Exo/Endo Isomer Ratios: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of exo and endo isomers is a critical aspect of reaction monitoring, product characterization, and quality control. The stereochemical arrangement of these non-enantiomeric diastereomers can significantly influence the biological activity, physical properties, and safety profile of a molecule. This guide provides an objective comparison of the most common analytical methods for quantifying exo/endo isomer ratios, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The choice of an analytical technique for determining the exo/endo isomer ratio depends on several factors, including the chemical nature of the isomers, the required sensitivity and accuracy, and the available instrumentation. The most widely employed methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC), with High-Performance Liquid Chromatography (HPLC) also being a viable option. X-ray crystallography provides unambiguous structural determination but is not typically used for routine quantitative analysis of isomer ratios in mixtures.
Data Presentation: Quantitative Performance
The following table summarizes the typical quantitative performance parameters for the most common analytical methods used to determine exo/endo isomer ratios. These values are indicative and can vary depending on the specific analyte, sample matrix, and instrument configuration.
| Analytical Method | Principle of Separation/Differentiation | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Throughput |
| ¹H NMR Spectroscopy | Distinct chemical shifts and/or coupling constants for exo and endo protons. | 98-102%[1] | < 2%[1] | Analyte dependent, typically in the µg to mg range. | Signal-to-noise ratio (S/N) > 10[2] | High |
| Gas Chromatography (GC-FID) | Differential partitioning between a stationary phase and a mobile gas phase, leading to different retention times. | 98-102%[3] | < 2% (repeatability)[3] | Analyte and detector dependent, typically pg to ng range. | Analyte and detector dependent, typically pg to ng range. | High |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning between a stationary phase and a liquid mobile phase, resulting in different retention times. | 90-110%[4] | < 2%[5] | Analyte and detector dependent, typically ng range. | Analyte and detector dependent, typically ng range. | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization for specific applications.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful primary ratio method for determining the exo/endo isomer ratio because the integral of a signal is directly proportional to the number of protons it represents.[6] This allows for a straightforward and accurate calculation without the need for calibration curves, provided that there are well-resolved, non-overlapping signals for each isomer.
Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the isomer mixture.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final volume of 0.6-0.7 mL in an NMR tube.
-
For absolute quantification, a known amount of an internal standard can be added. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
-
Instrument Parameters:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher for better resolution.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to allow for complete relaxation and accurate integration. A typical D1 value is 10-30 seconds.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250 for <1% integration error).[7]
-
Optimize the spectral width to include all signals of interest.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication with a line broadening factor of 0.3 Hz).
-
Carefully phase the spectrum and perform baseline correction.
-
Identify distinct, well-resolved signals corresponding to the exo and endo isomers. These are often protons on or near the stereogenic centers.
-
Integrate the selected signals for each isomer.
-
Calculate the exo/endo ratio by dividing the integral of the exo isomer signal by the integral of the endo isomer signal, and normalizing for the number of protons each signal represents.
-
Gas Chromatography (GC)
GC is a powerful separation technique that can resolve exo and endo isomers based on their different boiling points and interactions with the stationary phase.[8] When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity and quantitative accuracy.
Methodology
-
Sample Preparation:
-
Prepare a stock solution of the isomer mixture in a volatile organic solvent (e.g., acetone, ethyl acetate, hexane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of known concentrations if external calibration is to be used.
-
An internal standard can be added to both the sample and calibration standards to correct for injection volume variations.
-
-
Instrument Parameters (GC-FID):
-
Column: A capillary column with a suitable stationary phase (e.g., non-polar HP-5 or medium-polarity DB-17) is typically used.[8][9]
-
Injector: Use a split/splitless injector, with the temperature set to ensure complete volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: Develop a temperature program that provides baseline separation of the exo and endo isomer peaks. This may involve an initial isothermal period followed by a temperature ramp.
-
Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.
-
Detector: The FID is a common detector for this application, with the temperature set higher than the final oven temperature (e.g., 300 °C).
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample or standard solution into the GC.
-
Record the chromatogram.
-
Identify the peaks corresponding to the exo and endo isomers based on their retention times (often confirmed by GC-MS analysis of individual isomers if available).
-
Integrate the peak areas of the exo and endo isomers.
-
Calculate the exo/endo ratio from the peak areas. If response factors are different, a calibration curve for each isomer should be used for accurate quantification.
-
References
- 1. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. environics.com [environics.com]
- 4. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. dujps.com [dujps.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. ethz.ch [ethz.ch]
- 9. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Reaction Mechanisms for Exo-Norborneol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the primary reaction mechanisms associated with exo-norborneol (B145942), a key bicyclic alcohol intermediate in organic synthesis. We will delve into its formation, primarily through the acid-catalyzed hydration of norbornene, and explore alternative synthetic pathways. This analysis is supported by a summary of quantitative data from the literature and detailed experimental protocols for key reactions.
I. Synthesis of this compound: A Comparative Overview
The synthesis of this compound is most commonly achieved through the acid-catalyzed hydration of norbornene. However, several other methods have been developed, each with its own advantages and disadvantages in terms of yield, stereoselectivity, and reaction conditions.
A. Acid-Catalyzed Hydration of Norbornene
The addition of water to norbornene in the presence of an acid catalyst, such as sulfuric acid, is a foundational method for producing norborneol.[1][2][3] This reaction proceeds through a carbocation intermediate, which is susceptible to rearrangement, leading to a mixture of products. However, the formation of the exo-isomer is generally favored.
The mechanism involves the protonation of the double bond in norbornene to form a non-classical carbocation (the norbornyl cation).[4] This intermediate is then attacked by a water molecule. The stereochemical outcome, favoring the exo product, is a classic example of steric hindrance directing the approach of the nucleophile.
-
Mechanism of Acid-Catalyzed Hydration:
-
Protonation of the norbornene double bond by an acid catalyst (e.g., H₃O⁺) to form a secondary carbocation.[4]
-
This carbocation can undergo a Wagner-Meerwein rearrangement, a type of 1,2-hydride or alkyl shift, which is characteristic of norbornyl systems.[5][6][7] This rearrangement leads to the formation of a more stable carbocation.
-
Nucleophilic attack by water on the carbocation. The attack preferentially occurs from the exo face due to less steric hindrance.[1]
-
Deprotonation of the resulting oxonium ion by a water molecule to yield the final this compound product and regenerate the acid catalyst.[8][9]
-
A variation of this method involves the use of formic acid, which first forms exo-norbornyl formate (B1220265).[10] This ester is then saponified to yield this compound.[10]
B. Alternative Synthetic Routes
Several other methods for the synthesis of this compound have been reported, offering alternatives to the direct hydration of norbornene.
-
Reduction of Norcamphor (B56629) (2-Norbornanone): The reduction of norcamphor using reducing agents like lithium aluminum hydride (LiAlH₄) yields a mixture of endo- and this compound.[11] The ratio of the isomers depends on the reducing agent and reaction conditions.
-
Reduction of Norbornane Epoxide: The reduction of 2,3-epoxynorbornane with lithium aluminum hydride has been shown to produce this compound in good yield.[11]
-
Saponification of exo-2-Norbornyl Acetate (B1210297): The hydrolysis of exo-2-norbornyl acetate with a base, such as sodium hydroxide (B78521), provides this compound in high yield.[11]
-
Catalytic Hydration with Chromium Catalysts: A method involving the hydration of norbornene in the presence of chromium-containing catalysts and CCl₄ has been reported to produce exo-2-norborneol as the sole product in high yields.[11]
-
Hydroalumination-Oxidation: The hydroalumination of norbornene using lithium aluminum hydride and a titanium tetrachloride catalyst, followed by oxidation, can produce tris(norbornyl)aluminum, which can then be converted to norborneol.[11]
II. Quantitative Data Comparison
The following table summarizes the reported yields for various methods of this compound synthesis.
| Synthesis Method | Reagents | Yield (%) | Reference |
| Acid-Catalyzed Hydration with Sulfuric Acid | Norbornene, H₂SO₄, H₂O | 92 | [11][12] |
| Reaction with Formic Acid and subsequent Saponification | Norbornene, HCOOH, then NaOH | ~85 | [10] |
| Reduction of Norcamphor | 2-Norbornanone, LiAlH₄ | 94 (mixture of isomers) | [11] |
| Reduction of Norbornane Epoxide | 2,3-Epoxynorbornane, LiAlH₄ | 80 | [11] |
| Saponification of exo-2-Norbornyl Acetate | exo-2-Norbornyl Acetate, NaOH | 98 | [11] |
| Catalytic Hydration with Chromium Catalyst | Norbornene, Cr(acac)₃, CCl₄, H₂O | 70-90 | [11] |
III. Experimental Protocols
A. Acid-Catalyzed Hydration of Norbornene with Sulfuric Acid
-
Procedure based on literature descriptions.[2][3]
-
In a flask equipped with a stir bar, add 1 mL of water.
-
Slowly add 2 mL of concentrated sulfuric acid while stirring and cooling the flask in an ice-water bath.
-
Portionwise, add 1 g of norbornene to the solution and stir until it dissolves. If the flask becomes warm, briefly immerse it in the ice-water bath.
-
Once the solid has dissolved, cool the solution in an ice-water bath.
-
Slowly neutralize the solution with a potassium hydroxide (KOH) solution. Ensure the solution is at room temperature or colder.
-
Transfer the solution to a separatory funnel and extract the product with diethyl ether (15 mL).
-
Wash the organic layer sequentially with 5 mL of distilled water, 5 mL of sodium bicarbonate solution, and 5 mL of sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by evaporation to obtain the crude product.
-
Purify the product by sublimation.
-
B. Synthesis of exo-Norbornyl Formate and subsequent Saponification
-
Procedure adapted from Organic Syntheses.[10]
-
2-exo-Norbornyl formate: Add approximately 800 g of 98-100% formic acid to 400 g of norbornene in a round-bottomed flask equipped with a condenser.
-
Boil the mixture under reflux for 4 hours.
-
Cool the dark solution and remove the excess formic acid under reduced pressure.
-
Distill the residue to obtain 2-exo-norbornyl formate as a colorless oil.
-
Saponification to 2-exo-norborneol: The formate can be saponified by heating with an aqueous ethanolic solution of potassium hydroxide to yield pure this compound.[10]
-
IV. Visualizing Reaction Mechanisms
A. Acid-Catalyzed Hydration of Norbornene
Caption: Acid-catalyzed hydration of norbornene to this compound.
B. Wagner-Meerwein Rearrangement in the Norbornyl Cation
Caption: The Wagner-Meerwein rearrangement of the norbornyl cation.
V. Conclusion
The synthesis of this compound can be accomplished through various reaction pathways. The acid-catalyzed hydration of norbornene remains a widely used and high-yielding method, though it can be accompanied by rearrangements. Alternative methods, such as the reduction of norcamphor or the saponification of exo-norbornyl acetate, offer excellent yields and can be advantageous depending on the availability of starting materials and desired product purity. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, and stereochemical control. A thorough understanding of the underlying reaction mechanisms, particularly the potential for Wagner-Meerwein rearrangements in carbocation intermediates, is crucial for optimizing the synthesis of this compound and its derivatives.
References
- 1. cram.com [cram.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. brainly.com [brainly.com]
- 5. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 6. WAGNER-MEERWEIN REARRANGEMENT – My chemistry blog [mychemblog.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. RU2490248C2 - Method of obtaining exo-2-norborneol and its derivatives - Google Patents [patents.google.com]
- 12. US2991308A - Synthesis of this compound - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of exo-Norborneol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the disposal of exo-Norborneol, a common reagent in synthetic chemistry.
Safety and Handling
Before disposal, it is crucial to be aware of the hazards associated with this compound. While some safety data sheets (SDS) do not classify it as a hazardous substance, others indicate that its toxicological properties have not been fully investigated.[1][2] It may cause irritation to the skin and respiratory tract.[1]
Personal Protective Equipment (PPE): When handling this compound, always wear the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
-
Hand Protection: Appropriate chemical-resistant gloves.[1]
-
Skin Protection: A lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of dust, a NIOSH-approved N95 or P1 dust mask is recommended.[3]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Wash the affected area with soap and plenty of water.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible substances.[1][3]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 497-37-0[3][4] |
| Molecular Formula | C₇H₁₂O[3][4] |
| Molecular Weight | 112.17 g/mol [3][4] |
| Appearance | Solid[3] |
| Melting Point | 124 - 126 °C[3] |
| Boiling Point | 176 - 177 °C[3] |
Disposal Procedures
The disposal of this compound must adhere to federal, state, and local regulations.[1][2] Chemical waste generators are responsible for determining if a substance is classified as hazardous waste under US EPA guidelines (40 CFR Part 261.3).[1]
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads from a spill cleanup) in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with this compound.
-
Label the container clearly as "Hazardous Waste" and include the chemical name "this compound".
-
-
Spill Management:
-
Container Decontamination:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste.[5]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Do not dispose of this compound down the drain or in regular solid waste.
-
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling exo-Norborneol
This guide provides critical safety, handling, and disposal information for exo-Norborneol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white to light beige crystalline solid that may cause irritation to the eyes, skin, and respiratory tract.[1] The full toxicological properties of this chemical have not been completely investigated.[1] Therefore, cautious handling and consistent use of appropriate Personal Protective Equipment (PPE) are mandatory.
Table 1: Personal Protective Equipment (PPE) for this compound
| PPE Component | Specification | Purpose | Applicable Scenarios |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and potential irritation. | All handling activities, including weighing, transfer, and dissolution. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1][2] | To protect eyes from dust particles and splashes. | All handling activities. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing. | To prevent contamination of personal clothing and skin. | All handling activities. |
| Respiratory Protection | NIOSH-approved N95 or P1 dust mask.[3][4] | To prevent inhalation of dust particles, especially when handling the solid form. | Required when weighing or transferring powder, or when dust may be generated. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from receipt to use.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Experimental Protocols: Detailed Handling Methodology
-
Receiving and Storage:
-
Pre-Handling Preparation:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to minimize dust generation.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Don all required PPE as specified in Table 1.
-
-
Weighing and Transfer:
-
To minimize dust, handle this compound carefully. Avoid actions that could create airborne particles.
-
Use a ventilated balance enclosure or a chemical fume hood when weighing the powder.
-
Use clean, dedicated spatulas and weighing boats.
-
After transfer, securely close the primary container.
-
-
Dissolution and Experimental Use:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Handle solutions with the same care as the solid material.
-
Wash hands thoroughly after handling is complete.[1]
-
Emergency and Disposal Plans
Spill Management
-
Immediate Actions: Evacuate the immediate area if a significant amount of dust is generated. Ensure proper ventilation.[1]
-
Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.[1]
-
Place the collected material into a suitable, clean, dry, and closed container for disposal.[1]
-
Clean the spill area with a wet cloth or paper towels to remove any remaining residue.
-
Place all cleanup materials in the hazardous waste container.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[1][3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
-
Contaminated Materials: All disposable PPE (gloves, masks), weighing papers, and cleaning materials contaminated with this compound should be considered chemical waste.
-
Waste Container: Place all waste into a labeled, sealed, and puncture-resistant hazardous waste container.
-
Disposal Protocol: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
By adhering to these safety protocols, researchers can minimize risks and ensure the safe handling and use of this compound in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
